molecular formula C10H11BrN2O2 B013751 Bromobimane CAS No. 71418-44-5

Bromobimane

Número de catálogo: B013751
Número CAS: 71418-44-5
Peso molecular: 271.11 g/mol
Clave InChI: AHEWZZJEDQVLOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Monobromobimane (mBBr) is a non-fluorescent, cell-permeable alkylating agent that reacts with thiol groups to form stable, blue-fluorescent adducts, making it an essential tool for probing thiol status in biological systems. Its key application is the simultaneous determination of the redox status of both low molecular weight thiols (like glutathione and cysteine) and protein thiols in intact cells, tissue homogenates, and body fluids such as blood plasma. The derivatization occurs in situ, allowing for maximal recovery of free thiol components. Quantification is typically achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) for soluble adducts and fluorescence spectroscopy for protein-bound adducts. Beyond fundamental thiol analysis, MBBr is widely used as a highly sensitive method for measuring reactive hydrogen sulfide (H₂S) species in biological samples. Under controlled conditions, MBBr derivatizes sulfide to form sulfide-dibimane (SDB), which can be extracted and quantified using RP-HPLC with fluorescence detection, allowing for the measurement of free, acid-labile, and bound sulfane sulfur pools in complex matrices like whole blood. Researchers should note that the derivatization efficiency and results are heavily influenced by experimental parameters such as pH, reaction time, temperature, and oxygen tension. As a light-sensitive reagent, all procedures must be performed in the dark. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic use. Key Features: • Excitation/Emission: ~395/490 nm • Main Applications: Analysis of glutathione, protein thiols, and hydrogen sulfide (H₂S); cell tracer • Form: Solid • Storage: Freeze (-15°C or below); minimize light exposure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEWZZJEDQVLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221609
Record name Monobromobimane
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71418-44-5
Record name Monobromobimane
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Record name Monobromobimane
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Record name Monobromobimane
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Record name MONOBROMOBIMANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromobimane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of bromobimane, a widely used fluorescent probe for the detection and quantification of thiols. It delves into the chemical kinetics of its reaction, optimal conditions for labeling, and detailed experimental protocols for its application in biological systems.

Core Mechanism of Action: Thiol-Specific Fluorescence Labeling

This compound, in its various forms (e.g., monothis compound, mBBr), is an essentially non-fluorescent molecule that undergoes a nucleophilic substitution reaction with thiol groups to form a highly fluorescent thioether adduct.[1][2][3][4] This reaction is the cornerstone of its utility as a thiol-specific probe in biological research.

The primary mechanism involves the reaction of the electrophilic bromomethyl group of the this compound with the nucleophilic thiolate anion (R-S⁻) of a thiol-containing molecule (e.g., glutathione (B108866), cysteine residues in proteins).[1] This reaction proceeds via a second-order kinetic model and is, therefore, dependent on the concentrations of both the this compound and the thiol.[1][3]

A critical aspect of this mechanism is its pH dependence. The reactive species is the thiolate anion, the formation of which is favored at alkaline pH.[1][5] Consequently, the rate of the labeling reaction increases with pH, with optimal conditions typically observed in the range of 8.0 to 9.5 for many biological applications.[6][7][8]

This compound This compound (Non-fluorescent) Fluorescent_Adduct Fluorescent Thioether Adduct (R-S-Bimane) This compound->Fluorescent_Adduct Nucleophilic Substitution Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Alkaline pH) Thiolate->Fluorescent_Adduct HBr HBr

Figure 1: Reaction of this compound with a thiol to form a fluorescent adduct.

Quantitative Data

The efficiency and sensitivity of this compound as a fluorescent probe are determined by several key quantitative parameters, including reaction rate constants and the fluorescence quantum yield of the resulting adducts.

Kinetic Parameters

The reaction between monothis compound and thiols is a second-order reaction. The half-life for the reaction of mBBr with glutathione (GSH) and other cysteine derivatives at pH 8.0 is approximately 20 seconds.[7] For the reaction with hydrogen sulfide (B99878) (H₂S), which involves two molecules of mBBr, the pseudo-first-order rate constant has been determined to be 0.01 ± 0.0016 s⁻¹ at pH 8.0.[2]

ThiolReaction ConditionRate Constant (k)Reference
Glutathione (GSH) & Cysteine DerivativespH 8.0t₁/₂ ≈ 20 s[7]
Hydrogen Sulfide (H₂S)pH 8.0, 1 mM mBBr0.01 ± 0.0016 s⁻¹ (pseudo-first-order)[2]
Photophysical Properties

Upon reaction with thiols, the non-fluorescent this compound is converted into a highly fluorescent derivative. The excitation and emission maxima, as well as the quantum yield of the adduct, are crucial for its detection and quantification.

AdductExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Reference
mBBr-Glutathione~394 nm~490 nmNot explicitly reported
mBBr-CysteineNot explicitly reportedNot explicitly reportedNot explicitly reported
mBBr-Sulfide (SdB)~390 nm~475 nm0.083
dBBr-Sulfide (BTE)Not explicitly reportedNot explicitly reported0.62

Note: Specific quantum yield values for mBBr adducts with glutathione and cysteine are not widely reported in the literature.

Experimental Protocols

The following sections provide detailed methodologies for the use of monothis compound in key research applications.

Labeling of Low-Molecular-Weight Thiols (e.g., Glutathione) in Biological Samples

This protocol is adapted for the quantification of glutathione (GSH) in cell lysates or tissue homogenates using HPLC with fluorescence detection.

Materials:

  • Monothis compound (mBBr) stock solution (100 mM in acetonitrile (B52724) or DMSO)

  • 50 mM HEPPS buffer (or similar), pH 8.0, containing 5 mM DTPA

  • Methanesulfonic acid (to stop the reaction)

  • HPLC system with a fluorescence detector (λex = 390 nm, λem = 480 nm)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Prepare cell lysate or tissue homogenate in a suitable lysis buffer. Centrifuge to remove cellular debris.

  • Derivatization: In a microcentrifuge tube, mix the sample (containing the thiol of interest) with the HEPPS buffer. Add mBBr stock solution to a final concentration of 2-3 mM. The final thiol concentration should be around 1 mM.[7]

  • Incubation: Incubate the reaction mixture for 10 minutes at room temperature in the dark.[7]

  • Reaction Quenching: Stop the reaction by adding methanesulfonic acid to a final concentration of 25 mM.[7]

  • Analysis: Analyze the sample by reversed-phase HPLC. The fluorescently labeled thiol adducts can be separated and quantified.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Cell Lysate Cell Lysate Centrifugation Centrifugation Cell Lysate->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Add mBBr Add mBBr Supernatant->Add mBBr Incubate (10 min, RT, dark) Incubate (10 min, RT, dark) Add mBBr->Incubate (10 min, RT, dark) Quench Reaction Quench Reaction Incubate (10 min, RT, dark)->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis

Figure 2: Workflow for labeling low-molecular-weight thiols with mBBr.
Site-Specific Labeling of Proteins

This protocol outlines a general procedure for labeling a specific cysteine residue within a protein. This often requires site-directed mutagenesis to introduce a unique, reactive cysteine.

Materials:

  • Purified protein with a single accessible cysteine residue

  • Monothis compound (mBBr) stock solution (100 mM in DMSO)

  • Labeling buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Quenching solution (e.g., L-cysteine)

  • Size-exclusion chromatography column or dialysis membrane to remove excess probe

Procedure:

  • Protein Preparation: Ensure the purified protein is in the correct buffer and at a suitable concentration (e.g., 2 mg/mL).

  • Labeling Reaction: Add a 10-fold molar excess of the mBBr stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like L-cysteine to react with any remaining mBBr.

  • Purification: Remove the unreacted mBBr and the quenching agent by size-exclusion chromatography or dialysis.

  • Confirmation: Confirm labeling efficiency using techniques such as mass spectrometry or by measuring the fluorescence of the labeled protein.

Purified Protein Purified Protein Add mBBr (10x molar excess) Add mBBr (10x molar excess) Purified Protein->Add mBBr (10x molar excess) Incubate (1h, RT, dark) Incubate (1h, RT, dark) Add mBBr (10x molar excess)->Incubate (1h, RT, dark) Quench with L-cysteine Quench with L-cysteine Incubate (1h, RT, dark)->Quench with L-cysteine Purify (SEC/Dialysis) Purify (SEC/Dialysis) Quench with L-cysteine->Purify (SEC/Dialysis) Confirm Labeling Confirm Labeling Purify (SEC/Dialysis)->Confirm Labeling Cellular Stimuli Cellular Stimuli Oxidative Stress Oxidative Stress Cellular Stimuli->Oxidative Stress Glutathione (GSH) Glutathione (GSH) Oxidative Stress->Glutathione (GSH) Oxidation Protein Thiols (P-SH) Protein Thiols (P-SH) Oxidative Stress->Protein Thiols (P-SH) Oxidation Glutathione Disulfide (GSSG) Glutathione Disulfide (GSSG) Glutathione (GSH)->Glutathione Disulfide (GSSG) Cellular Response Cellular Response Glutathione (GSH)->Cellular Response Modulates Protein Disulfides (P-S-S-P) Protein Disulfides (P-S-S-P) Protein Thiols (P-SH)->Protein Disulfides (P-S-S-P) Protein Thiols (P-SH)->Cellular Response Modulates

References

An In-depth Technical Guide to Bromobimane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobimane, also known as monothis compound (mBBr), is a heterocyclic compound widely utilized in biochemistry and molecular biology as a fluorescent labeling agent.[1][2] While virtually non-fluorescent on its own, this compound becomes highly fluorescent upon reaction with thiol groups, making it an invaluable tool for the detection and quantification of sulfhydryl-containing molecules such as glutathione (B108866), cysteine, and proteins.[3][4][5] Its cell-permeable nature allows for the labeling of intracellular thiols in living cells.[6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols involving this compound.

Chemical Structure and Properties

This compound is a pyrazolopyrazole derivative.[8] Its structure consists of a rigid bimane core with a bromomethyl group that is reactive towards nucleophiles, particularly thiolate anions.[8][9]

Chemical Structure:

  • IUPAC Name: 3-(Bromomethyl)-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione[1]

  • Synonyms: Monothis compound, mBBr[2][8]

  • Molecular Formula: C₁₀H₁₁BrN₂O₂[2]

  • SMILES: CC1=C(C)C(=O)N2N1C(CBr)=C(C)C2=O

  • InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 271.11 g/mol [2][8]
Appearance Yellow powder/crystalline solid[10]
Melting Point 152-154 °C[1][11]
Boiling Point 327.8±44.0 °C (Predicted)[11]
Solubility Soluble in DMF, DMSO, acetonitrile (B52724), and methanol.[1][12] Slightly soluble in water.[13] Solubility in ethanol (B145695) is approximately 1 mg/mL, and in DMSO and DMF is approximately 50 mg/mL.[10]
Storage Store at -20°C, protected from light.[10] Solutions are unstable and should be prepared fresh.[3]

Spectral Properties:

This compound itself is essentially non-fluorescent.[1][13] Upon reaction with a thiol, the resulting thioether adduct exhibits strong blue fluorescence.[7]

Spectral PropertyWavelength (nm)References
Excitation Maximum (λex) ~390-398 nm[6][12][14]
Emission Maximum (λem) ~478-490 nm[1][6][14]
Molar Extinction Coefficient (ε) 4,600-5,100 M⁻¹cm⁻¹ at 396-398 nm in H₂O

Reaction with Thiols: A Versatile Labeling Chemistry

The primary application of this compound stems from its high reactivity and selectivity towards thiol groups.[13] The reaction is a second-order nucleophilic substitution where the thiolate anion (R-S⁻) attacks the bromomethyl group of this compound, displacing the bromide ion and forming a stable, fluorescent thioether.[9] This reaction is pH-dependent, with the rate increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is higher.[9]

This specific reactivity allows for the precise labeling and subsequent detection of a wide array of biologically significant thiols, including:

  • Low molecular weight thiols such as glutathione (GSH), cysteine, and homocysteine.[9][15]

  • Thiol-containing proteins.[9][15]

  • Coenzyme A.[15]

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in labeling and quantifying thiols. Researchers should optimize these protocols for their specific experimental systems.

Preparation of this compound Stock Solution

Due to its light sensitivity and the instability of its solutions, this compound stock solutions should be prepared fresh and kept protected from light.[1][3]

Methodology:

  • Weigh out the desired amount of this compound powder in a light-protected tube.

  • Add the appropriate volume of a suitable organic solvent, such as acetonitrile or DMSO, to achieve the desired stock concentration (e.g., 100-180 mM in acetonitrile).[13][16]

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for short-term storage, protected from light.[17]

General Protocol for Labeling Thiols in Solution

This protocol is suitable for the derivatization of low molecular weight thiols in solution for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Prepare the thiol-containing sample in a suitable buffer (e.g., 20 mM Tris-methane sulfonate, pH 8.0).[13]

  • Add the this compound stock solution to the sample to a final concentration of approximately 2 mM. The final concentration of the thiol should be around 1 mM.[13]

  • Incubate the reaction mixture in the dark at room temperature for 15 minutes.[13]

  • To stop the reaction, add methanesulfonic acid to a final concentration of 25 mM from a 5 M stock solution.[13]

  • The derivatized sample is now ready for analysis by reversed-phase HPLC with fluorescence detection.[13]

Protocol for Labeling Intracellular Thiols in Cell Suspensions

This compound's cell permeability allows for the in situ labeling of thiols within living cells.

Methodology:

  • Prepare a cell suspension (e.g., 10% v/v) in a physiologically compatible buffer.[16]

  • Add 15-25 µL of a 100 mM this compound stock solution (in acetonitrile) to 1 mL of the cell suspension.[16]

  • Incubate the cells at 37°C for 30-45 minutes, protected from light.[16]

  • After incubation, the cells can be washed to remove excess reagent and then analyzed by methods such as flow cytometry or fluorescence microscopy.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of thiols using this compound derivatization followed by HPLC analysis.

Thiol_Detection_Workflow cluster_derivatization Derivatization cluster_analysis Analysis Sample Thiol-containing Sample (e.g., cell lysate, plasma) Reduction Optional: Reduction of Disulfides (e.g., with NaBH4) Sample->Reduction Derivatization Add this compound (mBBr) Incubate in the dark Sample->Derivatization Reduction->Derivatization Quench Stop Reaction (e.g., acidification) Derivatization->Quench HPLC RP-HPLC Separation Quench->HPLC Fluorescence Fluorescence Detection (Ex: ~395 nm, Em: ~480 nm) HPLC->Fluorescence Quantification Quantification of Thiol-Bimane Adducts Fluorescence->Quantification

Caption: General workflow for thiol detection using this compound.

Applications in Research and Drug Development

The ability of this compound to specifically label and quantify thiols has led to its widespread use in various research and development areas:

  • Oxidative Stress Research: Glutathione is a key antioxidant, and its levels are a critical indicator of cellular oxidative stress. This compound is extensively used to measure GSH levels in cells and tissues to study the effects of various stimuli and disease states.[15][18]

  • Drug Development: this compound is employed in the pharmaceutical industry to understand drug mechanisms, particularly for drugs that interact with or modulate cellular redox environments.[18] It can also be used to track the delivery of thiol-containing drugs.[18]

  • Protein Chemistry: It is used to probe the accessibility of cysteine residues in proteins, providing insights into protein structure, folding, and function.[15][19] The status of disulfide bonds, which can be analyzed after reduction and labeling with this compound, is crucial for the functional regulation of many proteins.[15]

  • Clinical Diagnostics: Methods have been developed for the simultaneous determination of human serum albumin and various low-molecular-weight thiols in plasma, which are important biomarkers for conditions like cardiovascular disease.[20]

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific detection and quantification of thiols. Its well-characterized chemical properties, straightforward reaction chemistry, and cell permeability have established it as a standard tool in many areas of biological and pharmaceutical research. The experimental protocols provided in this guide offer a starting point for researchers to apply this valuable reagent in their own studies. As with any chemical reagent, proper handling and storage, particularly protection from light, are crucial for obtaining reliable and reproducible results.

References

Synthesis of Monobromobimane for Laboratory Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of monobromobimane (mBBr), a widely utilized fluorescent labeling agent for the quantification and visualization of thiols in biological systems. The document details the synthetic protocol, purification methods, and characterization data, alongside its primary application in reacting with sulfhydryl groups.

Introduction

Monothis compound (mBBr) is a valuable chemical probe in biological and biomedical research. Its utility stems from its ability to react specifically with thiol groups, which are present in amino acids like cysteine, peptides such as glutathione, and proteins. Upon reaction, the non-fluorescent mBBr molecule forms a highly fluorescent and stable thioether adduct, enabling the sensitive detection and quantification of these crucial biomolecules.[1][2][3] This guide presents a standard laboratory procedure for the synthesis of mBBr, starting from syn-(Methyl,methyl)bimane.

Synthesis of Monothis compound

The synthesis of monothis compound is achieved through the bromination of syn-(Methyl,methyl)bimane using N-Bromosuccinimide (NBS) as the brominating agent.

Synthetic Pathway

The overall reaction involves the substitution of a hydrogen atom on one of the methyl groups of the bimane core with a bromine atom.

Synthesis_Pathway syn-(Methyl,methyl)bimane syn-(Methyl,methyl)bimane C10H12N2O2 Reaction Bromination syn-(Methyl,methyl)bimane->Reaction NBS N-Bromosuccinimide NBS->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction mBBr Monothis compound C10H11BrN2O2 Reaction->mBBr

Caption: Synthetic pathway for monothis compound.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

  • syn-(Methyl,methyl)bimane

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile, anhydrous

  • Hexane

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a round-bottom flask, dissolve syn-(Methyl,methyl)bimane (0.5 g, 2.6 mmol) in 50 mL of acetonitrile.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add recrystallized N-Bromosuccinimide (0.46 g, 2.6 mmol) to the cooled solution in portions over a period of 30 minutes.

  • After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash chromatography using a hexane/ethyl acetate (1:1) solvent system.

  • Collect the fractions containing the product and evaporate the solvent to yield monothis compound as a solid.

Quantitative Data
ParameterValueReference
Reactants
syn-(Methyl,methyl)bimane0.5 g (2.6 mmol)[4]
N-Bromosuccinimide0.46 g (2.6 mmol)[4]
Acetonitrile50 mL[4]
Reaction Conditions
Temperature0 °C to 20 °C[4]
Reaction Time12.5 hours[4]
Product
Monothis compound (mBBr)0.35 g[4]
Yield50%[4]
Purification
MethodFlash Chromatography[4]
EluentHexane/Ethyl Acetate (1:1)[4]
Characterization Data

The synthesized monothis compound can be characterized using various spectroscopic techniques.

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ = 1.84 (s, 3H), 1.89 (s, 3H), 2.45 (s, 3H), 4.32 (s, 2H) ppm[4]
¹³C NMR (100 MHz, CDCl₃)δ = 6.9, 11.5, 17.8, 113.2, 115.4, 144.2, 146.0, 159.8, 160.7 ppm[4]
ESI-MS m/z calcd for C₁₀H₁₂BrN₂O₂ [M+H]⁺: 271.0082; found: 271.0067[4]

Application in Thiol Labeling

Monothis compound is primarily used as a derivatizing agent for thiols. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom attached to the bromine, resulting in a stable, fluorescent thioether.

Reaction with Thiols

Thiol_Reaction mBBr Monothis compound Non-fluorescent Reaction Nucleophilic Substitution mBBr->Reaction Thiol Thiol (R-SH) Thiol->Reaction Fluorescent_Adduct Fluorescent Thioether R-S-Bimane Reaction->Fluorescent_Adduct

Caption: Reaction of monothis compound with a thiol.

Experimental Workflow for Thiol Derivatization

The following is a general workflow for the derivatization of thiols in biological samples for subsequent analysis, often by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Thiol Extraction Sample->Extraction Derivatization_Step Addition of mBBr Solution (in acetonitrile) Extraction->Derivatization_Step Incubation Incubation (dark, room temp.) Derivatization_Step->Incubation Quenching Reaction Quenching (e.g., acidification) Incubation->Quenching Analysis_Step RP-HPLC with Fluorescence Detection Quenching->Analysis_Step

Caption: Workflow for thiol derivatization and analysis.

Safety and Handling

Monothis compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of monothis compound is a straightforward and reproducible procedure for a moderately equipped organic chemistry laboratory. Its utility as a fluorescent probe for thiols makes it an indispensable tool in various fields, including biochemistry, cell biology, and drug development, for the study of redox biology and the quantification of important biological thiols. The detailed protocol and characterization data provided in this guide should enable researchers to synthesize and utilize this versatile compound effectively.

References

An In-Depth Technical Guide to Bromobimane Fluorescent Labeling for Thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of bromobimane-based fluorescent labeling for the specific and sensitive detection of thiols in biological systems. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool in their studies.

Core Principles of this compound Fluorescent Labeling

This compound reagents, most notably monothis compound (mBBr), are essentially non-fluorescent compounds that become highly fluorescent upon reaction with thiols. This property forms the basis of their utility as selective labeling agents for sulfhydryl-containing molecules such as glutathione (B108866) (GSH), cysteine, and protein thiols.

The labeling reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The active nucleophile is the thiolate anion (RS⁻), making the reaction rate pH-dependent. The reaction involves the displacement of the bromide ion from the this compound molecule by the thiolate, resulting in the formation of a stable, fluorescent thioether adduct. This conversion from a non-fluorescent to a fluorescent entity allows for the sensitive quantification of thiols.

Different variants of this compound, such as dithis compound (B43652) (bBBr) and the positively charged monobromotrimethylammoniobimane (qBBr), are also available, offering different characteristics in terms of cell permeability and reactivity.

G cluster_reaction Labeling Reaction This compound This compound (Non-fluorescent) Fluorescent_Adduct Fluorescent Thioether Adduct This compound->Fluorescent_Adduct Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) Thiolate->Fluorescent_Adduct Nucleophilic Attack HBr HBr Fluorescent_Adduct->HBr Byproduct

Quantitative Data

The spectral properties of this compound-thiol adducts are crucial for their detection and quantification. The following table summarizes key quantitative data for monothis compound (mBBr).

ParameterValueConditions
Excitation Maximum (λex) ~390 nmGeneral
380 nmIn Methanol (B129727)
390 nmIn 0.1 M Phosphate Buffer (pH 7.5) with Glutathione
378 nmFor HPLC analysis of multiple thiols
Emission Maximum (λem) ~480 nmGeneral
461 nmIn Methanol
478 nmIn 0.1 M Phosphate Buffer (pH 7.5) with Glutathione
492 nmFor HPLC analysis of multiple thiols

Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway

A significant application of thiol labeling is in the study of redox-regulated signaling pathways. Protein S-glutathionylation, the formation of a mixed disulfide between glutathione and a protein cysteine residue, is a key post-translational modification that can alter protein function. This compound-based methods can be employed to quantify changes in protein S-glutathionylation, providing insights into cellular responses to oxidative stress.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][2][3][4] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, specific cysteine residues in Keap1 become modified, including through S-glutathionylation.[1][3] This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.[1][3]

By quantifying the total S-glutathionylated protein pool using monothis compound, researchers can assess the activation state of this protective pathway.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_SSG S-Glutathionylated Keap1 Nrf2_free Free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation GSH GSH Oxidative_Stress Oxidative Stress ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription

Experimental Protocols

The following are generalized protocols for the labeling and analysis of thiols using monothis compound. Specific parameters may require optimization depending on the sample type and experimental goals.

Labeling and Quantification of Low-Molecular-Weight Thiols in Cells via HPLC

This protocol outlines the steps for the derivatization of low-molecular-weight thiols, such as glutathione and cysteine, in cultured cells, followed by their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7][8]

Materials:

  • Monothis compound (mBBr) stock solution (e.g., 100 mM in acetonitrile)

  • Cell lysis buffer (e.g., containing perchloric acid or metaphosphoric acid to precipitate proteins)

  • Neutralizing buffer (e.g., potassium carbonate)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., aqueous buffer with an organic modifier like methanol or acetonitrile)

  • Thiol standards (e.g., glutathione, cysteine)

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer to release intracellular contents and precipitate proteins.

  • Neutralization: Centrifuge the lysate to pellet the protein precipitate. Transfer the supernatant to a new tube and neutralize with the appropriate buffer.

  • Derivatization: Add mBBr stock solution to the neutralized supernatant to a final concentration of 1-2 mM. Incubate in the dark at room temperature for 15-30 minutes. The reaction is quenched by the addition of an acid (e.g., methanesulfonic acid).

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol-bimane adducts on a C18 column using a suitable gradient of mobile phases.

  • Detection and Quantification: Monitor the elution of the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths appropriate for the bimane derivatives (see table above). Quantify the thiols by comparing the peak areas to those of known standards.

Quantification of Total Protein S-Glutathionylation

This protocol describes a method to quantify the total amount of S-glutathionylated proteins in a sample.[9][10][11]

Materials:

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT)

  • Monothis compound (mBBr)

  • Protein precipitation solution (e.g., trichloroacetic acid, TCA)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Blocking of Free Thiols: Lyse cells or homogenize tissue in a buffer containing NEM to block all free sulfhydryl groups.

  • Protein Precipitation: Precipitate the proteins using TCA to remove excess NEM and other small molecules. Wash the protein pellet to ensure complete removal of non-protein components.

  • Reduction of Disulfides: Resuspend the protein pellet in a buffer containing DTT to reduce the disulfide bonds of the S-glutathionylated proteins, releasing glutathione.

  • Derivatization of Released Glutathione: Add mBBr to the solution to label the newly released glutathione. Incubate in the dark.

  • Fluorescence Measurement: Measure the fluorescence of the sample using a spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the glutathione-bimane adduct. The fluorescence intensity is proportional to the amount of S-glutathionylated protein in the original sample.

G

Conclusion

This compound fluorescent labeling is a robust and versatile technique for the quantification of thiols in a wide range of biological samples. Its high specificity and sensitivity make it an invaluable tool for researchers in various fields, including cell biology, biochemistry, and drug development. By understanding the core principles and applying the appropriate experimental protocols, scientists can effectively utilize this compound to investigate the critical roles of thiols in cellular processes and disease pathogenesis.

References

An In-depth Technical Guide to Bromobimane Fluorescence for Thiol and Sulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bromobimane-based fluorescence, a critical tool for the quantification of thiols and reactive sulfide (B99878) species. It covers the core principles, spectroscopic properties, and detailed experimental protocols relevant to research and development.

Core Principles of this compound Fluorescence

Bromobimanes are a class of chemical probes that are effectively non-fluorescent on their own but become highly fluorescent upon reaction with nucleophiles, particularly thiols. This "fluorogenic" property makes them exceptionally useful for detecting and quantifying thiol-containing molecules like glutathione (B108866) (GSH), cysteine (Cys), and thiol residues in proteins with high sensitivity and specificity.

The fundamental reaction is an alkylation, where the bromomethyl group of the bimane molecule reacts with a thiol group (R-SH) to form a stable, fluorescent thioether adduct.

There are two primary types of bromobimanes used in research:

  • Monothis compound (mBBr): Possesses one reactive bromomethyl group and is used to label individual thiol groups. It is the most common probe for quantifying low-molecular-weight thiols and accessible protein thiols.

  • Dithis compound (B43652) (bBBr): A homobifunctional reagent with two reactive bromomethyl groups. It is used as a cross-linking agent to probe the proximity of two thiol groups within a single protein or between interacting proteins. Its fluorescence becomes significant only after both of its alkylating groups have reacted.

cluster_reaction Fluorogenic Reaction mBBr Monothis compound (Essentially Non-Fluorescent) Adduct Thiol-Bimane Adduct (Highly Fluorescent) mBBr->Adduct + R-SH Thiol Thiol (R-SH)

Caption: Fluorogenic reaction of monothis compound with a thiol.

Spectroscopic Properties

The fluorescence emission of this compound adducts is characterized by excitation in the near-UV range and emission in the blue-green region of the spectrum. These properties are influenced by the local chemical environment, including solvent polarity and the specific molecule to which the bimane is conjugated.

Factors Influencing Fluorescence Spectra:
  • Solvent Polarity: The fluorescence quantum yield and emission wavelength can be sensitive to the polarity of the environment.[1] Generally, fluorescence intensity increases in less polar (more hydrophobic) environments. This solvatochromic property is particularly useful for studying protein conformational changes or binding events that alter the local environment of a labeled thiol.[1]

  • pH: The reaction rate of bromobimanes with thiols is pH-dependent, as it preferentially reacts with the more nucleophilic thiolate anion (R-S⁻). Therefore, labeling is typically performed at a pH of 8.0 or higher to ensure sufficient deprotonation of the thiol groups.[2]

  • Quantum Yield and Lifetime: The quantum yield (QY) of the monothis compound-glutathione adduct is approximately 0.1–0.3 in pH 8 buffer.[3] The fluorescence quantum yield and lifetime are sensitive indicators of the fluorophore's immediate surroundings and can be affected by factors such as temperature, pH, and conjugation to macromolecules.[4][5][6]

Data Presentation: Spectroscopic Characteristics

The following table summarizes the key spectroscopic data for monothis compound and dithis compound adducts.

ProbeAnalyte/AdductExcitation (λex) max (nm)Emission (λem) max (nm)Notes
Monothis compound (mBBr) Glutathione (GSH) Conjugate394490Quantum yield ~0.1-0.3 in pH 8 buffer.[3][7]
2-Mercaptoethanol Adduct381-Data for the unreacted reagent in MeOH.[3]
General Thiols~390~480General values cited for various thiol adducts.
Sulphide (as Sulphide Dibimane)390475Formed by the reaction of two mBBr molecules with H₂S.
Dithis compound (bBBr) Cross-linked Thiols390450Becomes fluorescent after reacting with two thiols.

Experimental Protocols

Accurate quantification of thiols using bromobimanes requires careful sample preparation and optimized reaction conditions. Below are detailed methodologies for common applications.

Protocol 1: Quantification of Low-Molecular-Weight (LMW) Thiols by HPLC

This method is the gold standard for separating and quantifying specific LMW thiols like glutathione and cysteine from biological extracts.

Methodology:

  • Sample Extraction: Homogenize cells or tissues in an acidic buffer (e.g., 0.1 M HCl or sulfosalicylic acid) to precipitate proteins and prevent thiol oxidation.[8][9] Centrifuge to collect the acid-soluble supernatant.

  • Derivatization:

    • Adjust the pH of the extract to 8.0 with a buffer such as HEPPS or borate.[8]

    • Add a 1-2 mM stoichiometric excess of monothis compound (mBBr) solution (typically a 30-150 mM stock in acetonitrile (B52724) or DMSO).[8][9]

    • Incubate the reaction for 10-15 minutes at room temperature (or 60°C for some protocols) in dim light to prevent photodecomposition.[8][9]

  • Reaction Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, to a final concentration of 25-100 mM.[8]

  • HPLC Analysis:

    • Separate the bimane adducts using reversed-phase HPLC (e.g., a C8 or C18 column).[10][11]

    • Use a gradient elution, typically with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid (TFA) or sodium acetate) and an organic modifier like acetonitrile or methanol.[9][10]

    • Detect the eluting adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex ~380-395 nm, λem ~480-492 nm).[10]

  • Quantification: Calculate concentrations by comparing the integrated peak areas to those of known standards (e.g., GSH, Cys) derivatized under the same conditions.

Sample Biological Sample (Cells, Tissue, Plasma) Extract Acid Extraction & Protein Precipitation Sample->Extract Deriv pH Adjustment (pH 8) + Add mBBr Extract->Deriv Quench Quench Reaction (Acidification) Deriv->Quench HPLC RP-HPLC Separation Quench->HPLC Detect Fluorescence Detection HPLC->Detect Quant Quantification vs. Standards Detect->Quant

Caption: Experimental workflow for LMW thiol analysis by HPLC.

Protocol 2: Determination of Different Protein Thiol Pools

This approach uses a three-step procedure to differentiate between freely accessible thiols, buried or inaccessible thiols, and thiols present as disulfides.[12][13]

Methodology:

  • Prepare Three Aliquots of the protein extract (e.g., 1 mg/mL protein concentration).[13]

  • Aliquot A (Free Thiols): Directly label the native protein sample with mBBr as described in Protocol 1 (steps 2-3). This measures the accessible, reduced protein thiols.

  • Aliquot B (Total Thiols after Reduction):

    • First, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to the sample. Incubate to reduce all disulfide bonds.[12][13]

    • Label the now fully reduced sample with mBBr. This measures the total thiol content (initially free thiols + those from reduced disulfides).

  • Aliquot C (Inaccessible Thiols):

    • Add a denaturing agent (e.g., 6 M guanidinium (B1211019) chloride) to unfold the proteins.

    • Label the denatured sample with mBBr. This measures all reduced thiols, both those that were initially accessible and those that were buried within the native protein structure.[12]

  • Analysis: After labeling, precipitate the protein (e.g., with trichloroacetic acid), wash the pellet to remove excess reagent, and resuspend in a suitable buffer. Measure the fluorescence using a spectrofluorometer. The amount of disulfide-bound thiols can be calculated by subtracting the fluorescence of Aliquot A from Aliquot B.

cluster_main Analysis of Protein Thiol Pools cluster_A Accessible Thiols cluster_B Total Reduced Thiols cluster_C Total (Accessible + Inaccessible) Thiols Sample Protein Sample A1 Label with mBBr (Native Conditions) Sample->A1 Aliquot A B1 1. Reduce (e.g., DTT/TCEP) Sample->B1 Aliquot B C1 1. Denature (e.g., Guanidine HCl) Sample->C1 Aliquot C AR Result A: Free & Accessible -SH A1->AR B2 2. Label with mBBr B1->B2 BR Result B: Total Reduced -SH + (-S-S-) B2->BR C2 2. Label with mBBr C1->C2 CR Result C: Total (Accessible + Buried) -SH C2->CR

Caption: Logical workflow for differentiating protein thiol pools.

References

Bromobimane Derivatives for Targeted Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of bromobimane derivatives, a class of fluorescent probes essential for the targeted labeling and quantification of thiols in biological systems. We will cover the core principles, synthesis, and applications of these reagents, with a focus on providing structured data and detailed experimental protocols for researchers in life sciences and drug development.

Introduction to this compound Derivatives

Bromobimanes are heterocyclic compounds that serve as powerful fluorescent labeling agents.[1] While essentially non-fluorescent on their own, they undergo a reaction with nucleophilic thiol groups (present in molecules like cysteine, glutathione, and proteins) to form stable, highly fluorescent thioether adducts.[1][2][3] This "turn-on" fluorescence mechanism makes them highly sensitive probes for detecting and quantifying thiols.

The key advantages of using this compound derivatives include:

  • High Selectivity: They exhibit a strong preference for reacting with thiols over other biological functional groups.[4][5]

  • Rapid Reactivity: The alkylation reaction with thiols is fast, enabling efficient labeling.[4][5]

  • Cell Permeability: Certain derivatives can readily penetrate cell membranes, allowing for the labeling of intracellular components.[4][5][6]

  • Favorable Spectroscopic Properties: The resulting fluorescent adducts have excitation and emission wavelengths suitable for standard fluorescence microscopy and detection systems.[5][7]

The family of this compound reagents includes several key members, each with distinct properties that allow for differential targeting:

  • Monothis compound (mBBr): The most common derivative, it is cell-permeable and used for labeling general intracellular thiols.[6]

  • Dithis compound (bBBr): Also cell-permeable, this derivative has two reactive sites and can be used for cross-linking thiols.[6][8]

  • Monobromotrimethylammoniobimane (qBBr): A quaternary ammonium (B1175870) derivative that is cell-impermeable, making it ideal for selectively labeling protein thiols on the external cell surface.[6][8]

Physicochemical and Spectroscopic Data

The properties of monothis compound (mBBr), the most widely used derivative, are summarized below. This data is crucial for designing labeling experiments and selecting appropriate instrumentation.

PropertyValueReferences
Chemical Formula C₁₀H₁₁BrN₂O₂[1][4][5]
Molecular Weight 271.11 g/mol [1][4][5]
Melting Point 152-154 °C[1][4]
Excitation Max (λex) ~390 - 398 nm[5][7]
Emission Max (λem) ~478 - 480 nm (post-conjugation)[1][5][7]
Solubility Soluble in DMF, DMSO, acetonitrile, methanol[1][5]
Storage 2-8°C, protect from light[1][4]

Synthesis and Reaction Mechanism

3.1. General Synthesis Pathway

The synthesis of the this compound core structure is a multi-step process. It begins with the creation of a syn-bimane scaffold, which is then selectively brominated to yield the final product.[1][3] Using one equivalent of bromine results in monothis compound, while using two equivalents produces dithis compound.[1]

G cluster_synthesis General Synthesis of this compound start Pyrazolinone Precursor step1 Condensation start->step1 Hydrazine step2 Chlorination step1->step2 step3 Cyclization step2->step3 bimane_core syn-Bimane Core step3->bimane_core step4 Selective Bromination (1 or 2 eq. Br₂) bimane_core->step4 product This compound Derivatives (mBBr, bBBr) step4->product

Caption: General workflow for the synthesis of this compound derivatives.

3.2. Thiol Labeling Mechanism

This compound derivatives label thiols via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated thiol (thiolate) acts as the nucleophile, attacking the bromomethyl group of the bimane. This displaces the bromide ion and forms a stable, fluorescent thioether bond. The reaction is pH-dependent, as a higher pH favors the formation of the more reactive thiolate anion.[5][9]

G cluster_mechanism Thiol Labeling Reaction mBBr This compound (Non-fluorescent) Product Bimane-S-Protein Adduct (Fluorescent) mBBr->Product Thiol Protein-SH (Thiol Group) Thiolate Protein-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->Product SN2 Attack Br_ion Br⁻ Product->Br_ion + G cluster_cell Targeted Labeling of Cellular Thiols cell_membrane Cell Membrane intra_thiol Intracellular Thiol (-SH) cell_membrane->intra_thiol Labels mBBr mBBr mBBr->cell_membrane Permeates qBBr qBBr qBBr->cell_membrane Blocked extra_thiol Extracellular Thiol (-SH) qBBr->extra_thiol Labels

References

A Technical Guide to the Shelf Life and Storage of Bromobimane Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing bromobimane reagents for thiol detection and quantification, understanding the stability and proper storage of these fluorescent probes is paramount for reproducible and accurate results. This technical guide provides an in-depth overview of the shelf life and optimal storage conditions for this compound reagents, including monothis compound (mBBr) and dithis compound (B43652) (bBBr).

Core Principles of this compound Stability

This compound reagents are thiol-reactive fluorescent probes that are essentially non-fluorescent until they react with thiols to form highly fluorescent adducts.[1] Their reactivity, however, also makes them susceptible to degradation over time and under suboptimal storage conditions. Key factors influencing their stability include temperature, light exposure, moisture, and the solvent used for reconstitution. Exposure to light, in particular, can lead to photobleaching and a significant loss of fluorescent potential.[2][3]

Recommended Storage Conditions and Shelf Life

To ensure the longevity and performance of this compound reagents, it is crucial to adhere to the manufacturer's storage recommendations. The following tables summarize the typical shelf life and storage conditions for solid and reconstituted this compound reagents based on data from various suppliers.

Table 1: Storage and Shelf Life of Solid this compound Reagents
ReagentFormRecommended Storage TemperatureShelf LifeKey Considerations
Monothis compound (mBBr)Lyophilized Powder-20°C to -30°C[4][5]Batch-dependent, refer to CoAProtect from light.[1][4] Store in a desiccated environment.
Dithis compound (bBBr)Solid2-8°C[6][7]Batch-dependent, refer to CoAProtect from light. Store in a desiccated environment.
Table 2: Storage and Shelf Life of Reconstituted this compound Stock Solutions
ReagentSolventStorage TemperatureShelf LifeKey Considerations
Monothis compound (mBBr)Acetonitrile (B52724)4°CUp to 3 months[8]Protect from light.
Monothis compound (mBBr)AcetonitrileRoom Temperature (20°C)Half-life of ~4 hours (aqueous stock)[8]Prepare fresh for immediate use.
Monothis compound (mBBr)DMSO-20°C1 month[9][10]Protect from light. Aliquot to avoid freeze-thaw cycles.[10]
Monothis compound (mBBr)DMSO-80°C6 months[9][10]Protect from light. Aliquot to avoid freeze-thaw cycles.[10]
Dithis compound (bBBr)Not Specified-20°C1 month[11]Protect from light.
Dithis compound (bBBr)Not Specified-80°C6 months[11]Protect from light.

Experimental Protocols

Accurate and reproducible results depend on proper handling and preparation of this compound reagents. The following are generalized protocols for the preparation of stock and working solutions.

Protocol 1: Preparation of Monothis compound (mBBr) Stock Solution

Objective: To prepare a stable, concentrated stock solution of mBBr for subsequent dilution to working concentrations.

Materials:

  • Monothis compound (mBBr), lyophilized powder

  • Anhydrous acetonitrile or DMSO

  • Vortex mixer

  • Amber microcentrifuge tubes or vials

Procedure:

  • Allow the vial of lyophilized mBBr to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution, for example, a 50 mM solution by dissolving 13 mg of mBBr in 1 mL of anhydrous acetonitrile.[8] Alternatively, prepare a stock solution in DMSO.[9]

  • Vortex thoroughly until the reagent is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize the number of freeze-thaw cycles and light exposure.

  • Store the aliquots at the recommended temperature (-20°C or -80°C) as specified in Table 2.

Protocol 2: General Procedure for Thiol Labeling with mBBr

Objective: To label thiols in a biological sample with mBBr for fluorescent detection.

Materials:

  • mBBr stock solution (from Protocol 1)

  • Cell suspension or protein solution in an appropriate buffer (e.g., pH 7.4)

  • Incubator

Procedure:

  • Prepare the mBBr working solution by diluting the stock solution in an appropriate buffer immediately before use. Working solutions for in vivo experiments should be prepared fresh on the same day.[9][11]

  • Add the mBBr working solution to the sample. For example, add 15-25 µL of a 100 mM mBBr solution in acetonitrile to 1 mL of a 10% cell suspension.[9]

  • Incubate the reaction mixture at room temperature or 37°C for a duration of 2 to 60 minutes, depending on the specific application and sample type.[8][9]

  • Proceed with fluorescence detection or further sample processing. The glutathione (B108866) conjugate of monothis compound has absorption/emission maxima of approximately 394/490 nm.[1]

Visualization of Workflows

To further clarify the handling and application of this compound reagents, the following diagrams illustrate key workflows.

Bromobimane_Storage_Workflow cluster_receipt Reagent Receipt cluster_storage_solid Solid Storage cluster_reconstitution Reconstitution cluster_storage_solution Stock Solution Storage Receipt Receive Solid this compound StoreSolid Store at Recommended Temp (-20°C for mBBr, 2-8°C for bBBr) Protect from Light & Moisture Receipt->StoreSolid Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent (e.g., Acetonitrile, DMSO) Equilibrate->Reconstitute Aliquot Aliquot into Light-Protected Tubes Reconstitute->Aliquot StoreSolution Store at -20°C or -80°C Aliquot->StoreSolution Thiol_Labeling_Workflow Start Start with Stored This compound Stock Solution Prepare_Working Prepare Fresh Working Solution Start->Prepare_Working Mix Add Working Solution to Sample Prepare_Working->Mix Prepare_Sample Prepare Biological Sample (Cells, Protein, etc.) Prepare_Sample->Mix Incubate Incubate (e.g., 30-45 min at 37°C) Mix->Incubate Detect Fluorescence Detection (Ex/Em ~394/490 nm) Incubate->Detect

References

Methodological & Application

Application Note & Protocol: HPLC Separation of Bromobimane-Labeled Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of low-molecular-weight thiols and protein thiols is critical in various fields of research, including cellular biochemistry, oxidative stress analysis, and drug development. Thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), play crucial roles in maintaining cellular redox balance and detoxification processes. A widely used method for the sensitive and selective quantification of these compounds is pre-column derivatization with a fluorescent labeling agent followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Monobromobimane (mBBr) is a highly effective fluorescent labeling reagent for thiols. It is essentially non-fluorescent itself but reacts specifically with the thiol group to form a stable, highly fluorescent product that can be readily detected.[1][2] This application note provides a detailed protocol for the derivatization of thiols with monothis compound and their subsequent separation and quantification using RP-HPLC with fluorescence detection.

Principle of the Method

The methodology involves two key steps:

  • Derivatization: Thiols in the sample are reacted with monothis compound in a controlled pH environment. The reaction involves the nucleophilic attack of the thiolate anion on the bromine atom of monothis compound, resulting in the formation of a stable, fluorescent thioether derivative. For the analysis of total thiols, a reduction step using a reducing agent like sodium borohydride (B1222165) (NaBH₄) can be included prior to derivatization to convert disulfides to their corresponding thiols.[3]

  • HPLC Separation and Detection: The this compound-labeled thiol derivatives are then separated on a reversed-phase HPLC column.[3][4] The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. The separated derivatives are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the bimane fluorophore.[3]

Experimental Protocols

Materials and Reagents
  • Monothis compound (mBBr)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Acetic Acid, HPLC grade

  • Sodium borohydride (NaBH₄) (for total thiol analysis)

  • 1-Octanol (B28484)

  • Thiol standards (e.g., Glutathione, Cysteine, Homocysteine, N-acetyl-L-cysteine)

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Preparation of Reagents
  • Monothis compound (mBBr) Stock Solution (100 mM): Prepare by dissolving the appropriate amount of mBBr in acetonitrile. This solution should be protected from light and can be stored at -20°C for up to a month.[1]

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

Sample Preparation and Derivatization Protocol

This protocol is a general guideline and may need optimization depending on the specific sample matrix and target thiols.

  • Sample Collection and Pre-treatment:

    • For plasma samples, collect blood in heparinized tubes and centrifuge to separate the plasma.[5]

    • For tissue samples, homogenize in a suitable buffer on ice.

    • For cell samples, lyse the cells using appropriate methods to release intracellular thiols.

  • (Optional) Reduction of Disulfides: For the determination of total thiols, a reduction step is necessary.

    • To your sample, add sodium borohydride (NaBH₄) to convert oxidized thiols (disulfides) to their reduced forms.[3] The exact concentration and incubation time should be optimized.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the sample (or standard) with a reaction buffer to maintain an alkaline pH (e.g., pH 8-9), which facilitates the reaction.[6]

    • Add 1-octanol to the mixture.[3]

    • Add the mBBr stock solution to initiate the derivatization. The final concentration of mBBr should be in excess of the total thiol concentration.

    • Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 37°C) for a sufficient time (e.g., 15-45 minutes) to ensure complete derivatization.[1]

    • Stop the reaction by adding an acid (e.g., methanesulfonic acid or acetic acid) to lower the pH.[7]

  • Sample Clean-up:

    • Centrifuge the reaction mixture to pellet any precipitated proteins or debris.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC and Fluorescence Detection
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Fluorescence Detector Wavelengths:

    • Excitation: ~378-390 nm[3]

    • Emission: ~478-492 nm[3]

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: 1.0 mL/min.[3]

Illustrative HPLC Gradient Program

The following is an example of a gradient elution program. This will likely require optimization for specific applications and columns.

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)
0955
5955
11928
188515
207030
256040
265050
303070
33955
35955

This gradient is adapted from a published method and serves as a starting point for method development.[3]

Data Presentation

Linearity of Detector Response for Total Thiols

The following table summarizes the linearity ranges for various thiols derivatized with monothis compound, as reported in a study analyzing human plasma.[3]

AnalyteLinearity Range
Human Serum Albumin1.76–30.0 mg/mL
α-Lipoic Acid0.29–5.0 nmol/mL
Glutathione (GSH)1.16–35 nmol/mL
Cysteine (Cys)9.83–450.0 nmol/mL
Homocysteine (Hcy)0.55–40.0 nmol/mL
N-acetyl-L-cysteine (NAC)0.34–50.0 nmol/mL
Cysteinylglycine (Cys-Gly)1.45–45.0 nmol/mL

Recovery values for these analytes were reported to be in the range of 85.16–119.48%.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Biological Sample (Plasma, Tissue, Cells) reduction Optional: Reduction (e.g., NaBH4 for total thiols) sample->reduction If analyzing total thiols derivatization Derivatization with Monothis compound (mBBr) sample->derivatization For free thiols reduction->derivatization acidification Reaction Quenching (Acidification) derivatization->acidification cleanup Sample Clean-up (Centrifugation/Filtration) acidification->cleanup hplc_injection HPLC Injection cleanup->hplc_injection rp_column Reversed-Phase C18 Column hplc_injection->rp_column fluorescence Fluorescence Detection (Ex: ~380nm, Em: ~480nm) rp_column->fluorescence data_analysis Data Acquisition and Analysis fluorescence->data_analysis

Caption: Experimental workflow for the analysis of thiols using this compound derivatization and HPLC.

logical_relationship thiol Thiol (R-SH) product Thiol-Bimane Adduct (Fluorescent) thiol->product + mBBr Monothis compound (Non-fluorescent) mBBr->product Derivatization (pH 8-9) hplc HPLC Separation product->hplc detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Caption: Logical flow of thiol derivatization and detection.

References

Application Notes & Protocols: Pre-column Derivatization of Cysteine with Bromobimane for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of cysteine, a crucial amino acid involved in various physiological and pathological processes, is of significant interest in biomedical research and drug development.[1] Cysteine and other low-molecular-weight thiols are powerful antioxidants that protect cells from oxidative stress and are considered important disease biomarkers.[1][2] Due to their susceptibility to oxidation, direct analysis of thiols can be challenging. Pre-column derivatization with a fluorescent labeling agent like monobromobimane (mBBr) offers a sensitive and reliable method for their quantification. This technique involves the reaction of the thiol group of cysteine with mBBr to form a stable, highly fluorescent derivative that can be readily separated and detected by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2][3] This approach enhances both the sensitivity and selectivity of the analysis.[4]

Principle of the Method:

The methodology is centered on the nucleophilic substitution reaction between the thiol group of cysteine and monothis compound. This reaction results in the formation of a stable thioether linkage, yielding a fluorescent cysteine-bimane adduct. For the analysis of total cysteine, which includes both the reduced form (cysteine) and the oxidized form (cystine), a reduction step is necessary prior to derivatization to convert disulfide bonds back to free thiol groups.[2][3] This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT).[2][3] The resulting fluorescent derivatives are then separated by RP-HPLC and quantified using a fluorescence detector.[1][2]

Chemical Reaction

The derivatization of cysteine with monothis compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine atom in monothis compound, leading to the formation of a stable, fluorescent thioether derivative.

Cysteine Cysteine (with thiol group -SH) CysteineBimane Fluorescent Cysteine-Bimane Adduct Cysteine->CysteineBimane + this compound This compound This compound (mBBr) This compound->CysteineBimane HBr HBr

Caption: Chemical reaction of cysteine with this compound.

Experimental Protocols

This section provides detailed methodologies for the pre-column derivatization of cysteine with this compound.

Protocol 1: Analysis of Total Cysteine in Human Plasma

This protocol is adapted for the simultaneous determination of several low-molecular-weight thiols, including cysteine, in human plasma.[2]

1. Materials and Reagents:

  • Monothis compound (mBBr)

  • Sodium borohydride (NaBH₄)

  • Cysteine standards

  • Human plasma

  • Perchloric acid (PCA) or Metaphosphoric acid (MPA)

  • N-ethylmorpholine or HEPPS buffer

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

2. Sample Preparation and Reduction:

  • To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • To reduce disulfide bonds, add a freshly prepared solution of sodium borohydride (NaBH₄). The final concentration should be sufficient to ensure complete reduction.

  • Incubate the mixture for 30 minutes at room temperature in the dark.

3. Derivatization Procedure:

  • Prepare a derivatization buffer (e.g., N-ethylmorpholine buffer, pH 9.5).[2]

  • Prepare a fresh solution of monothis compound in acetonitrile.

  • To the reduced sample, add the derivatization buffer and the mBBr solution. A 70-fold excess of mBBr is recommended.[1]

  • Vortex the mixture and incubate for 10 minutes at room temperature in the dark.[1][2]

  • Stop the reaction by adding 200 µL of 1 M HCl to lower the pH to 3.[2]

  • The derivatized sample is now ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) nitrate/formate buffer, pH 3.9)[5]

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the cysteine-bimane adduct from other components. For example, a linear gradient from 8.7% to 11.1% acetonitrile over 7 minutes.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 378 nm and emission at 492 nm.[1][2]

Protocol 2: Analysis of Reduced Cysteine in Cell Extracts

This protocol is suitable for determining the levels of reduced cysteine in cellular samples.

1. Materials and Reagents:

  • Monothis compound (mBBr)

  • Cysteine standards

  • Cell culture and lysis buffer

  • Methanesulfonic acid[6]

  • HEPES buffer (pH 8.0)[6]

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Sample Preparation:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing a chelating agent like DTPA to prevent metal-catalyzed oxidation.

  • Precipitate proteins by adding methanesulfonic acid.[6]

  • Centrifuge at high speed to pellet the protein precipitate.

  • Collect the supernatant for derivatization.

3. Derivatization Procedure:

  • Prepare a fresh solution of 2-3 mM mBBr in acetonitrile.[6]

  • In a microcentrifuge tube, mix the cell extract supernatant with 50 mM HEPES buffer (pH 8.0) containing 5 mM DTPA.[6]

  • Add the mBBr solution to the mixture.

  • Incubate for 10 minutes at room temperature under dim lighting.[6]

  • Acidify the reaction mixture with methanesulfonic acid to stop the reaction and stabilize the derivatives.[6]

  • Centrifuge the sample again before transferring to an HPLC vial.

4. HPLC Conditions:

  • Follow the HPLC conditions as described in Protocol 1, with potential adjustments to the gradient to optimize separation for the specific cellular matrix.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of cysteine and other thiols using pre-column derivatization with this compound.

Table 1: Linearity Ranges for Thiol-Bimane Derivatives

AnalyteLinearity Range (nmol/mL)Reference
Cysteine9.83–450.0[2]
Homocysteine0.55–40.0[2]
Glutathione (B108866)1.16–35.0[2]
N-acetyl-L-cysteine0.34–50.0[2]
Cysteinylglycine1.45–45.0[2]

Table 2: Method Validation Parameters

ParameterValueReference
Recovery
Cysteine97.6 ± 1.2%[7]
Glutathione97.4 ± 1.4%[7]
γ-glutamylcysteine96.7 ± 1.6%[7]
Overall Thiols85.16–119.48%[2]
Limit of Detection (LOD)
Cysteine5 x 10⁻⁸ M[8][9]
Glutathione3 x 10⁻⁸ M[8][9]
Retention Times
Cysteine5.14 min[1][2]
Cysteinylglycine9.63 min[1][2]
Homocysteine12.30 min[1][2]
Glutathione13.76 min[1][2]
N-acetyl-L-cysteine17.07 min[1][2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of cysteine using pre-column derivatization with this compound.

cluster_prep Sample Preparation cluster_reduction Reduction (for Total Thiols) cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, etc.) Protein_Precipitation Protein Precipitation (e.g., with Acid) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Reduction Add Reducing Agent (e.g., NaBH4) Supernatant1->Reduction Optional Add_Buffer Add Derivatization Buffer (pH 8.0-9.5) Supernatant1->Add_Buffer Incubation_Reduction Incubate Reduction->Incubation_Reduction Incubation_Reduction->Add_Buffer Add_mBBr Add Monothis compound (mBBr) Add_Buffer->Add_mBBr Incubation_Deriv Incubate in Dark Add_mBBr->Incubation_Deriv Stop_Reaction Stop Reaction (Acidification) Incubation_Deriv->Stop_Reaction HPLC RP-HPLC Separation Stop_Reaction->HPLC Fluorescence Fluorescence Detection (Ex: 378 nm, Em: 492 nm) HPLC->Fluorescence Quantification Data Analysis and Quantification Fluorescence->Quantification

Caption: Experimental workflow for cysteine analysis.

Applications in Drug Development

The precise measurement of cysteine and other thiols is critical in various stages of drug development:

  • Pharmacokinetic Studies: This method can be employed to measure the levels of thiol-containing drugs or their metabolites in biological fluids, providing essential pharmacokinetic data.[10]

  • Pharmacodynamic Assessments: By monitoring changes in endogenous thiol levels, researchers can assess the pharmacodynamic effects of drugs, particularly those that modulate oxidative stress.

  • Toxicology Studies: Alterations in cellular thiol status can be an indicator of drug-induced toxicity. This analytical method provides a tool to monitor such changes.

  • Biomarker Discovery and Monitoring: Cysteine and other thiols serve as biomarkers for various diseases.[2] This method can be used in clinical trials to monitor disease progression and therapeutic response.

References

Application Notes and Protocols for Measuring Protein Thiol Redox Status with Bromobimane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The redox state of protein thiols is a critical regulator of protein function and cellular signaling pathways. Aberrant protein thiol redox status is implicated in numerous diseases, making its measurement essential for both basic research and drug development. Monobromobimane (mBBr) is a widely used fluorescent probe for the specific labeling and quantification of thiol groups in biological samples. mBBr itself is essentially non-fluorescent but forms a stable, highly fluorescent thioether adduct upon reaction with the sulfhydryl group of cysteine residues.[1][2][3] This reaction allows for the sensitive detection and quantification of both free and total protein thiols.

These application notes provide a comprehensive overview and detailed protocols for the use of monothis compound in assessing protein thiol redox status.

Principle of the Method

Monothis compound reacts specifically with the thiolate anion (R-S⁻) of cysteine residues in proteins.[4] This nucleophilic substitution reaction results in the formation of a fluorescent protein-bimane adduct, which can be detected and quantified using fluorescence spectroscopy or chromatography. The reaction is typically carried out at a slightly alkaline pH to favor the deprotonation of the thiol group.[5] The fluorescence of the resulting adduct can be measured with excitation around 380-390 nm and emission in the range of 478-492 nm.[1][6]

To assess the complete thiol redox status, two key measurements are performed:

  • Free Protein Thiols: Direct labeling of the sample with mBBr to quantify the amount of reduced, accessible cysteine residues.

  • Total Protein Thiols: Pre-treatment of the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce any disulfide bonds.[7][8] Subsequent labeling with mBBr then quantifies the total amount of cysteine residues in the protein, both those that were initially free and those that were in disulfide bonds.

The difference between the total and free thiol content provides an estimate of the amount of oxidized thiols in the protein sample.

Data Presentation

Quantitative Parameters for this compound Labeling
ParameterValueSource
mBBr Stock Solution 10 mM in anhydrous DMSO or DMF
Protein Concentration 1-10 mg/mL[9][10]
mBBr:Protein Molar Ratio 10:1 to 20:1 (optimization recommended)
Reaction Buffer pH 7.0 - 7.5 (for free thiols)[9]
Reaction Buffer pH (optimized) 9.5 (for total thiols after reduction)[5]
Incubation Time 2 hours at room temperature or overnight at 4°C[11]
Incubation Time (optimized) 10 minutes at room temperature[5]
Excitation Wavelength ~380 - 390 nm[12]
Emission Wavelength ~478 - 492 nm[1][6]
Linearity Ranges for Thiol Quantification using mBBr and HPLC-FLD
AnalyteLinearity RangeSource
Human Serum Albumin1.76–30.0 mg/mL[5][6]
Glutathione (B108866)1.16–35 nmol/mL[5][6]
Cysteine9.83–450.0 nmol/mL[5][6]
Homocysteine0.55–40.0 nmol/mL[5][6]
N-acetyl-L-cysteine0.34–50.0 nmol/mL[5][6]
Cysteinylglycine1.45–45.0 nmol/mL[5][6]

Experimental Protocols

Materials and Reagents
  • Monothis compound (mBBr)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), Tris buffer, or HEPES buffer

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Bovine Serum Albumin (BSA) or a relevant protein standard

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Microcentrifuge tubes

  • Fluorometer or HPLC with a fluorescence detector

Protocol 1: Measurement of Free Protein Thiols

This protocol details the labeling of accessible, reduced cysteine residues in a protein sample.

  • Sample Preparation:

    • Dissolve the protein sample to a final concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[9][10] It is crucial to use degassed buffers to minimize the oxidation of thiols.

  • mBBr Stock Solution Preparation:

    • Prepare a 10 mM stock solution of mBBr in anhydrous DMSO or DMF. Store unused stock solution in the dark at -20°C for up to one month.

  • Labeling Reaction:

    • Add the mBBr stock solution to the protein solution to achieve a final molar ratio of mBBr to protein between 10:1 and 20:1. It is recommended to optimize this ratio for each specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume the remaining mBBr.[11]

  • Protein Precipitation and Washing:

    • Precipitate the labeled protein by adding an equal volume of ice-cold 10% TCA or 5% PCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully remove the supernatant which contains unreacted mBBr and mBBr adducts of low molecular weight thiols.

    • Wash the protein pellet twice with the precipitation solution (TCA or PCA) to remove any remaining non-protein-bound fluorescence.

  • Quantification:

    • Resuspend the washed protein pellet in a suitable buffer (e.g., PBS containing SDS for solubilization).

    • Measure the fluorescence using a fluorometer with excitation at ~390 nm and emission at ~480 nm.

    • Alternatively, the labeled proteins can be separated by SDS-PAGE, and the fluorescence can be visualized in-gel.[8] For more precise quantification, HPLC with fluorescence detection can be used.[6]

Protocol 2: Measurement of Total Protein Thiols

This protocol is designed to measure the total cysteine content of a protein sample by first reducing all disulfide bonds.

  • Sample Preparation and Reduction:

    • Dissolve the protein sample to a final concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[9][10]

    • Add a 10- to 100-fold molar excess of a reducing agent (DTT or TCEP) to the protein solution.[10]

    • Incubate for 30 minutes at room temperature to ensure complete reduction of disulfide bonds.

    • If DTT is used as the reducing agent, it must be removed before adding mBBr, as it will react with the probe. This can be achieved by dialysis or using a desalting column.[11] TCEP does not need to be removed if using maleimide-based chemistry, but for bromobimanes, removal is recommended to avoid interference.[11]

  • mBBr Labeling:

    • Follow steps 2 and 3 from Protocol 1 to label the now fully reduced protein thiols.

  • Protein Precipitation and Washing:

    • Follow step 5 from Protocol 1 to precipitate and wash the labeled protein.

  • Quantification:

    • Follow step 6 from Protocol 1 for quantification of the total protein thiols.

Visualizations

Signaling Pathway: Redox Regulation of Keap1-Nrf2 Pathway

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress Nrf2 Nrf2 Keap1 Keap1 (Thiol-rich) Nrf2->Keap1 Binds Proteasome 26S Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Transcription ROS ROS / Electrophiles ROS->Keap1 Oxidizes Cysteine Thiols

Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.

Experimental Workflow: Measuring Protein Thiol Redox Status

Bromobimane_Workflow cluster_free_thiols Free Thiol Measurement cluster_total_thiols Total Thiol Measurement start Protein Sample label_free Label with Monothis compound (mBBr) start->label_free reduce Reduce Disulfides (DTT or TCEP) start->reduce precipitate_free Protein Precipitation (TCA/PCA) label_free->precipitate_free wash_free Wash Pellet precipitate_free->wash_free quantify_free Quantify Fluorescence (Free Thiols) wash_free->quantify_free calculate Calculate Oxidized Thiols (Total - Free) quantify_free->calculate label_total Label with Monothis compound (mBBr) reduce->label_total precipitate_total Protein Precipitation (TCA/PCA) label_total->precipitate_total wash_total Wash Pellet precipitate_total->wash_total quantify_total Quantify Fluorescence (Total Thiols) wash_total->quantify_total quantify_total->calculate

Caption: Workflow for determining protein thiol redox status using this compound.

Logical Relationship: this compound Reaction with Protein Thiols

Bromobimane_Reaction Protein_Thiol Protein-SH (Reduced Cysteine) plus1 + Protein_Thiol->plus1 This compound Br-Bimane (Non-fluorescent) This compound->plus1 Protein_Bimane_Adduct Protein-S-Bimane (Fluorescent Adduct) plus2 + Protein_Bimane_Adduct->plus2 HBr HBr reaction_arrow  →   plus1->reaction_arrow reaction_arrow->Protein_Bimane_Adduct plus2->HBr

Caption: Reaction of monothis compound with a protein thiol.

References

Application Notes and Protocols for Quantifying Low Molecular Weight Thiols in Plasma using Monobromobimane (mBBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight (LMW) thiols, such as cysteine (Cys), cysteinylglycine (B43971) (Cys-Gly), glutathione (B108866) (GSH), and homocysteine (Hcy), are pivotal players in maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes. Their quantification in plasma serves as a valuable tool in clinical research, offering insights into oxidative stress, disease progression, and the efficacy of therapeutic interventions. This document provides a detailed methodology for the quantification of LMW thiols in plasma using the fluorescent labeling reagent monobromobimane (mBBr), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Monothis compound is a weakly fluorescent reagent that selectively reacts with the sulfhydryl group of thiols to form stable, highly fluorescent thioether derivatives.[1] This pre-column derivatization enables sensitive and specific detection of thiols at picomole levels.[1] The method described herein allows for the simultaneous determination of several key LMW thiols in plasma samples.

Principle of the Assay

The quantification of plasma LMW thiols using mBBr involves a multi-step process:

  • Reduction of Disulfides: In plasma, thiols exist in both reduced (free) and oxidized (disulfide) forms, with a significant portion bound to proteins like albumin.[2] To measure the total concentration of each thiol, disulfide bonds are first cleaved using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP).[2]

  • Derivatization with mBBr: The resulting free thiols then react with mBBr in an alkaline environment. The thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine on the bimane ring, leading to the formation of a stable and highly fluorescent thioether adduct.[2] The reaction is typically fast and is performed in the dark to prevent photodegradation of the reagent and its derivatives.[2][3]

  • Chromatographic Separation and Detection: The mBBr-derivatized thiols are then separated by RP-HPLC. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The fluorescent derivatives are detected using a fluorescence detector set at appropriate excitation and emission wavelengths (typically around 378 nm for excitation and 492 nm for emission).[2] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

Data Presentation

The following table summarizes the linearity ranges and recovery values for the quantification of various low molecular weight thiols in plasma using mBBr derivatization followed by HPLC-fluorescence detection, as reported in the literature.

ThiolLinearity Range (nmol/mL)Recovery (%)Reference
Cysteine (Cys)9.83–450.085.16–119.48[2]
Cysteinylglycine (Cys-Gly)1.45–45.085.16–119.48[2]
Glutathione (GSH)1.16–3585.16–119.48[2]
Homocysteine (Hcy)0.55–40.085.16–119.48[2]
N-acetyl-L-cysteine (NAC)0.34–50.085.16–119.48[2]

Experimental Protocols

Reagents and Materials
  • Monothis compound (mBBr)

  • Cysteine (Cys), Cysteinylglycine (Cys-Gly), Glutathione (GSH), Homocysteine (Hcy) standards

  • Sodium borohydride (NaBH₄)

  • N-ethylmorpholine (NEM)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Perchloric acid (PCA)

  • Sodium hydroxide (B78521) (NaOH)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Ultrapure water

  • Human plasma (collected in EDTA- or heparin-containing tubes)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Microcentrifuge

  • Vortex mixer

  • pH meter

  • Autosampler vials

Detailed Methodologies

1. Preparation of Reagents

  • Thiol Standards (1 mM): Prepare stock solutions of Cys, Cys-Gly, GSH, and Hcy by dissolving the appropriate amount in 0.1 M HCl. Store at -20°C. Working standards are prepared by diluting the stock solutions.

  • mBBr Solution (40 mM): Dissolve mBBr in acetonitrile. Prepare this solution fresh and protect it from light.

  • N-ethylmorpholine Buffer (1 M, pH 8.0): Prepare a 1 M solution of N-ethylmorpholine in water and adjust the pH to 8.0 with concentrated HCl.

  • DTPA Solution (10 mM): Dissolve DTPA in water.

  • Sodium Borohydride (NaBH₄) Solution (2 M): Prepare fresh by dissolving NaBH₄ in 0.01 M NaOH.

  • Perchloric Acid (1 M): Prepare by diluting concentrated perchloric acid with water.

2. Sample Preparation and Derivatization

  • Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the plasma.

  • Reduction: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 10 mM DTPA and 30 µL of 2 M NaBH₄. Vortex and incubate for 3 minutes at room temperature.

  • Deproteinization and Derivatization: Add 100 µL of a solution containing 1 M N-ethylmorpholine (pH 8.0) and 40 mM mBBr in acetonitrile. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.[2][3]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M perchloric acid. Vortex and then centrifuge at 14,000 x g for 5 minutes to precipitate proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M acetate (B1210297) buffer, pH 4.5

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10-30% B (linear gradient)

    • 15-20 min: 30-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation: 378 nm[2]

    • Emission: 492 nm[2]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample reduction Reduction of Disulfides (NaBH4) plasma->reduction deproteinization Deproteinization & Derivatization (mBBr, NEM buffer) reduction->deproteinization incubation Incubation (10 min, dark) deproteinization->incubation termination Reaction Termination (Perchloric Acid) incubation->termination centrifugation Centrifugation termination->centrifugation filtration Filtration centrifugation->filtration hplc RP-HPLC Separation filtration->hplc fluorescence Fluorescence Detection (Ex: 378 nm, Em: 492 nm) hplc->fluorescence quantification Quantification fluorescence->quantification

Caption: Workflow for quantifying plasma thiols using mBBr.

Thiol Derivatization with mBBr

G cluster_product Product thiol Low Molecular Weight Thiol (R-SH) adduct Fluorescent Thioether Adduct (R-S-Bimane) thiol->adduct mbbr Monothis compound (mBBr) mbbr->adduct

Caption: Reaction of a thiol with mBBr to form a fluorescent adduct.

Thiol-Disulfide Homeostasis in Plasma

G FreeThiols Free Thiols (R-SH) Disulfides Disulfides (R-S-S-R') FreeThiols->Disulfides Oxidation ProteinBound Protein-Bound Thiols (Protein-S-S-R) FreeThiols->ProteinBound Thiol-Disulfide Exchange Disulfides->FreeThiols Reduction ProteinBound->FreeThiols Reduction

Caption: Dynamic equilibrium of thiols in plasma.

References

Automated HPLC Analysis of Thiols via Pre-Column Derivatization with Bromobimane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of low-molecular-weight thiols in biological samples. The methodology utilizes automated pre-column derivatization with the fluorescent labeling agent monobromobimane (mBBr), followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC) and fluorescence detection. This automated approach enhances reproducibility, increases sample throughput, and minimizes manual errors, making it ideal for routine analysis in research and drug development settings. The provided protocols and data demonstrate the method's high sensitivity, excellent linearity, and high recovery for key thiols such as glutathione (B108866), cysteine, and γ-glutamylcysteine.

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, play critical roles in numerous biological processes, including redox signaling, detoxification, and protein function. The accurate quantification of thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is crucial for understanding cellular health and disease states. Derivatization with monothis compound is a widely accepted method for thiol analysis due to the high stability and fluorescence of the resulting thioether adducts.[1] This application note presents a fully automated workflow that streamlines the derivatization and subsequent HPLC analysis.

The derivatization reaction involves the nucleophilic attack of the thiolate anion on the electrophilic bromine atom of monothis compound, forming a stable, highly fluorescent thioether. This reaction is highly selective for thiols under optimized pH conditions.

Materials and Methods

Reagents and Standards
  • Monothis compound (mBBr)

  • Glutathione (GSH), Cysteine (Cys), γ-Glutamylcysteine (γ-GC) standards

  • HPLC-grade acetonitrile (B52724) and methanol

  • Tris-HCl buffer

  • 5-sulfosalicylic acid (SSA)

  • Sodium Acetate

  • Hydrochloric Acid (HCl)

  • Diethylenetriaminepentaacetic acid (DTPA)

Instrumentation
  • HPLC system with an autosampler capable of automated derivatization, a binary or quaternary pump, a column thermostat, and a fluorescence detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Experimental Protocols

Standard Preparation
  • Prepare stock solutions of GSH, Cys, and γ-GC (e.g., 1 mM) in 0.1 M HCl.

  • Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 1 µM to 100 µM) with 0.1 M HCl.

Sample Preparation (from Plant Tissues as an example)[2]
  • Homogenize fresh plant tissue in ice-cold 0.1 M HCl.

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The resulting extract is ready for automated derivatization.

Automated Pre-Column Derivatization Protocol

The following protocol can be programmed into a capable HPLC autosampler.

  • Transfer 50 µL of the sample or standard to a reaction vial.

  • Add 100 µL of 100 mM Tris-HCl buffer (pH 9.0) containing 0.1 mM DTPA.

  • Add 10 µL of 15 mM mBBr in acetonitrile.

  • Incubate the mixture for 10 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.

  • Inject a 20 µL aliquot of the final mixture into the HPLC system.

HPLC-Fluorescence Detection
  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.25% acetic acid in water, adjusted to pH 3.9 with NaOH.

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-20% B

    • 15-20 min: 20-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Fluorescence Detector:

    • Excitation Wavelength: 380 nm

    • Emission Wavelength: 470 nm[2]

Data Presentation

The following tables summarize the quantitative data obtained using the described method.

Table 1: Chromatographic Parameters and Performance Data

AnalyteRetention Time (min)Linearity (R²)[3]Recovery (%)[4]Coefficient of Variation (%)[3]
Cysteine (Cys)~8.5> 0.9997.6 ± 1.21.1
γ-Glutamylcysteine (γ-GC)~12.2> 0.9996.7 ± 1.61.6
Glutathione (GSH)~15.8> 0.9997.4 ± 1.41.4

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.08020
20.01090
25.01090
30.09010

Visualizations

Reaction of this compound with a Thiol

G Thiol R-SH (Thiol) Thioether R-S-Bimane (Fluorescent Adduct) Thiol->Thioether + this compound This compound This compound This compound->Thioether HBr HBr

Caption: Derivatization of a thiol with this compound.

Automated HPLC Derivatization Workflow

G cluster_prep Sample Preparation cluster_auto Automated Derivatization (Autosampler) cluster_hplc HPLC Analysis Homogenization Homogenization in Acid Centrifugation Centrifugation Homogenization->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Mix_Sample_Buffer Mix Sample/Standard with Buffer Filtration->Mix_Sample_Buffer Add_mBBr Add mBBr Solution Mix_Sample_Buffer->Add_mBBr Incubate Incubate (10 min) Add_mBBr->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Injection Injection onto C18 Column Stop_Reaction->Injection Separation Gradient Elution Separation Injection->Separation Detection Fluorescence Detection (Ex: 380 nm, Em: 470 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Automated thiol analysis workflow.

Conclusion

The automated HPLC method using pre-column derivatization with monothis compound provides a reliable, sensitive, and high-throughput solution for the quantification of thiols in various biological matrices. The method demonstrates excellent linearity, high recovery rates, and good reproducibility, making it a valuable tool for researchers and professionals in the fields of life sciences and drug development. The automation of the derivatization process significantly reduces manual labor and potential for error, ensuring consistent and accurate results.

References

Application Notes and Protocols: Bromobimane in Redox Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromobimane, a fluorescent labeling agent, for the investigation of redox regulation. Detailed protocols for the quantification of low-molecular-weight thiols and the visualization of relevant biological pathways are included to facilitate the application of this powerful tool in your research.

Introduction to this compound

This compound, particularly monothis compound (mBBr), is a valuable reagent for studying redox regulation due to its high selectivity and rapid reactivity with thiol groups.[1] It is essentially non-fluorescent until it reacts with a thiol to form a stable, highly fluorescent thioether adduct.[2][3] This property allows for the sensitive detection and quantification of key cellular antioxidants such as glutathione (B108866) (GSH), cysteine (Cys), and other low-molecular-weight thiols.[4][5] Furthermore, its ability to penetrate cell membranes makes it suitable for labeling thiols within intact cells.[1][6]

The reaction of this compound with thiols is a second-order nucleophilic substitution, where the active nucleophile is the thiolate anion (RS⁻).[7][8] The resulting fluorescent adducts can be readily separated and quantified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[4][9]

Key Applications in Redox Regulation

  • Quantification of Low-Molecular-Weight Thiols: this compound is widely used to measure the levels of reduced thiols like glutathione and cysteine in various biological samples, including cultured cells, tissue homogenates, and plasma.[4] This allows for the assessment of the cellular antioxidant capacity and the impact of oxidative stress.

  • Determination of Thiol Redox Status: By employing different sample preparation procedures, this compound can be used to quantify different thiol pools. This includes the free reduced thiols, oxidized thiols (after a reduction step), and protein-bound thiols.[4] This provides a comprehensive picture of the thiol redox state within a biological system.

  • Studying Protein S-Glutathionylation: Protein S-glutathionylation is a reversible post-translational modification that plays a crucial role in redox signaling and protein regulation. While not a direct probe for S-glutathionylation, this compound can be used to measure the overall glutathione pool, which is intricately linked to this modification.

  • Enzyme Activity Assays: this compound serves as a substrate for enzymes like Glutathione S-transferase (GST), enabling the development of sensitive spectrofluorimetric assays to determine enzyme kinetics.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of low-molecular-weight thiols using this compound derivatization followed by HPLC with fluorescence detection.

Table 1: HPLC Parameters for Thiol-Bimane Adducts Analysis [9][12]

ParameterValue
Column Reversed-phase C18
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Flow Rate 1 mL/min
Detection Fluorescence
Excitation Wavelength 378 - 390 nm
Emission Wavelength 475 - 492 nm

Table 2: Linearity Ranges for Total Thiol Determination in Plasma [9]

AnalyteLinearity Range
Human Serum Albumin1.76–30.0 mg/mL
α-Lipoic Acid0.29–5.0 nmol/mL
Glutathione1.16–35 nmol/mL
Cysteine9.83–450.0 nmol/mL
Homocysteine0.55–40.0 nmol/mL
N-acetyl-L-cysteine0.34–50.0 nmol/mL
Cysteinylglycine1.45–45.0 nmol/mL

Experimental Protocols

Protocol 1: Quantification of Reduced Low-Molecular-Weight Thiols in Cultured Cells

This protocol describes the derivatization of reduced thiols in cultured cells with monothis compound and subsequent analysis by RP-HPLC.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Monothis compound (mBBr) stock solution (10 mM in acetonitrile, protect from light)[13]

  • 50 mM HEPES buffer, pH 8.0, containing 5 mM DTPA[2]

  • Methanesulfonic acid (MSA) or Perchloric acid (PCA) for protein precipitation and reaction quenching[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Derivatization:

    • Resuspend the cell pellet in 200 µL of ice-cold 50 mM HEPES buffer (pH 8.0) with 5 mM DTPA.

    • Add 200 µL of 10 mM mBBr solution in acetonitrile.[13]

    • Incubate for 10 minutes at room temperature in the dark.[2]

  • Reaction Quenching and Protein Precipitation:

    • Add 100 µL of 200 mM methanesulfonic acid to stop the reaction and precipitate proteins.[2]

    • Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

    • Separate the thiol-bimane adducts using a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

    • Detect the fluorescent adducts using an excitation wavelength of ~380 nm and an emission wavelength of ~478 nm.[1]

  • Quantification: Quantify the individual thiols by comparing the peak areas to those of known standards.

Protocol 2: Determination of Total Thiols (Reduced + Oxidized)

To measure the total thiol content, a reduction step is introduced before derivatization.

Procedure:

  • Follow steps 1 of Protocol 1.

  • Reduction Step:

  • Proceed with the derivatization and subsequent steps as described in Protocol 1 (from step 2).

Visualizations

Signaling Pathway: Glutathione Homeostasis and Redox Regulation

Glutathione_Homeostasis ROS Reactive Oxygen Species (ROS) GSSG Glutathione Disulfide (GSSG) ROS->GSSG Oxidation Protein_SSG Protein-SSG (Glutathionylated) ROS->Protein_SSG Oxidative Stress GSH Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GR Glutathione Reductase (GR) GSSG->GR Reduction GR->GSH NADP NADP+ GR->NADP GPx->GSSG NADPH NADPH NADPH->GR Protein_SH Protein-SH (Reduced) Protein_SH->Protein_SSG S-Glutathionylation Protein_SSG->Protein_SH Deglutathionylation Redox_Signaling Redox Signaling Protein_SSG->Redox_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Redox_Signaling->Cellular_Response

Caption: Glutathione homeostasis and its role in redox signaling.

Experimental Workflow: Quantification of Cellular Thiols using this compound

Bromobimane_Workflow start Start: Biological Sample (Cells, Tissue, Plasma) homogenization Sample Homogenization/ Lysis start->homogenization derivatization Derivatization with Monothis compound (mBBr) homogenization->derivatization quenching Reaction Quenching & Protein Precipitation derivatization->quenching centrifugation Centrifugation quenching->centrifugation hplc RP-HPLC Separation centrifugation->hplc detection Fluorescence Detection (Ex: ~380nm, Em: ~478nm) hplc->detection quantification Data Analysis & Quantification detection->quantification end End: Thiol Concentrations quantification->end

Caption: Workflow for thiol quantification with this compound.

Logical Relationship: Determining Different Thiol Pools

Thiol_Pools sample Biological Sample protocol_a Protocol A: Direct Derivatization sample->protocol_a protocol_b Protocol B: Reduction then Derivatization sample->protocol_b reduced_thiols Reduced Thiols (GSH, Cys) protocol_a->reduced_thiols total_thiols Total Thiols (Reduced + Oxidized) protocol_b->total_thiols calculation Calculation: Total - Reduced reduced_thiols->calculation total_thiols->calculation oxidized_thiols Oxidized Thiols (GSSG, CySS) calculation->oxidized_thiols

Caption: Logic for measuring reduced and oxidized thiol pools.

References

Troubleshooting & Optimization

Bromobimane Cell Staining Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bromobimane concentration in cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: Monothis compound (mBBr) is a fluorescent probe used to quantify intracellular thiols, primarily glutathione (B108866) (GSH). By itself, mBBr is essentially non-fluorescent. It readily diffuses across the cell membrane into the cytoplasm, where it reacts with thiol groups. This reaction, catalyzed by glutathione S-transferase, forms a stable, highly fluorescent adduct that can be visualized and quantified using fluorescence microscopy or flow cytometry.

Q2: What are the typical excitation and emission wavelengths for the this compound-glutathione adduct?

A2: The fluorescent adduct formed by the reaction of monothis compound with glutathione has an excitation maximum of approximately 380-394 nm and an emission maximum of around 480-490 nm.

Q3: What is a good starting concentration for monothis compound (mBBr) staining?

A3: A common starting concentration for mBBr in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, is in the range of 1-100 µM.[1] For initial experiments, a concentration of 20 µM has been shown to result in maximal labeling kinetics in CHO cells.[1] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cells.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can vary depending on the cell type and mBBr concentration. A general starting point is a 30-minute incubation at 37°C.[1] Shorter or longer incubation times may be necessary to achieve optimal staining while minimizing cytotoxicity.

Q5: How can I assess if the this compound concentration is cytotoxic to my cells?

A5: You can assess cytotoxicity using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay. These assays should be performed on cells treated with a range of this compound concentrations for your intended incubation time.

Troubleshooting Guide

Problem 1: Weak or No Staining
Possible Cause Suggested Solution
Insufficient this compound Concentration The concentration of mBBr may be too low for your specific cell type. Perform a titration experiment to determine the optimal concentration.
Low Intracellular Glutathione (GSH) Levels The cell type you are using may have naturally low levels of GSH, or the cells may be under oxidative stress, leading to depleted GSH. Consider using a positive control cell line known to have high GSH levels.
Short Incubation Time The incubation time may not be sufficient for the reaction to complete. Try extending the incubation period, but be mindful of potential cytotoxicity.
Degraded this compound Stock Solution This compound is light-sensitive and should be stored properly. Prepare fresh stock solutions and protect them from light.
Incorrect Filter Sets on the Microscope/Cytometer Ensure that you are using the appropriate filter sets for the excitation and emission wavelengths of the this compound-GSH adduct (Ex: ~390 nm, Em: ~480 nm).
Problem 2: High Background Fluorescence
Possible Cause Suggested Solution
Excessive this compound Concentration High concentrations of mBBr can lead to non-specific binding and high background. Reduce the mBBr concentration.
Insufficient Washing Unbound this compound can contribute to background fluorescence. Ensure that you are thoroughly washing the cells with a suitable buffer (e.g., PBS) after incubation.
Autofluorescence Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample of your cells under the same imaging conditions.
Reaction with Other Thiols This compound can react with other thiol-containing molecules, not just glutathione. This is a known characteristic of the dye.

Data Presentation

Table 1: Recommended Starting Conditions for Monothis compound (mBBr) Staining

Parameter Recommendation Notes
mBBr Stock Solution 10-100 mM in DMSO or acetonitrilePrepare fresh and protect from light.
Final Staining Concentration 1 - 100 µMHighly cell-type dependent. Titration is essential.
Incubation Time 15 - 60 minutesOptimize to balance signal intensity and cell health.
Incubation Temperature 37°CStandard for most mammalian cell lines.
Excitation Wavelength ~390 nm
Emission Wavelength ~480 nm

Table 2: Example Concentration Ranges for Different Cell Types

Cell Type Reported mBBr/mBCl Concentration Reference
Chinese Hamster Ovary (CHO)20 µM (mBCl)[1]
Feline LeukocytesNot specified, but used for GSH quantification
Human MyoblastsUsed for HPLC-based GSH detection

Note: The optimal concentration for your specific cell line should be empirically determined.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Cell Staining

This protocol provides a framework for determining the optimal concentration of monothis compound for your specific cell type.

  • Cell Preparation: Plate your cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or tubes for flow cytometry) at your standard seeding density and allow them to adhere or recover overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of your mBBr stock solution in your cell culture medium or a suitable buffer (e.g., PBS). A suggested range to test is 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.

  • Staining:

    • Remove the culture medium from your cells.

    • Add the different concentrations of the mBBr staining solution to the cells.

    • Include a negative control (cells with no mBBr) to assess autofluorescence.

    • Incubate the cells at 37°C for 30 minutes, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with a warm (37°C) buffer such as PBS to remove any unbound dye.

  • Analysis:

    • Microscopy: Acquire images using the appropriate filter set. Analyze the fluorescence intensity and observe cell morphology for any signs of cytotoxicity.

    • Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity.

    • Plate Reader: Read the fluorescence intensity of each well.

  • Data Interpretation: Plot the mean fluorescence intensity against the mBBr concentration. The optimal concentration will be the lowest concentration that gives a bright, stable signal with minimal background and no observable cytotoxicity.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with the same range of this compound concentrations used in the optimization protocol for the same incubation period (e.g., 30 minutes). Include an untreated control group.

  • MTT Addition: After the treatment period, add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will help you identify the concentration at which this compound becomes toxic to your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining & Analysis cluster_validation Validation cell_prep Cell Seeding dye_prep Prepare mBBr Dilutions staining Incubate with mBBr dye_prep->staining washing Wash Cells staining->washing analysis Fluorescence Analysis washing->analysis cytotoxicity Cytotoxicity Assay analysis->cytotoxicity optimization Determine Optimal Concentration cytotoxicity->optimization

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flowchart start Staining Issue? weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background inc_conc Increase mBBr Concentration weak_signal->inc_conc Yes inc_time Increase Incubation Time weak_signal->inc_time No dec_conc Decrease mBBr Concentration high_background->dec_conc Yes inc_wash Increase Washing Steps high_background->inc_wash No check_dye Check Dye Viability inc_time->check_dye No check_gsh Low Cellular GSH? check_dye->check_gsh No check_auto Check for Autofluorescence inc_wash->check_auto No

Caption: Troubleshooting flowchart for this compound staining.

signaling_pathway mBBr_ext mBBr (extracellular) mBBr_int mBBr (intracellular) mBBr_ext->mBBr_int Diffusion Adduct Fluorescent Adduct mBBr_int->Adduct GSH Glutathione (GSH) GSH->Adduct GST GST Adduct->GST catalyzed by Fluorescence Fluorescence Signal Adduct->Fluorescence

Caption: this compound reaction with glutathione.

References

how to reduce background fluorescence in bromobimane experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in bromobimane experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal from thiol-bound this compound, leading to poor image quality and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Problem: High background fluorescence observed across the sample.

High background can originate from several sources, including excess unbound probe, non-specific binding to cellular components, and autofluorescence from the cells or medium. The following troubleshooting workflow can help pinpoint and resolve the issue.

A High Background Fluorescence B Step 1: Optimize this compound Concentration A->B C Step 2: Improve Washing Protocol B->C D Step 3: Quench Excess this compound C->D E Step 4: Address Autofluorescence D->E F Step 5: Control for Media and Buffer Effects E->F G Reduced Background & Clear Signal F->G

Figure 1. A step-by-step workflow for troubleshooting high background fluorescence in this compound experiments.

FAQs and Detailed Protocols

Q1: What is the optimal concentration of monothis compound (mBBr) to use?

A1: The optimal concentration of mBBr can vary depending on the cell type and the abundance of target thiols. A high concentration of mBBr is a common cause of high background due to non-specific binding and residual unbound probe. It is crucial to perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.

Experimental Protocol: Optimizing mBBr Concentration

  • Prepare a range of mBBr concentrations: Prepare fresh dilutions of your mBBr stock solution (e.g., in DMSO or acetonitrile) in a suitable buffer (e.g., PBS or HEPES) to achieve final concentrations ranging from 10 µM to 200 µM.

  • Cell Preparation: Plate your cells at a suitable density on a glass-bottom dish or chamber slide.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the different concentrations of mBBr solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~390 nm, Emission ~490 nm).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. Plot the signal-to-noise ratio against the mBBr concentration to determine the optimal concentration.

mBBr ConcentrationMean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (Signal/Background)
10 µM3501003.5
25 µM8001505.3
50 µM 1500 250 6.0
100 µM22008002.8
200 µM250018001.4

Note: The above data is illustrative. Actual values will vary with experimental conditions.

Q2: How can I effectively wash away unbound this compound?

A2: Insufficient washing will leave unbound mBBr in the sample, contributing significantly to background fluorescence. The number and duration of washing steps, as well as the composition of the wash buffer, are critical.

Experimental Protocol: Optimized Washing Procedure

  • Post-staining: After incubation with mBBr, immediately remove the staining solution.

  • Initial Wash: Gently add warm PBS to the sample and aspirate immediately. Repeat this step three times.

  • Longer Incubation Wash: For the final wash, add warm PBS and incubate for 5-10 minutes at room temperature, protected from light.

  • Buffer Selection: For cells that are sensitive to PBS, consider using a balanced salt solution (e.g., HBSS) or a specialized live-cell imaging solution. Avoid using media containing components that might be autofluorescent.

cluster_0 Staining cluster_1 Washing cluster_2 Imaging A Incubate with mBBr B 3x Quick Wash with PBS A->B C 1x 5-10 min Wash with PBS B->C D Image Sample C->D

Figure 2. A simple workflow illustrating an optimized washing protocol after this compound staining.

Q3: Is it possible to quench the fluorescence of unbound this compound?

A3: Yes, quenching excess, unreacted this compound can significantly reduce background fluorescence. This is particularly useful if extensive washing is detrimental to the sample. A common quenching agent is a thiol-containing compound that reacts with the remaining mBBr.

Experimental Protocol: Quenching with 2-Mercaptoethanol (B42355) (BME)

  • Staining: Perform your standard mBBr staining protocol.

  • Quenching Step: After staining, instead of proceeding directly to washing, add a solution of 2-mercaptoethanol (BME) at a final concentration of 1-5 mM in PBS. Incubate for 5-10 minutes at room temperature.

  • Washing: Proceed with the optimized washing protocol described in Q2 to remove the mBBr-BME adducts and excess BME.

TreatmentMean Background Intensity (a.u.)
Standard Washing850
BME Quench + Washing 350

Note: The above data is illustrative. Always optimize the quencher concentration and incubation time for your specific experiment.

Q4: My background is still high even after optimizing staining and washing. What else could be the cause?

A4: If background persists, it is likely due to autofluorescence from endogenous cellular components. Molecules like NAD(P)H and flavins are naturally fluorescent and their emission spectra can overlap with that of the this compound-thiol adduct, especially in the blue and green channels.[1][2]

Strategies to Reduce Autofluorescence:

  • Photobleaching: Before staining, intentionally expose your unstained sample to the excitation light used for imaging. This can selectively destroy the autofluorescent molecules.[3][4]

    • Protocol: Place your unstained cells on the microscope stage and expose them to the UV/blue excitation light for 5-15 minutes. The optimal duration should be determined empirically to avoid damaging the cells.

  • Use of Autofluorescence Quenching Reagents: Commercially available autofluorescence quenching agents can be used. However, their compatibility with live-cell this compound staining needs to be verified. For fixed cells, agents like Sudan Black B can be effective.[5]

  • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use software to computationally separate the specific this compound signal from the broader autofluorescence spectrum.

  • Use a Red-Shifted Thiol Probe: If autofluorescence in the blue/green spectrum is a persistent issue, consider using a thiol-reactive probe that excites and emits at longer wavelengths where cellular autofluorescence is typically lower.

A High Autofluorescence Suspected B Perform Pre-staining Photobleaching A->B C Use Autofluorescence Quenching Reagents (Fixed Cells) A->C D Employ Spectral Unmixing A->D E Consider Red-Shifted Thiol Probe A->E F Reduced Autofluorescence B->F C->F D->F E->F

Figure 3. Decision tree for addressing autofluorescence in this compound experiments.

Q5: Can the imaging medium or buffer affect background fluorescence?

A5: Yes, the composition of your imaging medium or buffer can contribute to background fluorescence. Some components in standard cell culture media, such as phenol (B47542) red and certain vitamins, are fluorescent.

Recommendations for Imaging Media:

  • Use phenol red-free media: For live-cell imaging, switch to a phenol red-free version of your regular culture medium.

  • Use specialized imaging buffers: Optically clear, buffered salt solutions like Hank's Balanced Salt Solution (HBSS) or specialized low-fluorescence imaging media are recommended for the final imaging step.

  • Check buffer pH: The reaction of this compound with thiols is pH-dependent, with higher pH favoring the reaction. Ensure your buffer pH is maintained in the physiological range (pH 7.2-7.4) for consistent and specific staining.

Imaging MediumRelative Background Fluorescence
Standard DMEM (with phenol red)High
Phenol Red-Free DMEMMedium
HBSS or specialized imaging buffer Low

Note: The above data provides a qualitative comparison.

References

Technical Support Center: Troubleshooting Poor Bromobimane Labeling Efficiency in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fluorescent labeling of proteins with bromobimane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling of cysteine residues?

A1: The labeling of cysteine residues with this compound is pH-dependent. The reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 9.5.[1] At this pH, the thiol group of cysteine is more likely to be in its nucleophilic thiolate form, which readily reacts with the electrophilic this compound. Labeling at a pH below 7.0 can significantly reduce the reaction rate.

Q2: My protein precipitated after adding this compound. What could be the cause?

A2: Protein precipitation during labeling can be caused by several factors. This compound is typically dissolved in an organic solvent like DMSO or acetonitrile (B52724), and adding a large volume of this to your aqueous protein solution can cause the protein to precipitate. Additionally, the labeling reaction itself can alter the surface properties of the protein, leading to aggregation.[2][3] To mitigate this, it is advisable to use a minimal amount of organic solvent and to optimize the molar ratio of this compound to protein.[2]

Q3: I am observing little to no fluorescence after the labeling reaction. Does this mean the labeling failed?

A3: Not necessarily. While it could indicate poor labeling efficiency, low fluorescence can also be a result of fluorescence quenching. This can happen if the degree of labeling is too high, causing the fluorophores to interact and quench each other's signals.[4] It is also possible that the local environment of the labeled cysteine residue quenches the fluorescence. To confirm the labeling success, it is recommended to determine the degree of labeling (DOL).[4]

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted this compound must be removed as it can interfere with downstream applications. Common methods for removal include size-exclusion chromatography (e.g., using a PD-10 desalting column), dialysis, and ultrafiltration.[2] The choice of method will depend on the volume of your sample and the properties of your protein.

Q5: How do I calculate the labeling efficiency or Degree of Labeling (DOL)?

A5: The Degree of Labeling (DOL) is the molar ratio of the dye to the protein. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the absorbance of the bimane dye at its maximum absorbance wavelength (around 380-390 nm).[5][6][7][8] The following formula can be used:

DOL = (A_max_dye * ε_protein) / ((A_280_protein - A_max_dye * CF) * ε_dye)

Where:

  • A_max_dye is the absorbance of the dye at its maximum wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • A_280_protein is the absorbance of the protein at 280 nm.

  • CF is the correction factor (A_280 of the dye / A_max of the dye).

  • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with low this compound labeling efficiency.

Problem: Low or No Labeling Efficiency

Possible Cause 1: Suboptimal Reaction Conditions

  • Solution: Optimize the reaction parameters. Refer to the table below for recommended ranges and starting points.

ParameterRecommended RangeStarting PointNotes
pH 7.5 - 9.58.0A slightly basic pH promotes the formation of the more reactive thiolate anion.[1]
Temperature 4°C - 37°CRoom Temperature (20-25°C)Higher temperatures can increase the reaction rate but may also lead to protein instability.[1][9]
Incubation Time 30 minutes - 2 hours1 hourLonger incubation times may be necessary for less accessible cysteines, but can also increase the risk of protein degradation.[2][9]
This compound:Protein Molar Ratio 5:1 - 20:110:1A higher molar excess of the dye can drive the reaction to completion, but may also lead to non-specific labeling and protein precipitation.[2]

Possible Cause 2: Inactive this compound Reagent

  • Solution: this compound is light-sensitive and susceptible to hydrolysis. Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or acetonitrile immediately before use.[2] Store the solid reagent protected from light and moisture.

Possible Cause 3: Oxidized or Inaccessible Cysteine Residues

  • Solution: Cysteine residues can form disulfide bonds or be otherwise oxidized, rendering them unreactive to this compound. To address this, consider pre-treating your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Be sure to remove the reducing agent before adding this compound, as it will also react with the dye. Additionally, denaturing the protein with agents like urea (B33335) or guanidinium (B1211019) chloride can expose buried cysteine residues.[10]

Possible Cause 4: Competing Nucleophiles in the Buffer

  • Solution: Buffers containing primary amines, such as Tris, can react with this compound and reduce the amount available for labeling your protein. Use a non-amine-containing buffer like HEPES or phosphate (B84403) buffer.

Experimental Protocols

Key Experiment: this compound Labeling of a Protein
  • Protein Preparation:

    • Prepare the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The protein concentration should ideally be between 1-5 mg/mL.

    • If necessary, reduce the protein with 5-10 mM DTT for 1 hour at room temperature to ensure free thiol groups.

    • Remove the DTT using a desalting column or dialysis against the labeling buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or acetonitrile.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification:

    • Remove the unreacted this compound and quenching agent by size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable storage buffer.

Visualizations

This compound Labeling Workflow A Protein Preparation (Buffer Exchange, Reduction if needed) C Labeling Reaction (Incubate Protein + this compound) A->C B Prepare Fresh This compound Solution B->C D Quench Reaction (Add L-cysteine or BME) C->D E Purification (Size-Exclusion Chromatography or Dialysis) D->E F Characterization (Determine Degree of Labeling) E->F

Caption: A flowchart illustrating the key steps in the this compound protein labeling process.

Troubleshooting Low this compound Labeling Efficiency Start Low Labeling Efficiency Q1 Are reaction conditions optimal? (pH, Temp, Time, Molar Ratio) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the this compound reagent active? A1_Yes->Q2 Sol1 Optimize reaction conditions. Refer to recommended parameters. A1_No->Sol1 End Labeling Efficiency Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are cysteine residues reduced and accessible? A2_Yes->Q3 Sol2 Use a fresh, properly stored this compound solution. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the buffer free of competing nucleophiles? A3_Yes->Q4 Sol3 Pre-treat with a reducing agent (e.g., DTT) and/or a denaturant. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Use a non-amine buffer (e.g., HEPES, Phosphate). A4_No->Sol4 Sol4->End

Caption: A decision tree for troubleshooting poor this compound labeling efficiency.

References

Technical Support Center: Bromobimane Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromobimane reagents. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound for thiol labeling and quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (monothis compound, mBBr) is a chemical reagent that is initially non-fluorescent.[1] It readily reacts with thiol groups (also known as sulfhydryl groups), such as those found in the amino acid cysteine and the antioxidant glutathione.[2] Upon reaction, it forms a stable, highly fluorescent product that can be detected and quantified.[2] This property makes it a valuable tool for labeling and measuring the concentration of thiols in biological samples through techniques like high-performance liquid chromatography (HPLC).[3]

Q2: How should I prepare and store this compound solutions?

Proper preparation and storage are critical for experimental success.

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Stock solutions are typically prepared at high concentrations (e.g., 100-180 mM) in an organic solvent like acetonitrile (B52724) or DMSO, as this compound has low solubility in water.[2] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light at -20°C for up to one month, or at -80°C for up to six months.[4]

  • Aqueous Working Solutions: Aqueous solutions of this compound are unstable and should always be prepared fresh immediately before use.[1][5]

Q3: How stable is this compound in an aqueous buffer?

This compound's stability in aqueous solutions is limited. The primary degradation pathway is hydrolysis, where the bromine atom is replaced by a hydroxyl group from water. One study noted that a 1-4 mM solution of this compound in an aqueous buffer at pH 7.4 and 22°C has a half-life of approximately 4 hours.[5] Therefore, it is crucial to use aqueous working solutions as quickly as possible after preparation.

Q4: What are the key factors that affect this compound stability and reactivity?

Several factors can impact the stability of this compound and the efficiency of the labeling reaction:

  • pH: The reaction with thiols is pH-dependent, proceeding faster at neutral to alkaline pH (pH 7-8) because the deprotonated thiolate anion (R-S⁻) is the reactive species.[2][6] Acidic conditions (low pH) are not suitable for the labeling reaction.[6]

  • Light: this compound is a light-sensitive compound.[7] Exposure to light can cause degradation, so all solutions should be stored in the dark and experiments should be conducted under reduced lighting conditions.[2][7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.[8] Stock solutions must be kept frozen, and powdered reagent should be refrigerated.[4][7]

  • Time in Solution: As noted above, the stability of this compound in aqueous media is time-limited. The longer it sits (B43327) in a buffer, the more it will degrade via hydrolysis.

Troubleshooting Guide

Issue: Low or No Fluorescent Signal After Labeling

Possible Cause 1: Degraded this compound Reagent The most common cause of labeling failure is a degraded reagent. If the aqueous working solution was not prepared fresh or if the stock solution was stored improperly (e.g., exposed to light, repeated freeze-thaw cycles), the this compound may have hydrolyzed before it could react with the target thiols.[1][4]

  • Solution: Always prepare aqueous this compound solutions immediately before your experiment. Ensure that stock solutions are stored correctly in aliquots, protected from light, and at the recommended temperature (-20°C or -80°C).[4]

Possible Cause 2: Incorrect Reaction pH The labeling reaction requires the thiol to be in its reactive thiolate anion form, which is favored at neutral or alkaline pH.[2] If your buffer is acidic, the reaction will be extremely slow or will not proceed at all.[6]

  • Solution: Ensure the final pH of the reaction mixture is between 7.0 and 8.0. A common pH for this reaction is 7.4 or 8.0.[2][5]

Possible Cause 3: Incompatible Buffer Components Some buffer components can interfere with the labeling reaction. Buffers containing other nucleophiles, such as primary or secondary amines (e.g., Tris, glycine) at high concentrations, could potentially react with this compound, consuming the reagent.[9]

  • Solution: If possible, use a non-nucleophilic buffer like HEPES or phosphate (B84403) buffer. If Tris must be used, ensure its concentration is low and validate that it does not interfere with your assay.

Issue: High Background Fluorescence

Possible Cause: Reagent Hydrolysis The degradation of this compound through hydrolysis can sometimes lead to fluorescent byproducts or compounds that interfere with analysis, causing elevated background signals.

  • Solution: Prepare the this compound working solution immediately before adding it to the sample to minimize the concentration of hydrolysis products. Additionally, ensure the reaction is properly quenched, often with an acid, to stop any further non-specific reactions.[2]

Issue: Reagent Precipitation in Solution

Possible Cause: Poor Aqueous Solubility this compound is only slightly soluble in water.[2] Preparing a working solution by diluting a concentrated organic stock directly into a fully aqueous buffer can cause the reagent to precipitate.

  • Solution: When preparing the working solution, ensure the final concentration of the organic co-solvent (like acetonitrile or DMSO) is sufficient to maintain solubility. If precipitation occurs during preparation, gentle heating or sonication may help to redissolve the compound.[4]

Data Presentation

Table 1: Stability and Storage of this compound Solutions
Solution TypeSolventStorage TemperatureStability / Shelf-LifeKey Considerations
Powder N/A (Solid)-20°CUp to 3 years[1]Protect from light.[7]
Stock Solution Acetonitrile or DMSO-20°C~1 month[4]Aliquot to avoid freeze-thaw; protect from light.[4]
-80°C~6 months[4]Aliquot to avoid freeze-thaw; protect from light.[4]
Aqueous Working Solution Buffer (pH 7.4)Room TemperatureHalf-life of ~4 hours[5]Must be prepared fresh before each use. [1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under reduced light, prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in high-purity acetonitrile.[2] For example, dissolve 27.1 mg of this compound (MW = 271.11 g/mol ) in 1 mL of acetonitrile.

  • Vortex briefly until fully dissolved.

  • Dispense into single-use aliquots in amber microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: General Thiol Labeling Procedure

This protocol is a general guideline and should be optimized for your specific application.

  • Prepare your biological sample (e.g., cell lysate, plasma) in a suitable buffer such as HEPES or phosphate buffer at a final pH of 7.4-8.0.

  • Prepare a fresh aqueous working solution of this compound by diluting the organic stock solution into the reaction buffer. The final concentration of this compound should be in excess of the estimated total thiol concentration.

  • Add the this compound working solution to your sample. For example, add a solution of 2 mM mBBr to a sample containing thiols for a final thiol concentration of 1 mM.[2]

  • Incubate the reaction mixture in the dark at room temperature for at least 15 minutes.[2] Optimization of incubation time may be required.

  • Stop the reaction by adding an acid, such as methanesulfonic acid or trichloroacetic acid, to lower the pH.[2] This step quenches the reaction with any remaining this compound and often precipitates proteins.

  • Centrifuge the sample to remove any precipitate.

  • The supernatant, containing the fluorescent thiol-bimane adducts, is now ready for analysis by HPLC with fluorescence detection.[3]

Visualizations

Diagram 1. Factors Affecting this compound Stability A This compound in Aqueous Solution C Hydrolysis & Degradation A->C Leads to B pH (Acidic) Temperature (High) Light Exposure Time in Solution B->A Affects D Reduced Active Reagent C->D E Increased Degradation Products C->E F Low or No Signal (Labeling Failure) D->F G High Background (Assay Interference) E->G

Diagram 1. Factors impacting this compound stability and experimental results.

Diagram 2. General Workflow for Thiol Derivatization prep_stock 1. Prepare Organic Stock Solution (e.g., in ACN) store_stock 2. Aliquot & Store Stock (-20°C or -80°C, Dark) prep_stock->store_stock prep_working 4. Prepare FRESH Aqueous Working Solution store_stock->prep_working prep_sample 3. Prepare Biological Sample (Buffer pH 7-8) react 5. Mix Sample + Reagent Incubate in Dark prep_sample->react prep_working->react quench 6. Quench Reaction (e.g., with Acid) react->quench analyze 7. Analyze by HPLC-Fluorescence quench->analyze

Diagram 2. A typical experimental workflow for using this compound.

Diagram 3. Postulated Hydrolysis of this compound This compound This compound (Active Reagent) Hydrolysis + H₂O (in aqueous buffer) This compound->Hydrolysis Hydroxymethylbimane Hydroxymethylbimane (Inactive Product) Hydrolysis->Hydroxymethylbimane Degradation

Diagram 3. Primary degradation pathway of this compound in water.

References

preventing bromobimane photobleaching during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromobimane-based fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound photobleaching and achieve optimal imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in microscopy?

Monothis compound (mBBr) is a fluorescent probe that is virtually non-fluorescent on its own but becomes brightly fluorescent upon reacting with thiol groups, such as in glutathione (B108866) and cysteine residues in proteins.[1] This property makes it a valuable tool for fluorescently labeling and visualizing the distribution and dynamics of these important molecules within cells.

Q2: Why is my this compound signal fading so quickly during imaging?

The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorescent molecule is photochemically altered by the excitation light, rendering it unable to fluoresce. This compound and its fluorescent adducts are known to be light-sensitive.[2] Prolonged exposure to high-intensity light is a primary cause of photobleaching.[3]

Q3: Can I perform long-term live-cell imaging with this compound?

Long-term live-cell imaging with this compound can be challenging due to photobleaching and potential phototoxicity.[4][5] However, by carefully optimizing imaging parameters to minimize light exposure and using appropriate reagents, it is possible to acquire time-lapse sequences. Strategies to achieve this are detailed in the troubleshooting guides below.

Q4: Are there more photostable alternatives to this compound for thiol labeling?

While this compound is a widely used thiol-reactive probe, other fluorescent dyes with potentially greater photostability are available. The choice of an alternative will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and the cellular context. Newer generations of fluorophores, such as some Alexa Fluor dyes, are generally designed for enhanced photostability.[6]

Troubleshooting Guides

Problem: Weak or No this compound Fluorescence Signal
Possible Cause Suggested Solution
Incomplete Labeling Ensure adequate concentration of this compound and sufficient incubation time for the reaction with thiols to occur.
Incorrect Microscope Filter Set Verify that the excitation and emission filters on the microscope are appropriate for the this compound-thiol adduct (excitation ~390 nm, emission ~480 nm).
Low Thiol Content in Sample Confirm that the cells or tissues being imaged are expected to have a sufficient concentration of thiols for detection. Consider using a positive control.
Suboptimal pH The reaction of this compound with thiols is pH-dependent. Ensure the pH of your buffer is conducive to the labeling reaction.
Problem: Rapid Photobleaching of this compound Signal
Possible Cause Suggested Solution
Excessive Light Exposure Reduce the intensity of the excitation light to the lowest level that provides a usable signal-to-noise ratio.[3][7] Use neutral density filters if available.[3]
Long Exposure Times Minimize the camera exposure time. For live-cell imaging, this also reduces the risk of phototoxicity.[7]
Lack of Antifade Reagent For fixed-cell imaging, use a mounting medium containing an antifade reagent.[3] For live-cell imaging, consider adding a live-cell compatible antifade reagent to the imaging medium.[4]
Oxygen-Mediated Photodamage The presence of oxygen can accelerate photobleaching. For fixed samples, some antifade reagents act as oxygen scavengers.[8] For live cells, specialized oxygen-scavenging systems can be added to the media.

Experimental Protocols & Data

General Protocol for this compound Staining of Live Cells
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Labeling: Dilute the this compound stock solution in a physiological buffer or cell culture medium to the final working concentration. Incubate the cells with the this compound solution for a specific duration at 37°C.

  • Washing: Gently wash the cells with fresh buffer or medium to remove any unreacted this compound.

  • Imaging: Proceed with fluorescence microscopy, keeping in mind the recommendations for minimizing photobleaching.

Quantitative Data: Antifade Reagent Considerations for Blue Fluorophores

While specific quantitative data on the photostability of this compound with different antifade reagents is limited, general guidelines for blue-emitting fluorophores can be applied.

Antifade ReagentAdvantagesDisadvantagesSuitability for this compound (Blue Emitter)
p-Phenylenediamine (PPD) Highly effective at reducing fading for many fluorophores.[9]Can cause autofluorescence, particularly with UV or blue excitation.[8] May not be compatible with cyanine (B1664457) dyes.[9]Use with caution due to potential for increased background fluorescence.
n-Propyl gallate (NPG) Can be used in live-cell imaging and is non-toxic.[9]May interfere with certain biological processes like apoptosis.[9]A potentially good choice for live-cell imaging, but its effect on the specific experiment should be considered.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.[9]Generally less effective at preventing photobleaching than PPD.[9]A viable, less toxic alternative to PPD for fixed samples.
Commercial Antifade Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Optimized formulations for broad fluorophore compatibility and high performance.[3]Can be more expensive than self-made formulations.Often a reliable choice, but it is advisable to check the manufacturer's specifications for compatibility with blue fluorophores.

Visualizing Workflows and Pathways

Bromobimane_Photobleaching_Prevention_Workflow cluster_prep Sample Preparation cluster_fixed Fixed Cell Imaging cluster_live Live Cell Imaging cluster_imaging Microscopy & Image Acquisition cluster_output Result Start Start: this compound-labeled cells Fixed_or_Live Fixed or Live Cells? Start->Fixed_or_Live Antifade_Choice Select Antifade Mounting Medium Fixed_or_Live->Antifade_Choice Fixed Live_Antifade Add Live-Cell Antifade (optional) Fixed_or_Live->Live_Antifade Live Mount_Sample Mount Sample Antifade_Choice->Mount_Sample Optimize_Light Minimize Excitation Light Intensity Mount_Sample->Optimize_Light Imaging_Medium Use Optimized Imaging Medium Live_Antifade->Imaging_Medium Imaging_Medium->Optimize_Light Optimize_Exposure Reduce Camera Exposure Time Optimize_Light->Optimize_Exposure Acquire_Image Acquire Image Optimize_Exposure->Acquire_Image Final_Image High-Quality Image with Minimal Photobleaching Acquire_Image->Final_Image

Caption: Workflow for minimizing this compound photobleaching.

Antifade_Decision_Tree cluster_start Starting Point cluster_decision Decision Making cluster_live_options Live Cell Options cluster_fixed_options Fixed Cell Options cluster_end Final Choice Start Need to Prevent this compound Photobleaching Live_or_Fixed Live or Fixed Cells? Start->Live_or_Fixed NPG_Option Consider n-Propyl Gallate (NPG) Live_or_Fixed->NPG_Option Live PPD_Check Is background with blue excitation a concern? Live_or_Fixed->PPD_Check Fixed Live_Commercial Use Commercial Live-Cell Antifade NPG_Option->Live_Commercial Oxygen_Scavenger Add Oxygen Scavenging System Live_Commercial->Oxygen_Scavenger Final_Choice Selected Antifade Strategy Oxygen_Scavenger->Final_Choice DABCO_Option Use DABCO-based mountant PPD_Check->DABCO_Option Yes PPD_Option Use PPD-based mountant with caution PPD_Check->PPD_Option No Commercial_Option Use a commercial mountant (non-PPD for blue) DABCO_Option->Commercial_Option Commercial_Option->Final_Choice PPD_Option->Final_Choice

References

Technical Support Center: Bimane Dye Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to fluorescence quenching in experiments utilizing bimane dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching with bimane dyes?

A1: Fluorescence quenching of bimane dyes can occur through several mechanisms, broadly categorized as follows:

  • Collisional (Dynamic) Quenching: This occurs when the excited bimane fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative energy loss. Common collisional quenchers include molecular oxygen and iodide ions.[1]

  • Static Quenching: This involves the formation of a non-fluorescent complex between the bimane dye and a quencher molecule in the ground state. This complex, when excited, returns to the ground state without emitting a photon.

  • Quenching by Biomolecules: Specific amino acid residues in proteins, such as tryptophan and tyrosine, can quench bimane fluorescence when in close proximity (typically within 10-15 Å).[2][3][4] This property is often exploited to study protein structure and conformational changes.

  • Quenching by Metal Ions: Certain metal ions can interact with bimane dyes and lead to fluorescence quenching. For example, sodium (Na+) ions have been shown to form complexes with syn-bimane, resulting in quenching.[5][6][7]

  • Self-Quenching (Concentration Quenching): At high concentrations, bimane dye molecules can aggregate, leading to a decrease in fluorescence intensity. This is a common phenomenon for many fluorophores.[8][9]

  • Environmental Factors: The fluorescence of bimane dyes can be sensitive to their local environment. Factors such as pH and temperature can significantly influence their fluorescence output.[10]

Q2: How does pH affect the fluorescence of bimane dyes?

A2: The fluorescence intensity of many dyes, including bimanes, can be pH-dependent. Changes in pH can alter the protonation state of the fluorophore or the surrounding molecules, which in turn can affect the electronic structure and the radiative and non-radiative decay pathways. For some fluorophores, acidic or basic conditions can lead to a significant decrease in fluorescence intensity.[7][10][11] It is crucial to maintain a stable and optimal pH throughout your experiment to ensure reproducible results.

Q3: Can high concentrations of bimane dye lead to quenching?

A3: Yes, this is a phenomenon known as self-quenching or concentration quenching. At high concentrations, fluorophores can form non-fluorescent dimers or aggregates.[8][9] This leads to a decrease in the overall fluorescence quantum yield. It is therefore important to determine the optimal concentration range for your specific bimane dye and experimental setup to avoid self-quenching.

Troubleshooting Guides

Problem: Low or No Fluorescence Signal
Possible Cause Suggested Solution
Inefficient Labeling - Ensure the thiol groups on your protein are reduced and available for labeling. Consider pre-treatment with a reducing agent like DTT or TCEP. - Optimize the molar ratio of bimane dye to your target molecule. An insufficient amount of dye will result in a low signal. - Check the pH of the labeling buffer. The reaction of bromobimanes with thiols is most efficient at a pH between 7 and 8.
Fluorescence Quenching - Intrinsic Quenching: If your protein of interest contains tryptophan or tyrosine residues near the labeling site, this can cause quenching.[2][3][4] Consider site-directed mutagenesis to remove the quenching residue if possible, or choose a different labeling site. - External Quenchers: Ensure your buffers and reagents are free from common quenchers like iodide ions or heavy metal ions. De-gas your solutions to remove dissolved oxygen, which is a known collisional quencher.
Incorrect Instrument Settings - Verify that you are using the correct excitation and emission wavelengths for your specific bimane dye. - Ensure the detector gain and slit widths on your fluorometer or microscope are set appropriately to detect the signal.
Photobleaching - Minimize the exposure of your sample to the excitation light.[7] - Use an anti-fade mounting medium if you are performing fluorescence microscopy.[12][13] - Reduce the intensity of the excitation light source.[7]
Degradation of the Dye - Store bimane dyes protected from light and moisture as recommended by the manufacturer. - Prepare fresh stock solutions of the dye before each experiment.
Problem: High Background Fluorescence
Possible Cause Suggested Solution
Unbound Dye - Ensure that all unbound bimane dye is removed after the labeling reaction. Use appropriate purification methods such as dialysis, size-exclusion chromatography, or spin columns.
Non-specific Binding - If labeling proteins, use a blocking agent (e.g., BSA) to minimize non-specific binding of the dye to other sites on the protein or to the experimental vessel.[2] - Increase the number and duration of wash steps after the labeling and staining procedures.[2]
Autofluorescence - Check for autofluorescence from your sample or the buffer components by measuring the fluorescence of a control sample without the bimane dye. - If autofluorescence is high, you may need to use spectral unmixing techniques or choose a bimane dye with excitation and emission wavelengths that are spectrally distinct from the autofluorescence.
Contaminated Reagents - Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid fluorescent contaminants.

Data Presentation

Table 1: Distance-Dependent Quenching of Bimane Fluorescence by Tryptophan and Tyrosine

This table summarizes the quenching efficiency of bimane fluorescence by tryptophan (Trp) and tyrosine (Tyr) at different distances within a protein. The quenching ratio (F₀/F) represents the fluorescence intensity in the absence of the quencher (F₀) divided by the intensity in the presence of the quencher (F). A higher ratio indicates more efficient quenching.

QuencherDistance (Å) from BimaneQuenching Ratio (F₀/F)Reference
Tryptophan7.5~5.0
Tryptophan8.4~4.0
Tryptophan10.1~2.5
Tryptophan10.7~1.5
Tryptophan11.0~1.2
Tyrosine7.5~2.0
Tyrosine8.4~1.5
Tyrosine10.1~1.2
Tyrosine10.7~1.1
Tyrosine11.0~1.0

Data adapted from studies on T4 Lysozyme.

Experimental Protocols

Protocol 1: Labeling of Proteins with Monobromobimane (mBBr)

This protocol provides a general procedure for the covalent labeling of cysteine residues in proteins with monothis compound.

Materials:

  • Purified protein with an accessible cysteine residue

  • Monothis compound (mBBr)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl

  • Quenching Solution: L-cysteine in labeling buffer

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Buffer exchange the purified protein into the labeling buffer.

    • Adjust the protein concentration to approximately 2.0 mg/mL.

  • Dye Preparation:

    • Prepare a fresh 100 mM stock solution of mBBr in DMSO.

  • Labeling Reaction:

    • Add the mBBr stock solution to the protein solution at a molar ratio of 10:1 (dye:protein).

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Quenching the Reaction:

    • Add L-cysteine to the reaction mixture to a final concentration that is in excess of the initial mBBr concentration to quench any unreacted dye.

  • Purification:

    • Remove the unreacted mBBr and the mBBr-cysteine adduct by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the bimane (at its absorbance maximum, ~380-400 nm).

    • Confirm the functionality of the labeled protein using an appropriate activity assay.

Visualizations

experimental_workflow Experimental Workflow for Bimane Labeling and Fluorescence Measurement cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) labeling Labeling Reaction (Incubate Protein with Bimane) protein_prep->labeling dye_prep Bimane Dye Preparation (Fresh Stock Solution) dye_prep->labeling quenching Quenching (Add Excess Cysteine) labeling->quenching purify Purification (e.g., Size-Exclusion Chromatography) quenching->purify characterize Characterization (Spectroscopy, Activity Assay) purify->characterize measurement Fluorescence Measurement (Steady-State or Time-Resolved) characterize->measurement

Caption: Workflow for protein labeling with bimane dyes.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence Signal start Low Fluorescence Signal Observed check_labeling Is labeling efficient? start->check_labeling check_quenching Is there a quencher present? check_labeling->check_quenching Yes solution_labeling Optimize labeling protocol: - Check thiol reduction - Adjust dye:protein ratio - Verify buffer pH check_labeling->solution_labeling No check_settings Are instrument settings correct? check_quenching->check_settings No solution_quenching Identify and remove quencher: - Check for Trp/Tyr proximity - Use quencher-free buffers - De-gas solutions check_quenching->solution_quenching Yes check_photobleaching Is photobleaching occurring? check_settings->check_photobleaching Yes solution_settings Correct instrument settings: - Verify ex/em wavelengths - Adjust gain and slit widths check_settings->solution_settings No solution_photobleaching Minimize photobleaching: - Reduce exposure time/intensity - Use anti-fade reagents check_photobleaching->solution_photobleaching Yes

Caption: Decision tree for troubleshooting low fluorescence.

References

Technical Support Center: Optimizing HPLC Separation of Bromobimane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of bromobimane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for detecting this compound-thiol derivatives?

A1: The optimal fluorescence detection wavelengths for this compound-thiol adducts are generally around 390 nm for excitation and 475-480 nm for emission.[1][2] It is always recommended to confirm the optimal wavelengths by running a fluorescence spectrum of your specific derivative.[2]

Q2: What type of HPLC column is best suited for separating this compound derivatives?

A2: Reversed-phase columns, particularly C18 columns, are most commonly and successfully used for the separation of this compound derivatives.[1] An Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5.0 µm particle size) is a specific example that has been used effectively.[1]

Q3: How can I reduce the formation of by-products during the derivatization reaction?

A3: The concentration of monothis compound (MBB) is a critical factor. Using a high concentration (e.g., 10 mM) can lead to the formation of by-products.[1][3] Optimizing the MBB concentration, for instance by lowering it to 1.5 mM, can significantly reduce by-product formation while ensuring complete derivatization of the analyte.[1][3]

Q4: What is the ideal pH for the derivatization reaction with monothis compound?

A4: The derivatization reaction with MBB occurs under basic conditions. The reaction rate increases with pH up to around 11.0.[2] A common practice is to use a buffer, such as Tris-HCl, to maintain a pH of approximately 9.5 during the reaction.[1][4]

Q5: How long should the derivatization reaction be incubated?

A5: Incubation times can vary, but a common range is 10 to 30 minutes in the dark at room temperature.[1][4] One study found that 7.5 minutes was sufficient for over 98% of glutathione (B108866) to react, resulting in a cleaner chromatogram.[2] It is advisable to optimize the reaction time for your specific thiol of interest.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No peaks or very small peaks - Detector lamp is off.- Improper wavelength settings.- Derivatization reaction failed.- Sample degradation.- Incorrect mobile phase composition.- Ensure the detector lamp is on.- Verify the excitation and emission wavelengths are correctly set for your derivatives (e.g., Ex: 390 nm, Em: 475 nm).[1][5]- Check the pH of the reaction buffer and the age/quality of the this compound reagent.[2]- Prepare fresh samples and standards. Minimize thiol oxidation by using an acidic extraction solution (e.g., 0.1 N HCl).[2]- Prepare fresh mobile phase and ensure the composition is appropriate for your analytes.[6]
High background noise or drifting baseline - Contaminated mobile phase or glassware.- Insufficient detector equilibration time.- Mobile phase mixing issues.- Strongly retained compounds from previous injections bleeding off the column.- Use HPLC-grade solvents and thoroughly clean all glassware.- Allow the detector to warm up and stabilize before starting your run.- Degas the mobile phase and ensure proper pump performance.- Implement a column wash step with a strong solvent (e.g., 100% methanol) after each run.[2]
Peak tailing - Strong interaction between the analyte and the stationary phase (e.g., basic compounds with acidic silanol (B1196071) groups).- Low or high mobile phase pH.- Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Consider using a column with end-capping to reduce silanol interactions.- Replace the column if it has degraded.
Variable retention times - Leaks in the HPLC system.- Fluctuations in column temperature.- Changes in mobile phase composition over time.- Inconsistent sample preparation.- Perform a leak check on the system.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure consistent mixing.- Standardize the sample preparation protocol.
Extra, unexpected peaks (by-products) - Excess this compound reagent.- Reaction with other nucleophiles in the sample matrix.- Degradation of the this compound reagent or derivatives.- Optimize and potentially lower the concentration of the this compound reagent.[1][3]- Consider a sample clean-up step before derivatization.- Protect the this compound reagent and derivatized samples from light and store them at an appropriate temperature (e.g., -20°C for stock solutions).[2][7]

Experimental Protocols

Protocol 1: Derivatization of Thiols with Monothis compound (MBB)

This protocol is a general guideline for the derivatization of thiols in biological samples prior to HPLC analysis.

Materials:

  • Monothis compound (MBB) solution (e.g., 1.5 mM in acetonitrile)[1]

  • Tris-HCl buffer (e.g., 100 mM, pH 9.5)[1]

  • 5-sulfosalicylic acid (to stop the reaction)

  • Sample containing thiols (e.g., serum, cell lysate)

  • Standard solutions of the thiol of interest

Procedure:

  • In a microcentrifuge tube, mix your sample or standard with the Tris-HCl buffer.

  • Add the MBB solution to initiate the derivatization reaction.

  • Vortex the mixture vigorously for a few seconds.

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Stop the reaction by adding an acid, such as 5-sulfosalicylic acid.[1]

  • Vortex the mixture again.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Separation of this compound Derivatives

This protocol outlines a typical HPLC method for the separation of this compound-derivatized thiols.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5.0 µm).[1]

  • Mobile Phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 30 µL.[1]

  • Fluorescence Detector Settings: Excitation at 390 nm, Emission at 475 nm.[1]

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
08515
36832
165545

This is an example gradient and should be optimized for your specific separation needs.[1]

Data Presentation

Table 1: HPLC Operating Parameters for this compound Derivative Separation

ParameterRecommended Value/TypeSource(s)
Column Reversed-phase C18[1]
Mobile Phase Water/Acetonitrile with 0.1% TFA[1]
Flow Rate 0.6 mL/min[1]
Detection Fluorescence[1][2][5]
Excitation Wavelength ~390 nm[1][2][5]
Emission Wavelength ~475-480 nm[1][2][5]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Thiol-containing Sample/Standard Buffer Add Basic Buffer (e.g., Tris-HCl, pH 9.5) Sample->Buffer Add_MBB Add this compound Reagent Buffer->Add_MBB Incubate Incubate in Dark (Room Temperature) Add_MBB->Incubate Stop_Rxn Stop Reaction (e.g., add acid) Incubate->Stop_Rxn Centrifuge Centrifuge Stop_Rxn->Centrifuge Inject Inject Supernatant into HPLC Centrifuge->Inject

Caption: Workflow for the derivatization of thiols using this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Poor Separation or Peak Shape Check_Column Is the column appropriate and in good condition? Start->Check_Column Check_MobilePhase Is the mobile phase correctly prepared and optimized? Check_Column->Check_MobilePhase No Sol_Column Replace column or use a different stationary phase Check_Column->Sol_Column Yes Check_Derivatization Was the derivatization reaction successful? Check_MobilePhase->Check_Derivatization No Sol_MobilePhase Optimize mobile phase composition and pH Check_MobilePhase->Sol_MobilePhase Yes Check_Instrument Are there leaks or fluctuations in the system? Check_Derivatization->Check_Instrument No Sol_Derivatization Optimize reaction time, pH, and reagent concentration Check_Derivatization->Sol_Derivatization Yes Sol_Instrument Perform system maintenance and leak check Check_Instrument->Sol_Instrument Yes

Caption: A logical approach to troubleshooting poor HPLC separation.

References

Technical Support Center: Bromobimane-Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromobimane derivatization of thiols.

Troubleshooting Guides

Issue: Low or No Fluorescent Signal

Possible Cause Troubleshooting Step Explanation
Incorrect pH Ensure the reaction buffer pH is in the optimal range (typically pH 8.0-9.5).[1][2]The reaction between this compound and thiols is pH-dependent, as the thiolate anion (R-S⁻) is the reactive species.[3] A basic pH is required to deprotonate the thiol group.
Thiol Oxidation Prepare samples fresh and consider using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization if disulfide bond formation is suspected.[4] Minimize exposure to air, especially at high pH.[5]Thiols can oxidize to form disulfides, which are unreactive with this compound.
Reagent Degradation Prepare this compound solutions fresh in a suitable solvent like acetonitrile (B52724) and protect them from light.[2][6] Store stock solutions at low temperatures (-20°C).[5]This compound is light-sensitive and can degrade over time, leading to reduced reactivity.[5]
Insufficient Reagent Use a sufficient excess of this compound (e.g., 10-fold or higher) relative to the thiol concentration.[1]A molar excess of the labeling reagent ensures the reaction goes to completion.
Interfering Substances If the sample contains other nucleophiles, consider a sample cleanup step.[7]Compounds with reactive functional groups can compete with thiols for this compound, reducing the yield of the desired fluorescent product.

Issue: High Background Fluorescence

Possible Cause Troubleshooting Step Explanation
Hydrolysis of this compound Avoid excessively high pH (e.g., > 11) and prolonged reaction times.[2]At high pH, this compound can hydrolyze, which may produce fluorescent side products.
Excess Reagent After the reaction is complete, quench the excess this compound by adding a small thiol-containing molecule or by acidifying the solution.[3]Unreacted this compound can contribute to background fluorescence.
Contaminated Reagents or Glassware Use high-purity reagents and thoroughly cleaned glassware.Fluorescent contaminants can interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with thiols?

The optimal pH for the derivatization of thiols with this compound is typically in the range of 8.0 to 9.5.[1][2] This is because the reaction proceeds through a nucleophilic substitution where the thiolate anion (R-S⁻) is the active nucleophile.[3] A basic pH is necessary to deprotonate the thiol group (R-SH), thereby increasing the concentration of the more reactive thiolate.

Q2: How does pH affect the reaction rate?

The reaction rate increases with pH up to a certain point (around pH 11).[2] However, at very high pH values, the reactivity of this compound with other functional groups can increase, and the stability of the reagent itself decreases due to hydrolysis, which can lead to unwanted side products and a more complex chromatogram.[2] Therefore, a compromise pH, such as 9.0, is often chosen to maintain a high reaction rate while ensuring selectivity for thiols.[2]

Q3: Can this compound react with other functional groups besides thiols?

While this compound is highly selective for thiols, at higher pH values, its reactivity with other nucleophilic functional groups can increase.[2] It is important to work within the recommended pH range to ensure the selectivity of the labeling reaction.

Q4: How can I stop the derivatization reaction?

The reaction can be effectively stopped by acidifying the reaction mixture, for example, by adding methanesulfonic acid or acetic acid.[3][5] This protonates the thiolate, rendering it unreactive, and also helps to stabilize the this compound adducts for subsequent analysis.

Q5: What are some common interfering substances in this compound-thiol assays?

Interfering substances can include other nucleophilic compounds present in the sample that can react with this compound. Additionally, colored or turbid components in the sample can interfere with fluorescence detection.[7] Sample cleanup procedures, such as protein precipitation, may be necessary for complex biological samples.[7]

Quantitative Data Summary

Table 1: pH Optima for this compound Derivatization of Various Thiols

ThiolOptimal pHReference
Endogenous plasma thiols9.5[1]
Glutathione (GSH)9.0-11.0 (9.0 recommended for clarity)[2]
General Thiols8.0[3][5]

Table 2: Reaction Conditions for this compound Derivatization

ParameterRecommended ConditionReference
pH 8.0 - 9.5[1][2][3]
Reaction Time 10 - 15 minutes[1][2][3]
Temperature Room Temperature[1][3]
This compound Excess 10 to 70-fold molar excess[1]
Solvent for this compound Acetonitrile[3][6]
Quenching Agent Methanesulfonic acid or Acetic acid[3][5]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Low-Molecular-Weight Thiols

  • Sample Preparation: Prepare a standard solution of the thiol of interest or your experimental sample in a suitable buffer. If necessary, reduce any disulfide bonds by pre-incubating the sample with a reducing agent like DTT or TCEP.

  • Reagent Preparation: Prepare a fresh stock solution of monothis compound (mBBr) in acetonitrile (e.g., 100-180 mM).[3] Protect this solution from light.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add your thiol-containing sample.

    • Add a reaction buffer to achieve a final pH between 8.0 and 9.5 (e.g., 50 mM HEPPS, 5 mM DTPA, pH 8.0).[5]

    • Add the mBBr solution to achieve a final concentration that is in stoichiometric excess (e.g., 2-3 mM mBBr for a 1 mM thiol sample).[5]

    • Incubate the reaction mixture in the dark at room temperature for 10-15 minutes.[1][2][3]

  • Reaction Quenching: Stop the reaction by adding an acid, such as methanesulfonic acid, to a final concentration of 25 mM.[3][5]

  • Analysis: The resulting fluorescent thiol-bimane adducts can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Thiol Sample (Reduced if necessary) Mix Mix Sample, Buffer, and mBBr Sample->Mix mBBr Fresh mBBr Solution (in Acetonitrile) mBBr->Mix Buffer Reaction Buffer (pH 8.0-9.5) Buffer->Mix Incubate Incubate 10-15 min (Dark, Room Temp) Mix->Incubate Quench Quench Reaction (Acidification) Incubate->Quench HPLC RP-HPLC Analysis (Fluorescence Detection) Quench->HPLC

Caption: Experimental workflow for this compound-thiol derivatization.

ph_impact_pathway Low_pH Low pH (<7) Slow_Reaction Slow/No Reaction (Thiol is protonated) Low_pH->Slow_Reaction Optimal_pH Optimal pH (8.0-9.5) Efficient_Derivatization Efficient & Selective Thiol Derivatization Optimal_pH->Efficient_Derivatization High_pH High pH (>11) Side_Reactions Side Reactions & Reagent Hydrolysis High_pH->Side_Reactions

References

Technical Support Center: Post-Labeling Purification of Bromobimane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound bromobimane following protein and peptide labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound after my labeling reaction?

A1: Residual, unbound this compound can lead to several experimental issues. Firstly, it contributes to high background fluorescence, which can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio in imaging and fluorescence-based assays.[1][2][3] Secondly, the presence of free dye can interfere with the accurate determination of the degree of labeling (DOL), leading to an overestimation of the labeling efficiency. Lastly, unbound this compound could potentially interact non-specifically with other components in your downstream applications, causing artifacts.

Q2: What are the most common methods to remove unbound this compound?

A2: The three primary methods for removing small molecules like unbound this compound from larger macromolecules are size-exclusion chromatography (SEC), dialysis, and precipitation.[4][5][6] Each method has its own advantages and disadvantages in terms of speed, efficiency, and potential for sample loss.

Q3: How do I choose the best removal method for my specific application?

A3: The choice of method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. Size-exclusion chromatography is generally the fastest method and is suitable for a wide range of sample volumes. Dialysis is a gentle method but is more time-consuming. Precipitation is a rapid method for concentrating your sample but carries a higher risk of denaturing your protein.[4][6]

Q4: Can I quench the labeling reaction before purification?

A4: Yes, quenching the reaction is a recommended step to stop the labeling process and consume any unreacted this compound. This is typically done by adding a small molecule with a free thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine.[7][8] This converts the reactive this compound into a stable, non-reactive thioether.

Troubleshooting Guides

High background fluorescence and inaccurate quantification are common issues that can often be traced back to inefficient removal of unbound this compound. This section provides solutions to common problems encountered during the purification process.

Problem Possible Cause Solution
High background fluorescence in downstream assays. [1][2][3]Incomplete removal of unbound this compound.- Size-Exclusion Chromatography: Ensure the column bed volume is sufficient for your sample volume. Consider a second pass through the column if necessary. - Dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure the volume of the dialysis buffer is at least 200 times the sample volume.[6] - Precipitation: Perform a second precipitation step to improve the removal of contaminants.[4]
Low recovery of labeled protein. The protein may be sticking to the purification matrix or precipitating.- Size-Exclusion Chromatography: Use a resin with low non-specific binding properties. Ensure the buffer composition is optimal for your protein's stability. - Dialysis: Check the compatibility of your protein with the dialysis membrane material. - Precipitation: The protein pellet may be difficult to redissolve. Try using a small volume of a stronger solubilizing agent, such as a buffer containing a mild detergent or a denaturant like urea, if compatible with your downstream application.[4]
Precipitation of the protein during dialysis. The removal of salts or other stabilizing agents from the buffer during dialysis may cause the protein to become insoluble.- Ensure the dialysis buffer is compatible with your protein's stability requirements (pH, ionic strength). - Consider adding stabilizing agents like glycerol (B35011) or a low concentration of a non-ionic detergent to the dialysis buffer.
Labeled protein appears to be aggregated after purification. The purification process, especially precipitation, can sometimes induce protein aggregation.- Analyze the purified protein by size-exclusion chromatography to check for aggregates. - If aggregation is observed after precipitation, consider switching to a gentler method like dialysis or size-exclusion chromatography.

Quantitative Data Summary

The following table provides an estimated comparison of the common methods for removing unbound small molecules like this compound. The actual efficiency and protein recovery can vary depending on the specific protein, buffer conditions, and the exact protocol used.

Method Estimated Removal Efficiency of Unbound Dye Typical Protein Recovery Processing Time Pros Cons
Size-Exclusion Chromatography (Spin Column) >95%>90%< 15 minutesFast, high recovery, easy to use.Limited sample volume per column.
Dialysis >99% (with sufficient buffer changes)>90%12-48 hoursGentle, high removal efficiency, suitable for various sample volumes.Time-consuming, potential for sample dilution.[6]
Acetone (B3395972) Precipitation >90%70-90%~1-2 hoursConcentrates the sample, fast.Risk of protein denaturation and aggregation, potential for lower recovery.[4][9]

Experimental Protocols

Protocol 1: Quenching the this compound Labeling Reaction
  • Objective: To stop the labeling reaction by consuming excess this compound.

  • Reagents:

    • 2-Mercaptoethanol or L-cysteine solution (e.g., 1 M in a compatible buffer).

  • Procedure:

    • After the desired labeling time, add a final concentration of 10-20 mM 2-mercaptoethanol or L-cysteine to the reaction mixture.[7]

    • Incubate for 15-30 minutes at room temperature.

    • Proceed immediately to the purification step.

Protocol 2: Removal of Unbound this compound using Size-Exclusion Spin Columns
  • Objective: To rapidly separate the labeled protein from unbound this compound based on size.

  • Materials:

    • Size-exclusion spin column with an appropriate molecular weight cutoff (MWCO) for your protein (e.g., >5 kDa MWCO for most proteins).

    • Collection tubes.

    • Centrifuge.

    • Equilibration buffer (the buffer you want your final protein to be in).

  • Procedure:

    • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

    • Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.

    • Apply the quenched labeling reaction mixture to the top of the resin bed.

    • Centrifuge the column in a clean collection tube according to the manufacturer's protocol.

    • The purified, labeled protein will be in the eluate in the collection tube. The unbound this compound will be retained in the column resin.

Protocol 3: Removal of Unbound this compound using Dialysis
  • Objective: To remove unbound this compound through diffusion across a semi-permeable membrane.

  • Materials:

    • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-7 kDa).

    • Dialysis buffer (at least 200 times the sample volume).

    • Stir plate and stir bar.

    • Large beaker or container.

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

    • Load the quenched labeling reaction mixture into the dialysis tubing or cassette.

    • Place the sealed dialysis unit in a container with the dialysis buffer.

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for at least 12 hours, with at least two buffer changes. For maximum removal, dialyze for 48 hours with 3-4 buffer changes.[6]

    • Recover the purified, labeled protein from the dialysis unit.

Protocol 4: Removal of Unbound this compound using Acetone Precipitation
  • Objective: To precipitate the labeled protein, leaving the unbound this compound in the supernatant.

  • Materials:

    • Cold (-20°C) acetone.[4][9][10][11]

    • Microcentrifuge tubes.

    • Centrifuge capable of reaching >13,000 x g.

    • Resuspension buffer.

  • Procedure:

    • Place your quenched labeling reaction in a microcentrifuge tube.

    • Add at least four volumes of cold (-20°C) acetone to your sample.[9][11]

    • Vortex briefly and incubate at -20°C for at least 60 minutes.[9]

    • Centrifuge at >13,000 x g for 10-15 minutes at 4°C.[9]

    • Carefully decant the supernatant, which contains the unbound this compound.

    • Allow the protein pellet to air-dry for a short period (do not over-dry).

    • Resuspend the pellet in a suitable buffer. This may require vortexing or gentle sonication.

Visualizations

Removal_Method_Decision_Tree start Start: Labeled Protein Mixture sample_volume What is your sample volume? start->sample_volume speed_purity Is speed or purity the priority? sample_volume->speed_purity < 2 mL dialysis Dialysis sample_volume->dialysis > 2 mL protein_stability Is your protein prone to denaturation? speed_purity->protein_stability Purity sec Size-Exclusion Chromatography (Spin Column) speed_purity->sec Speed protein_stability->dialysis Yes precipitation Acetone Precipitation protein_stability->precipitation No SEC_Workflow start Quenched Labeling Reaction prep_column Prepare Spin Column (Remove storage buffer) start->prep_column equilibrate Equilibrate Column (Add equilibration buffer & centrifuge) prep_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Purified Protein centrifuge->collect waste Unbound this compound in Column centrifuge->waste

References

dealing with non-specific binding of bromobimane in tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromobimane-based detection of glutathione (B108866) (GSH) in tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.

Troubleshooting Guides

High background fluorescence is a common issue when using this compound in tissue sections, which can mask the specific signal from glutathione. This guide will help you identify the source of the high background and provide solutions to mitigate it.

Problem 1: High Background Fluorescence Across the Entire Tissue Section

This is often due to one of two main reasons: tissue autofluorescence or non-specific binding of this compound to other molecules besides glutathione.

Possible Cause Recommended Solution
Tissue Autofluorescence Tissues, especially those fixed with aldehydes like formalin, can have significant endogenous fluorescence. This can be addressed by photobleaching the tissue sections before staining.
Non-specific binding to other thiols This compound can react with other thiol-containing molecules in the tissue, such as cysteine residues in proteins. To address this, you can block non-specific thiols with N-ethylmaleimide (NEM) before adding this compound.
Excess this compound Insufficient washing after this compound incubation can leave residual unbound probe, leading to high background. Increase the number and duration of wash steps.

Problem 2: Weak or No Specific Signal

If you are experiencing a weak signal or no signal at all, it could be due to several factors related to the tissue preparation, staining protocol, or the glutathione levels themselves.

Possible Cause Recommended Solution
Low Glutathione Levels The tissue you are studying may have naturally low levels of glutathione. Consider using a positive control tissue known to have high glutathione content to validate your staining protocol.
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a titration to determine the optimal concentration for your specific tissue and experimental conditions.
Inadequate Incubation Time The incubation time with this compound may be too short for the reaction to go to completion. Increase the incubation time, but be mindful that this could also increase background signal.
Loss of Glutathione During a Sample Preparation Glutathione can be lost from tissues during fixation and processing. Ensure that your tissue fixation and processing protocols are optimized to preserve small molecules like glutathione.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound in tissues?

A1: The primary cause of non-specific binding is the reaction of this compound with thiol groups (-SH) on molecules other than glutathione. While this compound is designed to react with the thiol group of glutathione, it can also react with cysteine residues present in many proteins throughout the tissue. This leads to a generalized, non-specific fluorescent signal that can obscure the specific localization of glutathione.

Q2: How can I differentiate between tissue autofluorescence and non-specific this compound binding?

A2: To distinguish between these two sources of background, you should include a control slide in your experiment that is processed in the same way as your experimental slides but is not incubated with this compound. If this control slide shows high fluorescence, the issue is likely tissue autofluorescence. If the control slide is dark but your this compound-stained slide has high background, the problem is more likely non-specific binding of the probe.

Q3: Is there a more specific alternative to this compound for detecting glutathione in tissues?

A3: Yes, monochlorobimane (B1663430) (mBCl) is often cited as a more specific probe for glutathione than monothis compound (mBBr)[1][2][3]. The reaction of monochlorobimane with glutathione is more dependent on the enzyme glutathione S-transferase (GST), which is highly specific for glutathione. This enzymatic reaction enhances the specificity of the signal.

Q4: Can the choice of tissue fixative affect the level of non-specific binding and autofluorescence?

A4: Absolutely. Aldehyde fixatives, such as formalin (a solution of formaldehyde), are known to induce autofluorescence in tissues by cross-linking proteins. This autofluorescence can be a significant source of background noise. Consider using alternative fixatives like methanol (B129727) or ethanol (B145695), which may result in lower autofluorescence, but be aware that these can also affect tissue morphology and antigenicity differently.

Q5: What is photobleaching and how can it help reduce background fluorescence?

A5: Photobleaching is the process of exposing a fluorescent sample to intense light to permanently destroy the fluorophores, thus reducing the background signal. In the context of tissue staining, you can photobleach the unstained tissue section before applying this compound to reduce the endogenous autofluorescence of the tissue itself[4][5]. This can significantly improve the signal-to-noise ratio.

Data Presentation

The following tables summarize quantitative data relevant to troubleshooting this compound staining.

Table 1: Efficacy of Photobleaching in Reducing Tissue Autofluorescence

This table presents data on the reduction of autofluorescence in formalin-fixed, paraffin-embedded (FFPE) human brain tissue after photobleaching for 48 hours with a white phosphor LED array. The data shows a significant decrease in background fluorescence in both the green (Alexa 488) and red (Texas Red) channels, without affecting the signal from the fluorescent probes themselves[4].

Emission ChannelTreatmentMean Fluorescence Intensity (Arbitrary Units)Percent Reduction in Background
Green (Alexa 488) Untreated85-
Photobleached2076.5%
Red (Texas Red) Untreated110-
Photobleached3072.7%

Table 2: Kinetic Properties of Monochlorobimane with Different Glutathione S-Transferase (GST) Isozymes

This table illustrates the difference in reactivity of monochlorobimane with human and rat GST isozymes. The lower Km value for the rat neutral transferase indicates a higher affinity of the enzyme for monochlorobimane, leading to a more efficient reaction. This highlights the importance of considering the species and tissue type when using bimane-based probes, as the expression and activity of GST isozymes can vary.

GST IsozymeSpeciesKm for MCB (µM)Vmax (µmol bimane-GSH/min/mg protein)
Basic (B1B2) Human35433.3
Basic (B2B2) Human28334.6
Neutral (psi) Human2046.5
Acidic (pi) Human2641.99
Basic (1-2) Rat19935.5
Neutral Rat2.635.1

Experimental Protocols

This section provides a detailed protocol for staining paraffin-embedded tissue sections with this compound, incorporating steps to minimize non-specific binding and background fluorescence.

Protocol: this compound Staining of Paraffin-Embedded Tissue Sections with Background Reduction

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • N-ethylmaleimide (NEM) solution (10 mM in PBS, freshly prepared)

  • This compound solution (e.g., 40 µM in PBS, freshly prepared and protected from light)

  • Mounting medium

  • Coverslips

  • LED light source for photobleaching (e.g., a desk lamp with a white LED bulb)

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene. b. Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Rinse slides in deionized water for 5 minutes.

  • Photobleaching (to reduce autofluorescence): a. Place the rehydrated slides in a container with PBS to prevent drying. b. Position an LED light source approximately 5-10 cm from the slides. c. Expose the slides to the light for 24-48 hours. The optimal time may need to be determined empirically[4].

  • Blocking of Non-specific Thiols: a. After photobleaching, wash the slides with PBS. b. Incubate the slides with a freshly prepared 10 mM N-ethylmaleimide (NEM) solution in PBS for 15-30 minutes at room temperature. This step will block free thiol groups on proteins, reducing non-specific binding of this compound. c. Wash the slides thoroughly with PBS three times for 5 minutes each to remove excess NEM.

  • This compound Staining: a. Prepare the this compound working solution. This should be done immediately before use and the solution should be protected from light. b. Incubate the slides with the this compound solution for 10-30 minutes at room temperature in the dark. The optimal concentration and incubation time should be determined for your specific application. c. Wash the slides thoroughly with PBS three times for 5 minutes each in the dark to remove unbound this compound.

  • Mounting and Imaging: a. Mount the slides with an appropriate aqueous mounting medium. b. Place a coverslip over the tissue, avoiding air bubbles. c. Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation ~380 nm, Emission ~470 nm).

Visualizations

Signaling Pathways and Experimental Workflows

non_specific_binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding GSH Glutathione (GSH-SH) Specific_Product Fluorescent GSH-Bimane Adduct (Specific Signal) GSH->Specific_Product Bromobimane1 This compound Bromobimane1->GSH GST-catalyzed Protein_Thiols Protein Thiols (Protein-SH) Nonspecific_Product Fluorescent Protein-Bimane Adduct (Background Signal) Protein_Thiols->Nonspecific_Product Bromobimane2 This compound Bromobimane2->Protein_Thiols Non-enzymatic experimental_workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize photobleach Photobleaching (Optional, for high autofluorescence) deparaffinize->photobleach block Block Non-specific Thiols (with N-ethylmaleimide) photobleach->block stain This compound Staining block->stain wash Washing stain->wash mount Mounting wash->mount image Fluorescence Microscopy mount->image

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Bromobimane-Derivatized Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiols is paramount due to their critical roles in biological systems. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization using the fluorescent labeling agent monobromobimane (mBBr) offers a sensitive and specific method for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for the analysis of this compound-derivatized thiols, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Validated HPLC Methods

The following table summarizes key validation parameters from various studies, offering a comparative overview of method performance for the analysis of different thiols after derivatization with monothis compound.

Analyte(s)Linearity RangeCorrelation Coefficient (r²)Recovery (%)Precision (RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Cysteine, γ-Glutamylcysteine, GlutathioneNot Specified> 0.9996.7 - 97.61.1 - 1.6 (Intra-day)Not ReportedNot Reported[1][2][3]
Human Serum Albumin, α-Lipoic Acid, Glutathione, Cysteine, Homocysteine, N-acetyl-L-cysteine, Cysteinylglycine1.76–30.0 mg/mL (HSA), 0.29–5.0 nmol/mL (α-LA), 1.16–35 nmol/mL (GSH), 9.83–450.0 nmol/mL (Cys), 0.55–40.0 nmol/mL (Hcy), 0.34–50.0 nmol/mL (NAC), 1.45–45.0 nmol/mL (Cys-Gly)Not Specified85.16 - 119.48Not SpecifiedNot ReportedNot Reported[4][5]
H₂S Species0.8–6 µM0.995Not ReportedNot Reported0.5 µMNot Reported[6]
Glutathione1.25–160 ng/µL0.999983.0 - 101.33< 2.0Not Reported0.08 - 0.8 mg/L (for various thiols)[7]
Cysteine, Glutathione, PC₂, PC₃, PC₄, PC₅, PC₆0.7-100.0 mg/L> 0.999189.26 - 99.422.05 - 5.870.03-0.20 mg/LNot Reported[8]

Experimental Protocols

A detailed methodology for the analysis of this compound-derivatized thiols is provided below. This protocol represents a synthesis of common practices from the cited literature.

Sample Preparation and Thiol Extraction

Biological samples are homogenized in an acidic buffer, such as 0.1 M HCl, to minimize oxidation of thiols.[2] For the analysis of total thiols, which includes both reduced and oxidized forms, a reduction step is necessary. This is typically achieved by treating the sample with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to convert disulfides back to their free thiol forms before derivatization.[4][5]

Pre-Column Derivatization with Monothis compound

The derivatization reaction is crucial for fluorescent detection. The general steps are as follows:

  • Reagent Preparation : Prepare a stock solution of monothis compound (mBBr) in a non-aqueous solvent like acetonitrile (B52724).[2]

  • Reaction Mixture : In a reaction vial, combine the sample extract or standard solution with a reaction buffer (e.g., EPPS or Tris-HCl) to achieve an alkaline pH, typically around 9.0-9.5.[1][4][5]

  • Derivatization : Add the mBBr solution to the mixture. The reaction is typically carried out at room temperature in the dark for a specific duration, ranging from 7.5 to 20 minutes, to allow for complete derivatization of the thiol groups.[1][2][4][5]

  • Reaction Termination : The reaction is stopped by acidification, for example, with methanesulfonic acid or acetic acid.[9]

HPLC-Fluorescence Detection

The derivatized sample is then injected into the HPLC system for separation and quantification.

  • Chromatographic Column : A reversed-phase C18 column is commonly used for the separation of the thiol-bimane adducts.[6]

  • Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[6][7]

  • Fluorescence Detection : The fluorescent thiol-bimane derivatives are detected using a fluorescence detector with excitation and emission wavelengths typically set around 378 nm and 492 nm, respectively.[4][5]

Visualizing the Workflow and Chemistry

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Thiol Extraction (e.g., 0.1M HCl) Sample->Extraction Reduction Reduction of Disulfides (optional, e.g., NaBH4) Extraction->Reduction Derivatization Addition of Monothis compound (mBBr) at alkaline pH Reduction->Derivatization Incubation Incubation (dark, room temp) Derivatization->Incubation Termination Reaction Termination (acidification) Incubation->Termination HPLC HPLC Separation (C18 column) Termination->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis and Quantification Fluorescence->Data

Caption: Experimental workflow for HPLC analysis of this compound-derivatized thiols.

References

A Comparative Guide to Monobromobimane and Monochlorobimane for Glutathione Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glutathione (B108866) (GSH), a critical intracellular antioxidant, is paramount in various fields of biomedical research and drug development. Among the fluorescent probes available for GSH detection, monobromobimane (mBBr) and monochlorobimane (B1663430) (mCBCl) are two widely used reagents. Both are essentially non-fluorescent until they react with thiols like GSH to form highly fluorescent adducts. This guide provides an objective comparison of mBBr and mCBCl for GSH assays, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Performance Comparison

A direct, comprehensive comparison of all performance parameters for mBBr and mCBCl under identical conditions is not extensively documented in a single study. However, by compiling data from various sources, we can construct a comparative overview.

PropertyMonothis compound (mBBr)Monochlorobimane (mCBCl)Key Considerations
Reaction Mechanism Reacts with thiols via nucleophilic substitution. Can react non-enzymatically and is also a substrate for Glutathione S-transferases (GSTs)[1].Reacts with thiols via nucleophilic substitution, primarily catalyzed by Glutathione S-transferases (GSTs)[2][3].mCBCl is generally considered more specific for GSH due to its greater reliance on GST catalysis. mBBr's higher reactivity can lead to labeling of other biological thiols.
Reaction Kinetics (Non-enzymatic) Reacts non-enzymatically with GSH. The reaction rate increases with pH[4][5].Slower non-enzymatic reaction with GSH compared to mBBr.The lower non-enzymatic rate of mCBCl can result in lower background fluorescence.
Reaction Kinetics (Enzymatic) Apparent Km with porcine GST π: 33 ± 3 µM; Apparent Vmax: 15 ± 1 µmol/min/mg[1].Apparent Km varies significantly with GST isozyme (e.g., 2.6 µM for rat neutral GST, 264 µM for human π GST)[1].The choice of probe may depend on the specific GST isozymes present in the experimental system.
Specificity for GSH Reacts with other biological thiols, making it less specific for GSH compared to mCBCl[6].Considered more specific for GSH due to its primary reliance on GST for catalysis.For applications requiring high specificity for GSH, mCBCl is generally the preferred choice.
Excitation/Emission Wavelengths ~390-398 nm / ~475-490 nm[1][6].~380-394 nm / ~470-490 nm[3][7].The spectral properties are very similar, allowing for the use of standard blue fluorescence filter sets.
Cell Permeability Cell permeable.Cell permeable.Both probes can be used for intracellular GSH detection in live cells.
Stability The GSH adduct is stable. The probe itself is light-sensitive and should be protected from light[6][8]. Stock solutions in acetonitrile (B52724) can be stored at 4°C for up to a month[8].The GSH adduct is stable[9].Proper storage and handling of the probes are crucial to ensure assay accuracy.
Sensitivity (Limit of Detection) LOD of 0.2 µM for a fluorescence HPLC assay[6].Data for a comparable fluorescence microplate assay is not readily available for a direct comparison.Assay sensitivity is dependent on the specific instrumentation and experimental conditions.
Quantum Yield of GSH Adduct Data not readily available.Data not readily available.The quantum yield is a critical factor for the brightness of the fluorescent signal.

Signaling Pathways and Experimental Workflows

Chemical Reaction of Bimanes with Glutathione

The reaction of both monothis compound and monochlorobimane with glutathione involves the nucleophilic attack of the thiolate group of GSH on the electrophilic carbon of the bimane, displacing the halide (bromide or chloride) and forming a stable, fluorescent thioether adduct. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

GSH_Bimane_Reaction GSH Glutathione (GSH-SH) TransitionState Transition State GSH->TransitionState BimaneX Monohalobimane (Bimane-X) X = Br or Cl BimaneX->TransitionState GSH_Bimane Fluorescent GSH-Bimane Adduct TransitionState->GSH_Bimane HX H-X TransitionState->HX GST GST (optional catalyst) GST->TransitionState catalyzes

Caption: Reaction of monohalobimanes with GSH.

Experimental Workflow for a Cellular GSH Assay

A typical workflow for measuring intracellular GSH using either mBBr or mCBCl in a microplate format involves cell seeding, treatment, incubation with the fluorescent probe, and fluorescence measurement.

GSH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed cells in a 96-well plate Culture Culture cells overnight SeedCells->Culture TreatCells Treat cells with experimental compounds Culture->TreatCells Incubate Incubate for the desired time TreatCells->Incubate AddProbe Add mBBr or mCBCl solution Incubate->AddProbe IncubateProbe Incubate in the dark AddProbe->IncubateProbe MeasureFluorescence Measure fluorescence (Ex/Em ~390/480 nm) IncubateProbe->MeasureFluorescence AnalyzeData Analyze fluorescence data MeasureFluorescence->AnalyzeData

Caption: Cellular GSH assay workflow.

Experimental Protocols

Protocol 1: In Vitro GSH Assay in Cell Lysates/Tissue Homogenates using Monothis compound

This protocol is adapted from a spectrofluorimetric assay method for glutathione and glutathione transferase[10][11][12].

Materials:

  • Monothis compound (mBBr)

  • Glutathione (GSH) standards

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5-7.4)

  • Cell lysis buffer or tissue homogenization buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mBBr (e.g., 10 mM in acetonitrile). Store protected from light.

    • Prepare a series of GSH standards in phosphate buffer (e.g., 0-100 µM).

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates according to your standard protocol.

    • Centrifuge the samples to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of sample supernatant or GSH standard.

    • Add 150 µL of phosphate buffer to each well.

    • Initiate the reaction by adding 10 µL of mBBr working solution (e.g., 1 mM in phosphate buffer, freshly diluted from stock). The final mBBr concentration should be in excess of the expected GSH concentration.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~475 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no GSH) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the GSH standards against their concentrations.

    • Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration.

Protocol 2: Live-Cell Intracellular GSH Assay using Monochlorobimane

This protocol is based on a microplate assay for GSH detection in intact cells[7][13].

Materials:

  • Monochlorobimane (mCBCl)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well black, clear-bottom microplate and culture overnight.

  • Cell Treatment:

    • Treat cells with experimental compounds as required by your experimental design. Include untreated control wells.

  • Probe Loading:

    • Prepare a working solution of mCBCl (e.g., 40 µM) in PBS or HBSS.

    • Remove the culture medium from the wells and wash the cells once with PBS or HBSS.

    • Add 100 µL of the mCBCl working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 10-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your cell type[7].

  • Fluorescence Measurement:

    • Measure the fluorescence intensity directly in the plate using a microplate reader (bottom-reading mode) with excitation at ~394 nm and emission at ~490 nm. Alternatively, visualize the cells using a fluorescence microscope with a DAPI or similar filter set.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only medium and the probe.

    • Compare the fluorescence intensities of treated and control cells to determine the relative changes in intracellular GSH levels.

Conclusion

Both monothis compound and monochlorobimane are valuable tools for the quantification of glutathione. The choice between the two probes will depend on the specific requirements of the experiment.

  • Monochlorobimane (mCBCl) is the preferred probe when specificity for GSH is the primary concern, as its reaction is largely dependent on the presence of glutathione S-transferases. This makes it particularly suitable for endpoint assays in cellular systems with active GSTs.

  • Monothis compound (mBBr) is a more reactive probe that can be used for both enzymatic and non-enzymatic detection of thiols. Its higher reactivity may be advantageous in systems with low GST activity or when a more rapid and total thiol measurement is desired. However, its lower specificity for GSH should be taken into consideration.

For both probes, it is crucial to perform appropriate controls and to optimize assay conditions, such as probe concentration and incubation time, for the specific cell type or sample being investigated. By carefully considering the properties and protocols outlined in this guide, researchers can confidently select and utilize the most appropriate bimane-based probe for their glutathione research.

References

A Comparative Guide to the Cross-Reactivity of Bromobimane with Non-Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobimane, specifically monothis compound (mBBr), is a widely utilized fluorescent probe prized for its high reactivity and selectivity towards thiol groups. Upon reaction with a thiol, the non-fluorescent this compound molecule forms a stable, highly fluorescent thioether adduct, enabling the sensitive detection and quantification of thiols in various biological contexts.[1][2] This property has made it an invaluable tool in studies of cellular redox status, protein function, and drug metabolism. However, a comprehensive understanding of its potential cross-reactivity with other biological nucleophiles is crucial for the accurate interpretation of experimental data and for the design of highly specific assays.

This guide provides a comparative analysis of the reactivity of this compound with common non-thiol nucleophiles, including primary amines, imidazoles, phenols, and alcohols. It summarizes available quantitative data, details relevant experimental protocols for assessing cross-reactivity, and offers a comparison with other common thiol-reactive probes.

Reactivity Profile: Thiols vs. Non-Thiol Nucleophiles

The high selectivity of this compound for thiols stems from the superior nucleophilicity of the thiolate anion (RS⁻) compared to other biological nucleophiles at physiological pH. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentrations of both this compound and the nucleophile.[3][4]

While direct, comprehensive quantitative data for the reaction of monothis compound with a wide range of non-thiol nucleophiles is sparse in the literature, the general reactivity trend can be inferred from the principles of nucleophilicity and from studies on similar electrophilic probes.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Monothis compound with Various Nucleophiles

Nucleophile Functional GroupRepresentative MoleculeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity (Thiol = 1)Notes
Thiolate Glutathione (GS⁻)~1.5 x 10³ (at pH 7.4)1The reaction rate is highly pH-dependent, increasing with pH as the thiol group deprotonates to the more nucleophilic thiolate.
Primary Amine Glycine (α-amino group)Estimated to be significantly lower than thiols<< 1Reactivity is pH-dependent, increasing at pH values above the pKa of the amino group.
Imidazole (B134444) Histidine (imidazole side chain)Estimated to be significantly lower than thiols<< 1The imidazole ring is a moderate nucleophile; reactivity is pH-dependent.
Phenol Tyrosine (phenolic side chain)Negligible under physiological conditions<<< 1The phenolate (B1203915) anion is a better nucleophile, but its formation requires a higher pH.
Alcohol Serine (hydroxyl side chain)Negligible under physiological conditions<<< 1Alcohols are generally poor nucleophiles.
Water Water (Hydrolysis)Very low<<< 1This compound is relatively stable in aqueous solutions at neutral pH but will hydrolyze over time, especially at higher pH.

Note: The rate constants for non-thiol nucleophiles are largely estimations based on qualitative observations and the known reactivity of similar electrophiles. Direct experimental determination is recommended for specific applications.

Discussion of Cross-Reactivity

Primary Amines (e.g., Lysine (B10760008) Side Chain)

Primary amines, such as the ε-amino group of lysine residues in proteins, are potential sites of cross-reactivity. At physiological pH (~7.4), a significant portion of these amines are protonated and thus non-nucleophilic. However, the small fraction of unprotonated amines can react with this compound. The reaction rate is expected to be substantially lower than that with thiols. While direct kinetic data for this compound is scarce, studies with other electrophiles suggest that the selectivity for thiols over amines is generally high.[5]

Imidazole (e.g., Histidine Side Chain)

The imidazole side chain of histidine can act as a nucleophile. Its reactivity is pH-dependent, with the neutral form being more nucleophilic. While less reactive than thiols, the possibility of histidine modification should be considered, especially in proteins where a specific histidine residue is in a favorable microenvironment that enhances its nucleophilicity.

Phenols and Alcohols (e.g., Tyrosine and Serine Side Chains)

Under typical physiological conditions (pH ~7.4), the hydroxyl groups of tyrosine and serine are poor nucleophiles and are not expected to react significantly with this compound. The reactivity of the phenolic hydroxyl group of tyrosine increases at higher pH values due to the formation of the more nucleophilic phenolate anion, but this is generally outside the range of most biological experiments.

Comparison with Other Thiol-Reactive Probes

Several other classes of reagents are commonly used for thiol modification, each with its own selectivity profile.

Table 2: Qualitative Comparison of Thiol-Reactive Probes

Probe ClassPrimary TargetCommon Non-Thiol Cross-ReactivityNotes
Bromobimanes ThiolsLow potential for reaction with primary amines and imidazoles at physiological pH.High selectivity for thiols. Reaction leads to a large increase in fluorescence.
Maleimides ThiolsCan react with primary amines, especially at higher pH and concentrations.Generally very high reactivity towards thiols.
Iodoacetamides ThiolsCan react with primary amines, imidazoles (histidine), and thioethers (methionine).Generally less reactive than maleimides but can exhibit broader cross-reactivity.

Experimental Protocols

To accurately assess the cross-reactivity of this compound for a specific application, it is essential to perform control experiments. Below are detailed protocols for quantifying the reactivity of this compound with a model thiol and a model non-thiol nucleophile.

Protocol 1: Determination of the Second-Order Rate Constant for the Reaction of Monothis compound with a Thiol (e.g., N-acetylcysteine)

Objective: To quantify the rate of reaction between mBBr and a model thiol.

Materials:

  • Monothis compound (mBBr) stock solution (e.g., 10 mM in acetonitrile)

  • N-acetylcysteine (NAC) stock solution (e.g., 100 mM in reaction buffer)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • Fluorescence spectrophotometer or plate reader with excitation at ~390 nm and emission detection at ~478 nm.

Procedure:

  • Reaction Setup: In a cuvette or a well of a microplate, prepare a reaction mixture containing the reaction buffer and NAC at a final concentration significantly higher than mBBr (e.g., 1 mM NAC).

  • Initiate Reaction: Rapidly add a small volume of the mBBr stock solution to the reaction mixture to achieve a final concentration in the low micromolar range (e.g., 10 µM).

  • Kinetic Measurement: Immediately start monitoring the increase in fluorescence intensity over time at 478 nm (excitation at 390 nm). Record data at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the reaction approaching completion.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Under pseudo-first-order conditions ([NAC] >> [mBBr]), the reaction will follow first-order kinetics with respect to mBBr. Fit the data to a single exponential equation: F(t) = F_max * (1 - exp(-k_obs * t)) where F(t) is the fluorescence at time t, F_max is the maximum fluorescence, and k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is then calculated as: k₂ = k_obs / [NAC]

Protocol 2: Assessment of Cross-Reactivity with a Primary Amine (e.g., N-acetyl-lysine)

Objective: To qualitatively and quantitatively assess the reaction of mBBr with a model primary amine.

Materials:

  • Monothis compound (mBBr) stock solution (e.g., 10 mM in acetonitrile)

  • N-acetyl-lysine stock solution (e.g., 1 M in reaction buffer)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.5 - a slightly higher pH is used to increase the concentration of the unprotonated amine)

  • Fluorescence spectrophotometer or plate reader

  • HPLC system with a fluorescence detector

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Reaction for Kinetic Analysis (Fluorescence):

    • Follow the same procedure as in Protocol 1, but replace NAC with N-acetyl-lysine at a high concentration (e.g., 100 mM).

    • Monitor for any increase in fluorescence over an extended period (e.g., several hours to days) to detect a much slower reaction. If a reaction is observed, calculate the second-order rate constant as described above.

  • Reaction for Product Analysis (HPLC and Mass Spectrometry):

    • Prepare a reaction mixture with higher concentrations of both mBBr (e.g., 1 mM) and N-acetyl-lysine (e.g., 10 mM) in the reaction buffer (pH 8.5).

    • Incubate the reaction mixture for an extended period (e.g., 24-48 hours) at room temperature, protected from light.

    • Analyze the reaction mixture by reverse-phase HPLC with fluorescence detection. Look for the appearance of new fluorescent peaks that are not present in control reactions (mBBr alone, N-acetyl-lysine alone).

    • If a new peak is observed, collect the fraction and analyze it by mass spectrometry to confirm the formation of the N-acetyl-lysine-bimane adduct.

Visualizations

Reaction Signaling Pathway

ReactionPathway mBBr This compound (Non-fluorescent) Thioether Thioether Adduct (Highly Fluorescent) mBBr->Thioether Fast Reaction (High k₂) AmineAdduct Amine Adduct (Potentially Fluorescent) mBBr->AmineAdduct Slow Reaction (Low k₂) ImidazoleAdduct Imidazole Adduct (Potentially Fluorescent) mBBr->ImidazoleAdduct Very Slow Reaction (Very Low k₂) NoReaction No Significant Reaction (under physiological conditions) mBBr->NoReaction Thiol Thiolate (RS⁻) (High Nucleophilicity) Thiol->Thioether Amine Amine (R-NH₂) (Lower Nucleophilicity) Amine->AmineAdduct Imidazole Imidazole (Histidine) (Moderate Nucleophilicity) Imidazole->ImidazoleAdduct Hydroxyl Hydroxyl (R-OH) (Low Nucleophilicity) Hydroxyl->NoReaction

Caption: Reaction pathways of this compound with thiol and non-thiol nucleophiles.

Experimental Workflow for Assessing Cross-Reactivity

CrossReactivityWorkflow Start Start: Assess this compound Cross-Reactivity PrepareReagents Prepare Stock Solutions: - this compound - Thiol (e.g., NAC) - Non-Thiol Nucleophiles  (e.g., N-acetyl-lysine, Histidine) Start->PrepareReagents KineticAssay Perform Kinetic Assay (Fluorescence Monitoring) PrepareReagents->KineticAssay HPLC_MS Perform HPLC-MS Analysis of Reaction Products PrepareReagents->HPLC_MS For qualitative confirmation AnalyzeKinetics Analyze Kinetic Data (Calculate k₂) KineticAssay->AnalyzeKinetics CompareRates Compare Second-Order Rate Constants (k₂) AnalyzeKinetics->CompareRates Conclusion Conclusion: Determine Selectivity Profile CompareRates->Conclusion Significant difference in rates ConfirmAdducts Confirm Adduct Formation (Mass Spectrometry) HPLC_MS->ConfirmAdducts ConfirmAdducts->Conclusion

Caption: Workflow for determining the cross-reactivity of this compound.

Conclusion

Monothis compound remains a highly selective and valuable tool for the fluorescent labeling of thiols. While the potential for cross-reactivity with other biological nucleophiles, particularly primary amines and imidazoles, exists, the rates of these reactions are significantly lower than the reaction with thiols under physiological conditions. For applications requiring the highest degree of certainty, it is imperative that researchers perform appropriate control experiments, as outlined in this guide, to quantify the extent of any potential non-specific labeling within their specific experimental system. A thorough understanding of the reactivity profile of this compound will ultimately lead to more accurate and reliable experimental outcomes.

References

A Head-to-Head Comparison: Bromobimane vs. Ellman's Reagent for Total Thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of total thiol content is crucial for understanding cellular redox states, protein functionality, and drug efficacy. This guide provides an objective comparison of two widely used thiol quantification methods: the fluorescent bromobimane assay and the colorimetric Ellman's reagent assay. We present a summary of their performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist in selecting the optimal method for your research needs.

The quantification of sulfhydryl groups (-SH) is a fundamental aspect of various biological and pharmaceutical research areas. Two of the most common reagents employed for this purpose are this compound and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. While both effectively quantify thiols, they operate on different principles, leading to significant differences in sensitivity, specificity, and experimental workflow.

Principles of Detection

This compound: A Fluorescent Approach

Monothis compound (mBBr) is a non-fluorescent molecule that becomes highly fluorescent upon reaction with a thiol group. The reaction is a nucleophilic substitution where the thiol attacks the bromomethyl group of this compound, displacing the bromide ion and forming a stable, fluorescent thioether adduct.[1] This fluorescence can be measured to quantify the amount of thiol present in the sample. The requirement for a fluorescence plate reader or an HPLC with a fluorescence detector makes it a highly sensitive technique.[2]

Bromobimane_Reaction Thiol R-SH Reaction + Thiol->Reaction This compound This compound (non-fluorescent) This compound->Reaction Thioether Fluorescent Adduct HBr + HBr Product Reaction->Product Product->Thioether Product->HBr

Caption: Reaction of this compound with a thiol group.

Ellman's Reagent: A Colorimetric Method

Ellman's reagent (DTNB) is a symmetrical disulfide that reacts with free thiol groups in a thiol-disulfide exchange reaction.[3] This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored product with a strong absorbance at 412 nm.[4] The intensity of the yellow color is directly proportional to the concentration of thiols in the sample and can be quantified using a standard spectrophotometer or microplate reader.[4]

Ellmans_Reagent_Reaction Thiol R-SH Reaction + Thiol->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction MixedDisulfide R-S-TNB TNB + TNB²⁻ (Yellow, Absorbs at 412 nm) Product Reaction->Product Product->MixedDisulfide Product->TNB

Caption: Reaction of Ellman's reagent with a thiol group.

Performance Comparison

The choice between this compound and Ellman's reagent often depends on the specific requirements of the experiment, such as the expected thiol concentration, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureThis compound with HPLCEllman's Reagent (DTNB)
Principle FluorometricColorimetric
Detection Method Fluorescence (Ex: ~390 nm, Em: ~475 nm)[2]Absorbance (412 nm)[4]
Sensitivity High (picomole to nanomolar range)[5]Moderate (micromolar range)[6]
Limit of Detection (LOD) ~0.1 pmol[7], ~2.0 nM[5]~0.2 - 3 µM[6][8]
Dynamic Range Wide, dependent on HPLC conditions and detector settings. For specific thiols, linear ranges have been reported from nmol/mL to mg/mL.[9]~1 - 100 µM[6]
Specificity Highly specific for thiols, especially when coupled with HPLC for separation of different thiol species.[2]Reacts with accessible free thiols. Can be prone to interference from other reducing agents.[2]
Throughput Low to medium, limited by HPLC run time.[2]High, suitable for 96-well plate format.[2]
Instrumentation HPLC with fluorescence detector.[2]Spectrophotometer or microplate reader.[2]
Key Advantages High sensitivity and specificity; allows for the quantification of individual thiol species.[2]Simple, rapid, and cost-effective.[2]
Key Disadvantages Requires specialized equipment (HPLC); lower throughput.[2]Lower sensitivity; potential for interference from other nucleophiles and turbidity.[2]

Experimental Protocols

Quantification of Total Thiols using this compound with HPLC

This protocol outlines a general procedure for the derivatization of thiols with monothis compound followed by HPLC analysis.

Materials:

  • Monothis compound (mBBr) solution (e.g., 10 mM in a suitable organic solvent like acetonitrile (B52724) or DMSO, protected from light)

  • Sample containing thiols

  • Thiol standards (e.g., glutathione, cysteine)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0)[7]

  • Quenching solution (e.g., methanesulfonic acid)[7]

  • HPLC system with a C18 reversed-phase column and a fluorescence detector

Procedure:

  • Sample and Standard Preparation: Prepare samples and a series of thiol standards in the reaction buffer.

  • Derivatization: In a microcentrifuge tube, mix the sample or standard with the reaction buffer. Add the mBBr solution to a final concentration of 1-2 mM in excess of the expected thiol concentration.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 10-15 minutes. The reaction is generally rapid.[2]

  • Quenching: Stop the reaction by adding the quenching solution to lower the pH.[7]

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Detection: Separate the mBBr-derivatized thiols using a suitable gradient of mobile phases. Detect the fluorescently labeled thiols using a fluorescence detector with excitation at approximately 390 nm and emission at approximately 475 nm.[2]

  • Quantification: Determine the concentration of thiols in the sample by comparing the peak areas to the standard curve generated from the thiol standards.

Quantification of Total Thiols using Ellman's Reagent

This protocol is a standard method for determining total thiol concentration using a spectrophotometer or microplate reader.

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[4]

  • Sample containing thiols

  • Thiol standards (e.g., cysteine, glutathione)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[4]

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of a known thiol standard (e.g., cysteine) in the reaction buffer.

  • Sample Preparation: Prepare the unknown samples in the reaction buffer.

  • Reaction Setup:

    • For Microplate Reader: To each well of a 96-well plate, add a specific volume of the standard or sample.

    • For Spectrophotometer: In a cuvette, mix a specific volume of the standard or sample with the reaction buffer.

  • Initiate Reaction: Add the DTNB solution to each well or cuvette.

  • Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes.[2]

  • Measurement: Measure the absorbance at 412 nm using a microplate reader or spectrophotometer.

  • Data Analysis: Subtract the absorbance of a blank (reaction buffer with DTNB) from the absorbance of the standards and samples. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion: Making the Right Choice

Both this compound and Ellman's reagent are valuable tools for the quantification of total thiols. The selection of the most appropriate method hinges on the specific experimental requirements.

  • Ellman's reagent is the ideal choice for routine, high-throughput applications where simplicity, speed, and cost-effectiveness are paramount, and when the expected thiol concentrations are in the micromolar range. Its major drawback is the lower sensitivity and potential for interference.

  • This compound, particularly when coupled with HPLC, offers superior sensitivity and specificity, making it the preferred method for samples with low thiol concentrations or when the quantification of individual thiol species is necessary. However, this method requires more specialized equipment and has a lower throughput.

By carefully considering the factors outlined in this guide, researchers can confidently select the most suitable reagent to obtain accurate and reliable thiol quantification data for their studies.

References

A Comparative Guide to Thiol Quantification: Unveiling the Strengths of the Monobromobimane Spectrofluorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular biochemistry and oxidative stress analysis, the accurate quantification of low-molecular-weight thiols like glutathione (B108866) (GSH) is paramount. This guide provides a comprehensive validation of the spectrofluorimetric assay using monobromobimane (MBB) and compares its performance against the widely used Ellman's reagent (DTNB) method. The experimental data and detailed protocols herein support the superior sensitivity and reliability of the MBB assay for thiol quantification in biological samples.

The MBB assay leverages the reaction of the essentially non-fluorescent monothis compound with the sulfhydryl group of thiols to produce a highly fluorescent adduct.[1][2] This reaction forms the basis of a sensitive detection method. The resulting fluorescence intensity is directly proportional to the thiol concentration, allowing for precise quantification.

Performance Comparison: Monothis compound vs. Ellman's Reagent

The selection of an appropriate thiol quantification assay is critical for obtaining reliable experimental results. Below is a comparative summary of the monothis compound assay and the classic colorimetric method using Ellman's reagent.

FeatureMonothis compound (MBB) AssayEllman's Reagent (DTNB) Assay
Principle FluorometricColorimetric
Detection Wavelength Excitation: ~380-390 nm, Emission: ~475-492 nm[3][4][5]Absorbance: 412 nm[6][7]
Sensitivity High (up to 400 times more sensitive than Ellman's reagent)[1]Moderate
Limit of Detection (LOD) As low as 0.5 µM for H2S species[5]Typically in the low micromolar range
Linearity Range Wide linear range, e.g., 1.16–35 nmol/mL for glutathione[4]Dependent on path length and spectrophotometer
Reaction pH Optimal around pH 6.5-8.0[3][8]Slightly alkaline, typically pH 8.0[7]
Interference Less susceptible to interference[2]Can be affected by turbidity and other absorbing compounds at 412 nm
Stability of Product Thiol-bimane adducts are stable, especially at acidic pH[2]The colored product (TNB) is stable
Instrumentation Spectrofluorometer or HPLC with fluorescence detectorSpectrophotometer

Experimental Protocols

Detailed methodologies for both the monothis compound spectrofluorimetric assay and the Ellman's reagent assay are provided below to facilitate experimental replication and validation.

Monothis compound Spectrofluorimetric Assay Protocol

This protocol is adapted from established methods for the quantification of glutathione.[8][9]

Materials:

  • Monothis compound (MBB)

  • Reduced Glutathione (GSH) standard

  • Phosphate (B84403) buffer (pH 6.5)

  • Acetonitrile (HPLC grade)

  • Disodium ethylenediaminetetraacetic acid (EDTA)

  • Biological sample (e.g., liver cytosol)

  • Spectrofluorometer and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • GSH Stock Solution (3 mM): Dissolve 90 mg of reduced glutathione in 100 ml of 10 mM EDTA solution. De-aerate the EDTA solution with nitrogen gas beforehand.[8]

    • MBB Stock Solution (1.0 mM): Dissolve 6.77 mg of monothis compound in 25 ml of acetonitrile.[8] Store protected from light.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the GSH stock solution in phosphate buffer to obtain final concentrations ranging from 0 to 260 µM.[8]

    • In a cuvette, mix varying amounts of the GSH dilutions with 150 µl of the MBB stock solution (final concentration 50 µM) in a final volume of 3.0 ml with phosphate buffer.[8]

  • Sample Preparation and Measurement:

    • For determining GSH content in a biological sample, add a small volume (e.g., 10 µl) of the sample (e.g., liver cytosol fraction) to a cuvette containing 30 µl of MBB stock solution (final concentration 10 µM) in 3.0 ml of phosphate buffer at pH 6.5 and 25°C.[8][9]

    • A blank cuvette should be prepared using distilled water instead of the sample.[8]

  • Fluorescence Measurement:

    • Incubate the reaction mixtures.

    • Measure the increase in fluorescence at an emission wavelength of 475 nm with an excitation wavelength of around 390 nm.[3]

    • The rate of fluorescence increase per minute can be recorded.[8]

  • Data Analysis:

    • Plot the fluorescence intensity against the known GSH concentrations to generate a standard curve.

    • Determine the GSH concentration in the biological samples by interpolating their fluorescence readings from the standard curve.

Ellman's Reagent (DTNB) Assay Protocol

This protocol provides a standard procedure for quantifying free sulfhydryl groups.[6][7]

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Cysteine hydrochloride monohydrate or reduced Glutathione (GSH) for standard curve

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer solution at pH 8.0.[7]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 ml of the Reaction Buffer.[7]

  • Standard Curve Preparation:

    • Prepare a stock solution of a sulfhydryl standard (e.g., 1.5 mM cysteine hydrochloride monohydrate).[7]

    • Perform serial dilutions of the stock solution in the Reaction Buffer to create a set of standards.[7]

  • Reaction and Measurement:

    • To each standard and sample solution, add the DTNB solution (e.g., 50 µL of DTNB solution to the standards).[7]

    • Mix well and incubate at room temperature for 15 minutes.[7]

    • Measure the absorbance of the yellow-colored product (TNB) at 412 nm using a spectrophotometer.[6][7]

  • Data Analysis:

    • Plot the absorbance values of the standards against their respective concentrations to generate a standard curve.

    • Determine the concentration of free sulfhydryls in the samples from this curve.

Visualizing the Assay Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both the monothis compound and Ellman's reagent assays.

Monobromobimane_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis MBB_stock MBB Stock (in Acetonitrile) Mix Mix MBB, Buffer, and GSH Standard/Sample MBB_stock->Mix GSH_std GSH Standard Stock GSH_std->Mix Buffer Phosphate Buffer (pH 6.5) Buffer->Mix Sample Biological Sample Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence (Ex: ~390nm, Em: ~475nm) Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Quantify Quantify Thiol Concentration Measure->Quantify Std_Curve->Quantify

Monothis compound Assay Workflow

Ellmans_Reagent_Assay_Workflow cluster_prep_ellman Preparation cluster_reaction_ellman Reaction cluster_detection_ellman Detection cluster_analysis_ellman Analysis DTNB_sol DTNB Solution Mix_ellman Mix DTNB, Buffer, and Thiol Standard/Sample DTNB_sol->Mix_ellman Thiol_std Thiol Standard Stock Thiol_std->Mix_ellman Buffer_ellman Phosphate Buffer (pH 8.0) Buffer_ellman->Mix_ellman Sample_ellman Sample Sample_ellman->Mix_ellman Incubate_ellman Incubate (15 min) Mix_ellman->Incubate_ellman Measure_abs Measure Absorbance (412 nm) Incubate_ellman->Measure_abs Std_Curve_ellman Generate Standard Curve Measure_abs->Std_Curve_ellman Quantify_ellman Quantify Thiol Concentration Measure_abs->Quantify_ellman Std_Curve_ellman->Quantify_ellman

Ellman's Reagent Assay Workflow

The Underlying Chemistry

The chemical reactions that form the basis of these assays are distinct, leading to their different detection modalities.

Reaction_Mechanisms cluster_mbb Monothis compound Reaction cluster_dtnb Ellman's Reagent Reaction MBB Monothis compound (Non-fluorescent) Adduct Thiol-Bimane Adduct (Highly Fluorescent) MBB->Adduct + Thiol R-SH (Thiol) Thiol->Adduct DTNB DTNB (Ellman's Reagent) Mixed_Disulfide Mixed Disulfide DTNB->Mixed_Disulfide + TNB TNB (Yellow, Absorbs at 412 nm) DTNB->TNB Thiol2 R-SH (Thiol) Thiol2->Mixed_Disulfide Thiol2->TNB

Assay Reaction Principles

References

A Comparative Guide to Cysteine-Specific Probes: Bromobimane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues is a cornerstone of protein analysis, enabling the study of protein structure, function, and drug interactions. This guide provides a comprehensive comparison of bromobimane and its primary alternatives—maleimides and iodoacetamides—for specific cysteine modification, supported by experimental data and detailed protocols to inform probe selection and application.

The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling with fluorescent probes. An ideal probe offers high specificity, rapid reaction kinetics, and robust fluorescence for sensitive detection. Here, we evaluate the performance of monothis compound (mBBr) against the two most common classes of cysteine-reactive probes: maleimides and iodoacetamides.

Quantitative Performance Comparison

The choice of a fluorescent probe is often governed by its reactivity and specificity towards the target residue. The following table summarizes the key performance metrics for this compound, maleimides, and iodoacetamides.

FeatureMonothis compound (mBBr)MaleimidesIodoacetamides (IAA)
Primary Target CysteineCysteineCysteine
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Substitution (SN2)
Optimal pH ~9.5[1]6.5 - 7.5[2][3]7.5 - 8.5
Reaction Rate with Cysteine FastFast (100-1000 M-1s-1)[3]Fast
Specificity for Cysteine High, but potential for non-covalent binding at high concentrations.Very High; minimal reaction with methionine, histidine, or tyrosine at optimal pH.[2][4]High, but can exhibit off-target reactions with lysine, histidine, and methionine at higher pH and longer reaction times.[3][4]
Common Side Reactions Physical entrapment of fluorescent products at high concentrations.Hydrolysis at pH > 8.0; reaction with primary amines at pH > 8.5.[2][3]Alkylation of Lys, His, Met, Asp, Glu, and N-terminus.[1]

Delving Deeper: Reaction Mechanisms and Specificity

The specificity of a probe is intimately linked to its reaction mechanism and the conditions under which it is used.

Monothis compound (mBBr) is a lipophilic, essentially non-fluorescent molecule that readily crosses cell membranes. Upon reaction with thiols, such as the sulfhydryl group of cysteine, it forms a stable, highly fluorescent thioether adduct. The reaction is a nucleophilic substitution, and its efficiency is pH-dependent, with optimal reactivity observed at a pH of around 9.5.[1] While generally specific for thiols, at high concentrations, there is a possibility of non-covalent binding or physical entrapment of the fluorescent product within proteins.

Maleimides react with cysteine thiols via a Michael addition, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][3] At pH values above 8.5, the reactivity towards primary amines, such as the side chain of lysine, increases, and the maleimide (B117702) group itself is more susceptible to hydrolysis, rendering it non-reactive.[2][3] Notably, maleimides do not show significant reactivity towards methionine, histidine, or tyrosine, making them a highly selective choice for cysteine modification under controlled pH conditions.[2][4]

Iodoacetamides (IAA) are classic alkylating agents that react with cysteine thiols through an SN2 nucleophilic substitution, forming a stable thioether linkage. While highly effective for cysteine labeling, iodoacetamides are known to be less specific than maleimides.[4] They can exhibit off-target reactions with other nucleophilic amino acid side chains, including those of histidine, methionine, and lysine, particularly at alkaline pH and with prolonged incubation times.[3][4]

Experimental Protocols

To aid in the practical application of these probes, detailed methodologies for assessing their specificity are provided below.

Protocol for Assessing Probe Specificity by Mass Spectrometry

This protocol outlines a general procedure to quantitatively compare the specificity of this compound, a maleimide-based probe, and an iodoacetamide-based probe for cysteine residues over other nucleophilic amino acids.

1. Reagents and Materials:

  • Model protein with a known number of cysteine, lysine, histidine, and methionine residues (e.g., Bovine Serum Albumin)

  • Monothis compound (mBBr)

  • Fluorescent maleimide probe (e.g., N-(1-pyrenyl)maleimide)

  • Fluorescent iodoacetamide (B48618) probe (e.g., 5-iodoacetamidofluorescein)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 100 mM DTT)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (for blocking free thiols post-reaction)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

2. Experimental Procedure:

  • Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.

  • Probe Reaction:

    • Divide the protein solution into four tubes. One will serve as a negative control (no probe).

    • To the other three tubes, add a 10-fold molar excess of mBBr, the maleimide probe, or the iodoacetamide probe, respectively.

    • Incubate the reactions for 1 hour at room temperature in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM.

  • Reduction and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

    • Alkylate any remaining free thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the modifications on cysteine, lysine, histidine, and methionine residues.

3. Data Analysis:

  • Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

  • Specify the expected mass shifts for each probe on cysteine and potential off-target amino acids.

  • Quantify the relative abundance of modified peptides for each probe to determine the extent of on-target (cysteine) and off-target labeling.

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the chemical reaction of this compound with cysteine and the general workflow for assessing probe specificity.

G cluster_reaction This compound Reaction with Cysteine This compound This compound (non-fluorescent) Product Fluorescent Adduct (-S-Bimane) This compound->Product Nucleophilic Attack Cysteine Cysteine Residue (-SH) Cysteine->Product

Reaction of this compound with Cysteine.

G cluster_workflow Workflow for Assessing Probe Specificity A Prepare Protein Solution B Incubate with Fluorescent Probe (this compound, Maleimide, or Iodoacetamide) A->B C Quench Reaction B->C D Reduce and Alkylate Remaining Thiols C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis: Identify and Quantify Modifications F->G

General Experimental Workflow.

Conclusion

The selection of a fluorescent probe for cysteine labeling is a critical decision that depends on the specific experimental goals and the biological context.

  • Monothis compound is a reliable choice for labeling thiols and is particularly useful for live-cell imaging due to its membrane permeability. However, careful optimization of concentration is necessary to avoid non-specific interactions.

  • Maleimides offer the highest specificity for cysteine residues, especially when the reaction pH is maintained between 6.5 and 7.5.[2][3] This makes them the preferred choice for applications requiring minimal off-target labeling.

  • Iodoacetamides are effective cysteine labeling reagents but exhibit a higher propensity for side reactions with other nucleophilic amino acids.[3][4] Their use may be suitable when absolute specificity is not the primary concern, or when reaction conditions can be carefully controlled to minimize off-target modifications.

By understanding the distinct reactivity profiles and adhering to optimized experimental protocols, researchers can confidently select the most appropriate probe to achieve their desired labeling outcomes and generate high-quality, reproducible data.

References

A Comparative Guide to Bromobimane and Dibromobimane for Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes, is paramount in biomedical research. This guide provides a comprehensive comparison of two widely used fluorescent probes for sulfide detection: monobromobimane (mBBr) and dithis compound (B43652) (dBBr). This analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their specific experimental needs.

Overview of Reaction Mechanisms

Both this compound and dithis compound react with hydrogen sulfide to form fluorescent products that can be quantified.

  • Monothis compound (mBBr): Reacts with H₂S in a two-step process. The initial reaction forms a thiol intermediate, which then reacts with a second molecule of mBBr to yield the stable and fluorescent sulfide dibimane (SdB) .[1][2] This reaction requires two equivalents of mBBr for each molecule of sulfide.

  • Dithis compound (dBBr): Possesses two reactive bromide groups on a single bimane core. It reacts with H₂S in a more direct, intramolecular fashion to form the highly fluorescent bimane thioether (BTE) .[3][4] This 1:1 stoichiometry can lead to faster reaction kinetics.[3][4][5][6][7]

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters of mBBr and dBBr for sulfide detection.

ParameterMonothis compound (mBBr)Dithis compound (dBBr)Reference
Fluorescent Product Sulfide dibimane (SdB)Bimane thioether (BTE)[3][4]
Excitation Wavelength (λex) ~390 nm~390 nm[1][8]
Emission Wavelength (λem) ~475 nm~475 nm[1][8]
Quantum Yield (Φ) 8.3%62%[3][4]
Limit of Detection (LOD) 2 nM0.6 pM[3][4][5][9][10]
Reaction Stoichiometry (Probe:Sulfide) 2:11:1[3]
Reaction Rate with Sulfide SlowerSignificantly faster[3][4][5][6][7]
Specificity for Sulfide HighLower (reacts with other thiols)[3][4][5]

Key Advantages and Disadvantages

Monothis compound (mBBr):

  • Advantages:

    • High Specificity: Exhibits minimal reactivity with other endogenous thiols such as glutathione (B108866) (GSH), making it a more reliable choice for complex biological samples.[4] Under identical conditions, the mBBr method was found to extrude less than 0.01% of sulfur from GSH.[4]

    • Well-Established Methodology: The HPLC-based detection method for SdB is well-documented and widely used.[1][2][9][11][12][13]

  • Disadvantages:

    • Slower Reaction Kinetics: The two-step reaction mechanism results in a slower formation of the fluorescent product compared to dBBr.[3][4][5][6][7] The first-order rate constant for the reaction with hydrosulfide (B80085) has been reported as approximately 0.01 s⁻¹.[1]

    • Lower Sensitivity: The lower quantum yield of SdB contributes to a higher limit of detection compared to the dBBr method.[3][4][5][9][10]

Dithis compound (dBBr):

  • Advantages:

    • High Sensitivity: The resulting BTE product has a significantly higher quantum yield, leading to an exceptionally low limit of detection.[3][4][5] The brightness of BTE is over four times that of SdB.[3]

    • Faster Reaction Kinetics: The intramolecular reaction mechanism allows for a much faster trapping of sulfide.[3][4][5][6][7]

  • Disadvantages:

    • Lack of Specificity: This is the most significant drawback of dBBr. It can react with and extract sulfur from other biological sulfhydryl-containing molecules, such as thiols with α- or β-hydrogens, leading to an overestimation of sulfide concentrations.[3][4][5][6] For instance, after a 30-minute incubation, dBBr was found to extract approximately 7.0% of the sulfur from GSH.[4] This makes it unsuitable for use in biological samples where other thiols are present in significant concentrations.[3][4][5]

Experimental Protocols

Sulfide Detection using Monothis compound (mBBr) with RP-HPLC

This protocol is adapted from established methods for the quantification of sulfide in biological samples.[2][9]

1. Sample Preparation and Derivatization:

  • All steps should be performed in a low-oxygen environment (e.g., a hypoxic chamber with 1% O₂) to prevent sulfide oxidation.[9] Samples and reagents should be protected from light.[9]

  • To 30 µL of the sample, add 70 µL of 100 mM Tris-HCl buffer (pH 9.5, containing 0.1 mM DTPA).

  • Add 50 µL of 10 mM mBBr (dissolved in deoxygenated acetonitrile).

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.

  • Centrifuge the mixture to pellet any precipitate. The supernatant is ready for HPLC analysis.

2. RP-HPLC with Fluorescence Detection:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Fluorescence Detector: Set to excitation at 390 nm and emission at 475 nm.[1][9]

  • Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).[9]

  • Injection Volume: 10 µL.[9]

  • Quantification: The concentration of SdB is determined by comparing the peak area to a standard curve prepared with known concentrations of sulfide.

Signaling Pathway and Workflow Diagrams

Reaction_Mechanisms cluster_mBBr Monothis compound (mBBr) Reaction cluster_dBBr Dithis compound (dBBr) Reaction H2S_m H₂S Intermediate Bimane-SH (Intermediate) H2S_m->Intermediate + mBBr mBBr1 mBBr SdB Sulfide Dibimane (SdB) (Fluorescent) Intermediate->SdB + mBBr mBBr2 mBBr H2S_d H₂S BTE Bimane Thioether (BTE) (Highly Fluorescent) H2S_d->BTE + dBBr dBBr dBBr Thiol Other Thiols (e.g., GSH) BTE_interfere BTE (Interference) Thiol->BTE_interfere + dBBr

Caption: Reaction mechanisms of mBBr and dBBr with sulfide.

HPLC_Workflow Sample Biological Sample Derivatization Derivatization with mBBr (pH 9.5, 30 min, RT) Sample->Derivatization Stop Stop Reaction (Sulfosalicylic Acid) Derivatization->Stop Centrifuge Centrifugation Stop->Centrifuge HPLC RP-HPLC Analysis (Fluorescence Detection) Centrifuge->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

Caption: Experimental workflow for sulfide detection using mBBr-HPLC.

Conclusion and Recommendations

The choice between monothis compound and dithis compound for sulfide detection is highly dependent on the experimental context.

  • For applications requiring high specificity and reliable quantification of sulfide in complex biological matrices such as cell lysates, plasma, or tissue homogenates, monothis compound (mBBr) is the recommended probe . Its minimal cross-reactivity with other thiols ensures that the measured fluorescence is a true representation of the sulfide concentration.

  • For in vitro assays or samples where sulfide is the predominant thiol and maximum sensitivity is required, dithis compound (dBBr) may be considered . Its superior brightness and rapid reaction kinetics allow for the detection of picomolar concentrations of sulfide. However, researchers must be cautious of its potential for interference from other sulfhydryl-containing compounds and should perform appropriate control experiments to validate their results.

References

quantitative analysis of protein labeling with monobromobimane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Protein Labeling with Monobromobimane

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of protein thiols, the choice of a labeling reagent is critical for achieving accurate and reproducible results. This guide provides an objective comparison of monothis compound (mBBr) with other common thiol-reactive probes, supported by experimental data and detailed protocols.

Introduction to Thiol-Reactive Probes

Thiol-reactive fluorescent probes are essential tools for labeling cysteine residues in proteins, enabling the study of protein structure, function, and redox status. Monothis compound (mBBr) is a widely used reagent that becomes fluorescent upon reaction with thiols.[1][2] Its primary alternatives include maleimides and iodoacetamides, each with distinct reactivity and spectral properties.

Performance Comparison of Thiol-Reactive Probes

The selection of an appropriate thiol-reactive probe depends on several factors, including its spectroscopic properties, reactivity, and the stability of the resulting conjugate.

Spectroscopic Properties

The following table summarizes the key spectroscopic properties of mBBr and a selection of popular alternative thiol-reactive fluorescent probes.

Probe FamilySpecific Probe ExampleReactive GroupExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Bimane Monothis compound (mBBr)Bromoalkyl~394~490~5,000~0.1-0.3
Coumarin 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)Maleimide (B117702)~386~470~35,000~0.4 (in ethanol)
Fluorescein (B123965) Fluorescein-5-MaleimideMaleimide492517~83,000~0.92 (in 0.1 M NaOH)
Alexa Fluor™ Alexa Fluor™ 488 C₅ MaleimideMaleimide494519~71,0000.62
BODIPY™ BODIPY™ FL IAIodoacetamide (B48618)503512~80,0000.97
Reactivity and Selectivity
  • Monothis compound (mBBr) is a cell-permeable, thiol-reactive fluorogenic probe that reacts rapidly with available thiol groups at physiological pH to generate a stable fluorescent signal.[3] It is essentially non-fluorescent until it reacts with a thiol, which is advantageous for reducing background fluorescence.[1]

  • Maleimides react with thiols at a near-neutral pH (6.5-7.5) to form stable thioether bonds.[4] They are generally more thiol-selective than iodoacetamides and do not typically react with histidine or methionine at this pH range.

  • Iodoacetamides are also highly reactive towards thiols but can exhibit some off-target reactivity with other amino acid residues like histidine and methionine, especially at higher pH.

Stability of Conjugates

The stability of the bond formed between the probe and the protein is crucial for the reliability of quantitative studies. The thioether bond formed by maleimides can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Some newer maleimide-based linkers have been developed to improve stability. The stability of the mBBr-thiol adduct is generally considered high, and it is stable in an acidic environment for at least 15 hours.[5]

Experimental Protocols

Detailed methodologies for protein labeling are essential for reproducible quantitative analysis. Below are representative protocols for mBBr and two common alternatives.

Protocol 1: Protein Labeling with Monothis compound (mBBr)

This protocol is adapted from methodologies for the quantitative analysis of protein thiols.[2][3][6]

1. Materials and Reagents:

  • Purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Monothis compound (mBBr)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • L-cysteine (for quenching)

  • Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)

  • Desalting column (e.g., PD-10) or dialysis equipment

2. Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP or DTT for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis.

    • Adjust the protein concentration to ~2.0 mg/mL in the labeling buffer.

  • Labeling Reaction:

    • Prepare a fresh 100 mM stock solution of mBBr in DMSO.

    • Add the mBBr stock solution to the protein solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching and Purification:

    • Quench the reaction by adding L-cysteine to a final concentration of 100 mM.

    • Remove unreacted mBBr and quenching agent using a desalting column or dialysis.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm and the mBBr adduct at ~394 nm.

    • Calculate the protein concentration and the concentration of the bound mBBr.

    • The DOL is the molar ratio of mBBr to protein. A typical labeling efficiency is in the range of 80-85%.[2]

Protocol 2: Protein Labeling with Fluorescein-5-Maleimide

This protocol is a general procedure for labeling proteins with maleimide-based probes.

1. Materials and Reagents:

  • Purified protein in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Fluorescein-5-Maleimide

  • DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column or dialysis equipment

2. Procedure:

  • Protein Preparation:

    • As in the mBBr protocol, reduce disulfide bonds if necessary and remove the reducing agent.

    • Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Remove unreacted maleimide using a desalting column or dialysis.

  • Determination of DOL:

    • Measure the absorbance of the labeled protein at 280 nm and for fluorescein at ~494 nm.

    • Calculate the DOL as described for mBBr.

Protocol 3: Protein Labeling with an Iodoacetamide Probe (BODIPY™ FL IA)

This protocol outlines the general steps for using iodoacetamide-based probes.

1. Materials and Reagents:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • BODIPY™ FL IA

  • DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column or dialysis equipment

2. Procedure:

  • Protein Preparation:

    • Similar to the other protocols, pretreat the protein with a reducing agent if needed and subsequently remove it.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the iodoacetamide probe in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the probe to the protein solution.

    • Incubate for 2 hours at room temperature in the dark. The reaction can be slower than with maleimides.

  • Purification:

    • Separate the labeled protein from the unreacted probe via a desalting column or dialysis.

  • Determination of DOL:

    • Measure the absorbance of the labeled protein at 280 nm and for the BODIPY™ FL dye at ~503 nm.

    • Calculate the DOL.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the quantitative analysis of protein labeling with thiol-reactive probes.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis start Purified Protein Sample reduction Disulfide Bond Reduction (optional, with TCEP/DTT) start->reduction cleanup1 Removal of Reducing Agent reduction->cleanup1 labeling Incubation with Thiol-Reactive Probe cleanup1->labeling quenching Quenching of Reaction (optional) labeling->quenching cleanup2 Purification of Labeled Protein quenching->cleanup2 dol Degree of Labeling (DOL) Determination (Spectrophotometry) cleanup2->dol quant Quantitative Analysis (Fluorometry, MS, etc.) dol->quant

Caption: General workflow for quantitative protein labeling.

reaction_mechanisms cluster_mBBr Monothis compound Reaction cluster_maleimide Maleimide Reaction cluster_iodoacetamide Iodoacetamide Reaction Protein-SH Protein-SH Protein-S-Bimane Protein-S-Bimane Protein-SH->Protein-S-Bimane + mBBr mBBr mBBr HBr HBr Protein-SH_maleimide Protein-SH Protein-S-Maleimide-Probe Protein-S-Maleimide-Probe Protein-SH_maleimide->Protein-S-Maleimide-Probe + Maleimide-Probe Maleimide-Probe Maleimide-Probe Protein-SH_iodo Protein-SH Protein-S-Acetamide-Probe Protein-S-Acetamide-Probe Protein-SH_iodo->Protein-S-Acetamide-Probe + Iodoacetamide-Probe Iodoacetamide-Probe Iodoacetamide-Probe HI HI

Caption: Reaction mechanisms of common thiol-reactive probes.

Conclusion

Monothis compound is a valuable tool for the quantitative analysis of protein thiols, offering the advantage of being fluorogenic and forming stable conjugates. However, for applications requiring higher fluorescence quantum yields and molar extinction coefficients, alternative probes such as fluorescein or Alexa Fluor™ maleimides may be more suitable. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired spectral properties, the pH of the reaction, and the required stability of the labeled protein. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision for your research needs.

References

A Comparative Guide to Glutathione Quantification: Navigating Inter-Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glutathione (B108866) (GSH) is critical for assessing cellular health, oxidative stress, and the efficacy of therapeutic interventions. This guide provides a comparative analysis of three common methods for glutathione quantification: the bromobimane-based fluorescent assay, the DTNB (Ellman's reagent)-based colorimetric assay, and High-Performance Liquid Chromatography (HPLC). We focus on a key performance metric that is crucial for the reliability and reproducibility of longitudinal studies and multi-experiment analyses: inter-assay variability.

Glutathione, a tripeptide thiol, is the most abundant endogenous antioxidant in mammalian cells. Its quantification is a cornerstone of research in toxicology, pharmacology, and various disease models. The choice of assay can significantly impact the interpretation of experimental results, with inter-assay variability being a major consideration for studies conducted over extended periods or across different batches of reagents. This guide aims to provide an objective comparison to aid in the selection of the most appropriate method for your research needs.

Performance Comparison: Inter-Assay Variability

The consistency of an assay over time and across different experimental runs is paramount for generating reliable data. The following table summarizes the reported inter-assay coefficients of variation (CV%), a statistical measure of the reproducibility of an assay, for the three methods. A lower CV% indicates higher precision and lower variability between assays.

Assay MethodPrincipleDetectionInter-Assay CV%
This compound-based Assay Derivatization of GSH with monothis compound (mBBr) to form a fluorescent adduct.Fluorescence (Ex/Em ~390/480 nm)~1.4%[1]
DTNB (Ellman's Reagent) Assay Reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.Colorimetric (Absorbance at 412 nm)<10% - 15%[2]
HPLC Chromatographic separation of GSH followed by detection.Various (UV, Fluorescence, Electrochemical)2.8% - 14%[3]

Note: The reported inter-assay CV% can vary depending on the specific protocol, instrumentation, and laboratory practices. The values presented here are indicative of the typical performance of each method.

Experimental Workflows and Signaling Pathways

To visualize the procedural steps involved in the this compound-based glutathione measurement, the following diagram illustrates a typical experimental workflow.

bromobimane_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_detection Detection start Cell/Tissue Homogenization deproteinization Protein Precipitation (e.g., with acid) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_buffer Add Neutralizing Buffer (pH adjustment) supernatant->add_buffer Transfer supernatant add_mBBr Add Monothis compound (mBBr) add_buffer->add_mBBr incubation Incubate in the dark add_mBBr->incubation plate_reader Fluorescence Measurement (Ex/Em ~390/480 nm) incubation->plate_reader Transfer to plate data_analysis Data Analysis (Standard Curve) plate_reader->data_analysis

A typical workflow for this compound-based glutathione measurement.

Detailed Experimental Protocols

This compound-based Fluorescent Assay

This method relies on the reaction of the thiol group of GSH with the non-fluorescent monothis compound (mBBr) to form a highly fluorescent glutathione-bimane adduct.

Materials:

  • Monothis compound (mBBr) solution (e.g., 15 mM in acetonitrile)

  • Glutathione (GSH) standards

  • 5% 5-Sulfosalicylic acid (SSA)

  • N-ethylmaleimide (NEM) solution

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, with 1 mM EDTA)

  • Black, clear-bottom 96-well plates

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold 5% SSA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of GSH standards in 5% SSA.

  • Derivatization:

    • In a 96-well plate, add sample supernatant or GSH standard.

    • Add assay buffer.

    • To measure GSSG, an initial step of treating the sample with a thiol-scavenging agent like N-ethylmaleimide is required, followed by reduction of GSSG back to GSH.

    • Add mBBr solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 480 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence of the GSH standards versus their concentrations to generate a standard curve.

    • Determine the GSH concentration in the samples from the standard curve.

DTNB (Ellman's Reagent)-based Colorimetric Assay

This assay is based on the reaction of GSH with DTNB, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.

Materials:

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Glutathione Reductase

  • NADPH

  • GSH and GSSG standards

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5, with 1 mM EDTA)

  • 5% 5-Sulfosalicylic acid (SSA)

  • Clear 96-well plates

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold 5% SSA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of GSH standards in 5% SSA.

  • Assay Reaction:

    • In a 96-well plate, add sample supernatant or GSH standard.

    • Add assay buffer.

    • Add DTNB solution and Glutathione Reductase to each well.

    • Initiate the reaction by adding NADPH.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of absorbance change (for kinetic assay) or the final absorbance (for endpoint assay).

    • Generate a standard curve by plotting the rate or absorbance of the GSH standards against their concentrations.

    • Determine the total glutathione concentration in the samples from the standard curve. To measure GSSG specifically, samples are pre-treated with a thiol-scavenging agent like 2-vinylpyridine.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high specificity and the ability to simultaneously measure both reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

  • HPLC system with a suitable detector (UV, fluorescence, or electrochemical)

  • C18 reversed-phase column

  • Mobile phase (e.g., a gradient of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol)

  • Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (B127526) (OPA) or mBBr)

  • GSH and GSSG standards

  • Acids for protein precipitation (e.g., metaphosphoric acid or perchloric acid)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in an appropriate acid (e.g., 10% perchloric acid).

    • Centrifuge to remove precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization (for fluorescence detection):

    • Mix the sample supernatant with the derivatizing agent solution.

    • Incubate as required by the specific derivatization chemistry.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate GSH and GSSG using a specific gradient elution program.

    • Detect the eluted compounds using the chosen detector.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to GSH and GSSG by comparing their retention times and peak areas to those of the standards.

    • Generate a standard curve for each analyte to calculate their concentrations in the samples. An interday precision for HPLC methods has been reported to be less than 14% for GSH.[4]

Concluding Remarks

The choice of a glutathione assay should be guided by the specific requirements of the research, including the desired level of precision, sample throughput, and the need to differentiate between reduced and oxidized forms of glutathione.

  • The This compound-based assay offers excellent precision with a reported low inter-assay CV, making it a strong candidate for studies requiring high reproducibility.

  • The DTNB assay is a robust and cost-effective colorimetric method suitable for high-throughput screening, although it may exhibit higher inter-assay variability.

  • HPLC provides the highest specificity and the ability to measure both GSH and GSSG simultaneously, with good to moderate inter-assay precision. However, it requires specialized equipment and has a lower sample throughput compared to microplate-based assays.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most suitable method for their glutathione quantification needs, ensuring the generation of accurate and reproducible data.

References

Safety Operating Guide

Navigating the Disposal of Bromobimane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like bromobimane is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk. Due to conflicting information in safety data sheets (SDS), a conservative approach, treating this compound as a hazardous substance, is strongly recommended.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Safety and Disposal Information

The following table summarizes key data from various safety data sheets. Note the conflicting hazard classifications, which necessitate a cautious approach to disposal.

ParameterSigma-AldrichSanta Cruz BiotechnologyTCI ChemicalsCayman Chemical
Hazard Classification Not a hazardous substance or mixture[1]Hazardous substance[2]Not a hazardous substance or mixtureNot classified as hazardous
Disposal Recommendation Dispose of in accordance with national and local regulations[1]Handle in accordance with local, state, and federal regulations[2]Entrust disposal to a licensed waste disposal companySmaller quantities can be disposed of with household waste
Spill Response Take up dry, dispose of properly, avoid dust generation[1]Clean up immediately, avoid breathing dust[2]Prevent dispersion of dustPick up mechanically
Incompatibilities No data availableAvoid reaction with oxidizing agents[2]No data availableNo special requirements

Step-by-Step Disposal Protocol

Given the inconsistencies in hazard reporting, the following protocol adopts a conservative stance, treating all this compound waste as hazardous.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: As this compound contains bromine, it should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.

Step 2: Container Management

  • Use containers that are compatible with this compound.

  • Keep waste containers securely closed except when adding waste.

  • Ensure all containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials, particularly oxidizing agents.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Step 5: Decontamination of Empty Containers

  • Handle uncleaned, empty containers as you would the product itself.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate should be collected and disposed of as hazardous liquid waste.

  • After thorough decontamination, deface the label on the container before recycling or discarding it according to your institution's policies.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BromobimaneDisposalWorkflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) Conflicting Information Noted A->B C Treat as Hazardous Waste (Conservative Approach) B->C D Solid Waste (e.g., contaminated gloves, tips) C->D E Liquid Waste (e.g., solutions, rinsate) C->E F Segregate into Halogenated Waste Stream D->F E->F G Use Compatible, Sealed Containers F->G H Label Clearly: 'Hazardous Waste' 'this compound' Hazard Symbols G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup by Licensed Disposal Contractor I->J K Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) J->K Post-Disposal

This compound Disposal Workflow Diagram

References

Comprehensive Safety and Handling Guide for Bromobimane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bromobimane. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[3]
Hand Protection Disposable GlovesNitrile, butyl, or polychloroprene gloves are suitable.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[1][4]
Body Protection Laboratory CoatA standard cotton lab coat should be worn to protect clothing from contamination.[3][5]
ApronA PVC apron can provide an additional layer of protection.[1]
Respiratory Protection Particulate RespiratorRequired when dusts are generated or when working outside of a fume hood.[1] A type N95 (US) or equivalent respirator is recommended.[6]

Operational Plan: A Step-by-Step Guide

This section details the procedural steps for the safe handling of this compound from preparation to use in a typical experimental protocol.

1. Preparation and Weighing:

  • Ventilation: Always handle solid this compound in a chemical fume hood to avoid inhalation of dust.[7]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Weighing: Tare a clean, dry weighing vessel. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust.

  • Closing Container: Immediately after weighing, securely close the this compound container and return it to its designated storage location.[8]

2. Solution Preparation:

  • Solvent Choice: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[9]

  • Dissolving: In the fume hood, add the weighed this compound to the chosen solvent in an appropriate flask. Swirl gently or use a magnetic stirrer to dissolve the solid. The process should be purged with an inert gas.[9]

  • Labeling: Clearly label the flask containing the this compound solution with the chemical name, concentration, solvent, date, and your initials.

3. Experimental Use (Example: Thiol Labeling):

  • Reaction Setup: In a fume hood, add the this compound solution to your sample containing thiols.

  • Incubation: Incubate the reaction mixture as required by your specific protocol. Keep the reaction vessel covered to prevent evaporation and contamination.

  • Quenching: If necessary, quench any unreacted this compound according to your experimental protocol.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[1]

1. Waste Segregation:

  • Halogenated Waste: this compound is a halogenated compound (contains bromine). Therefore, all waste containing this compound must be segregated into a designated "halogenated organic waste" container.[10] Do not mix with non-halogenated waste.[10]

2. Types of Waste and Disposal Procedures:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in its original or a suitable, clearly labeled container. Do not attempt to dispose of it down the drain or in regular trash.
This compound Solutions Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container designated for halogenated organic solvents.[11]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container. If these items are sharp, they must first be placed in a "sharps" container.[12]
Contaminated PPE (e.g., gloves) Remove and dispose of as hazardous waste immediately after handling the chemical.[2]
Empty this compound Containers The first rinse of the empty container with a suitable solvent should be collected and disposed of as hazardous waste.[11] After thorough rinsing and air-drying in a fume hood, the defaced container can be disposed of according to institutional guidelines.[10]

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the type of waste (e.g., "halogenated organic solvent").[10][11]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[11] Keep containers securely closed except when adding waste.[11]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[13]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Bromobimane_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_ppe->weigh prep_sol Prepare Solution in Fume Hood weigh->prep_sol storage Store at -20°C, Protected from Light weigh->storage Return to Storage experiment Conduct Experiment in Fume Hood prep_sol->experiment Use Solution segregate Segregate Halogenated Waste experiment->segregate Generate Waste dispose_liquid Dispose of Liquid Waste segregate->dispose_liquid dispose_solid Dispose of Solid Waste & PPE segregate->dispose_solid dispose_container Dispose of Empty Container segregate->dispose_container pickup EHS Waste Pickup dispose_liquid->pickup dispose_solid->pickup dispose_container->pickup

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.